molecular formula C12H24 B1328777 Hexylcyclohexane CAS No. 4292-75-5

Hexylcyclohexane

Cat. No.: B1328777
CAS No.: 4292-75-5
M. Wt: 168.32 g/mol
InChI Key: QHWAQXOSHHKCFK-UHFFFAOYSA-N
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Description

Hexylcyclohexane is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexylcyclohexane
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InChI

InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3
Source PubChem
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InChI Key

QHWAQXOSHHKCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
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DSSTOX Substance ID

DTXSID7063398
Record name Hexylcyclohexane
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Molecular Weight

168.32 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexylcyclohexane
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CAS No.

4292-75-5
Record name Hexylcyclohexane
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Record name Cyclohexane, hexyl-
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Foundational & Exploratory

An In-depth Technical Guide to Hexylcyclohexane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylcyclohexane is a saturated aliphatic hydrocarbon consisting of a cyclohexane (B81311) ring substituted with a hexyl group.[1] This non-polar compound is a colorless liquid at room temperature and finds applications as a solvent and a chemical intermediate in various industrial and research settings.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed methodologies for key analytical techniques are also presented to facilitate its characterization.

Chemical Structure and Identification

This compound is structurally characterized by a six-carbon aliphatic chain (hexyl group) attached to a cyclohexane ring.[1] Its systematic IUPAC name is this compound, and it is also known by synonyms such as 1-cyclohexylhexane and n-hexylcyclohexane.[3]

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 4292-75-5[3]
Molecular Formula C12H24[1][3]
Molecular Weight 168.32 g/mol [1][3]
IUPAC Name This compound[3]
SMILES CCCCCCC1CCCCC1[1]
InChI InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3[1]
InChIKey QHWAQXOSHHKCFK-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless liquid with low volatility.[1] Its non-polar nature renders it hydrophobic and soluble in many organic solvents.[1][2]

Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless liquid[2]
Boiling Point 208-210 °C[2]
Melting Point -52 °C[2]
Density ~0.82 g/cm³[2]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[2]
Flash Point 80.2 °C[4]
Refractive Index 1.441[4]
Vapor Pressure 0.11 mmHg[4]

Synthesis

A common method for the preparation of this compound is through the oligomerization (dimerization) of cyclohexene (B86901). This process typically involves heating two molecules of cyclohexene to form one molecule of this compound.[2]

dot

Synthesis_Workflow Cyclohexene Cyclohexene (2 molecules) Heating Heating Cyclohexene->Heating Oligomerization This compound This compound Heating->this compound

Caption: Synthesis of this compound from cyclohexene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary
TechniqueKey Observations
¹H NMR Signals expected in the upfield region (0.5-2.0 ppm) characteristic of alkane protons.[5]
¹³C NMR Signals corresponding to the different carbon environments of the cyclohexane ring and the hexyl chain.[6]
IR Spectroscopy C-H stretching vibrations expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations around 1375-1470 cm⁻¹.[2]
Mass Spectrometry Molecular ion peak (M+) at m/z 168. Characteristic fragmentation pattern of alkanes.[3]

Experimental Protocols

While specific experimental data for this compound can be found in databases like PubChem and the NIST WebBook, detailed experimental protocols are often generalized for classes of compounds.[2][3] The following are representative methodologies for the analytical techniques mentioned.

dot

Characterization_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

    • ¹H NMR: The spectrum will show signals in the upfield region, characteristic of saturated hydrocarbons. Integration of the signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the this compound molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

    • Analysis: The spectrum is expected to show strong C-H stretching absorptions between 2850 and 3000 cm⁻¹ and C-H bending vibrations at approximately 1470 cm⁻¹ and 1380 cm⁻¹.[7]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Introduction: Inject a dilute solution of this compound into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities.

    • Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact (EI).

    • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Analysis: The mass spectrum will show a molecular ion peak at m/z = 168, corresponding to the molecular weight of this compound.[3] The fragmentation pattern will be characteristic of alkanes, showing losses of alkyl fragments.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It may cause skin and eye irritation.[3] Use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.[2]

Applications

This compound is utilized in several industrial applications:

  • Solvent: Due to its non-polar nature and low volatility, it serves as a solvent in the manufacturing of coatings, inks, and adhesives.[2][4]

  • Chemical Intermediate: It is used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided visualizations aim to clarify the chemical structure and common experimental workflows.

References

An In-depth Technical Guide to the Physical Properties of n-Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexylcyclohexane, a saturated aliphatic hydrocarbon with the chemical formula C₁₂H₂₄, is a colorless liquid with applications as a solvent and in the formulation of various industrial products.[1][2][3] Its non-polar nature and specific physical characteristics are of considerable interest in chemical synthesis, materials science, and potentially in drug delivery systems where solubility and partitioning behavior are critical. This technical guide provides a comprehensive overview of the core physical properties of n-hexylcyclohexane, complete with quantitative data, general experimental methodologies, and a logical workflow for its characterization.

Core Physical Properties

The physical properties of n-hexylcyclohexane are summarized in the table below. These values have been compiled from various chemical databases and literature sources, providing a baseline for its characterization and application.

PropertyValueUnitsReferences
Molecular Formula C₁₂H₂₄-[1][4][5]
Molecular Weight 168.32 g/mol [5][6]
Appearance Colorless liquid-[5]
Boiling Point 208 - 229°C[1][2][4][6]
Melting Point -52 to -43°C[2][4]
Density 0.801 - 0.824g/cm³[1][2][4]
Refractive Index 1.441 - 1.449-[1][2][4]
Flash Point 80.2 - 84.3°C[2][7][6]
Vapor Pressure 0.11 - 0.132mmHg[2][7]
Solubility in Water 0.1242mg/L (estimated)[7]
LogP (o/w) 6.246 (estimated)-[7]

Experimental Protocols for Physical Property Determination

While specific experimental details for n-hexylcyclohexane are not extensively published, the following are general and widely accepted methodologies for determining the key physical properties of liquid hydrocarbons.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation .

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. It is typically determined using a pycnometer or a vibrating tube densitometer .

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital densitometer, and a balance.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and weighed again.

    • Finally, the pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the weights and the known density of the reference substance.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is measured using a refractometer .

  • Apparatus: An Abbe refractometer is commonly used.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and light is passed through the sample.

    • The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered.

    • The refractive index is then read directly from the scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical compound like n-hexylcyclohexane.

G A Sample Acquisition (n-Hexylcyclohexane) B Purity Analysis (e.g., GC-MS) A->B C Boiling Point Determination (Distillation) B->C D Density Measurement (Pycnometry) B->D E Refractive Index Measurement (Refractometry) B->E F Flash Point Determination (Pensky-Martens) B->F G Data Compilation and Analysis C->G D->G E->G F->G H Technical Report Generation G->H

Workflow for Physical Property Characterization

This workflow begins with obtaining and ensuring the purity of the n-hexylcyclohexane sample, as impurities can significantly affect physical property measurements. Following purification, key properties such as boiling point, density, refractive index, and flash point are determined experimentally. The collected data is then compiled and analyzed to generate a comprehensive technical report.

References

An In-depth Technical Guide to Hexylcyclohexane (CAS 4292-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane (CAS No. 4292-75-5), a saturated hydrocarbon, is a molecule of interest in various chemical and industrial applications. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, purification, and analytical characterization. While direct biological activity and its role in drug development are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers exploring its potential.

Chemical and Physical Properties

This compound, with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol , is a colorless liquid at room temperature.[1] It is a non-polar compound with low solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Identifiers
CAS Number4292-75-5[1]
IUPAC NameThis compound
Synonyms1-Cyclohexylhexane, n-Hexylcyclohexane[1]
InChIInChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3
InChIKeyQHWAQXOSHHKCFK-UHFFFAOYSA-N
SMILESCCCCCCC1CCCCC1
Physical Properties
Molecular FormulaC₁₂H₂₄[1]
Molecular Weight168.32 g/mol [1]
AppearanceColorless liquid[1]
Boiling Point221 °C[1]
Melting Point-9.55 °C[1]
Density0.81 g/cm³[1]
Flash Point80.2 °C[1]
Vapor Pressure0.132 mmHg at 25°C[1]
Refractive Index1.4450 to 1.4490[1]
Water SolubilityLow[1]

Synthesis and Purification

Synthesis: Catalytic Hydrogenation of Hexylbenzene (B86705)

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of hexylbenzene. This reaction involves the addition of hydrogen across the aromatic ring of hexylbenzene in the presence of a metal catalyst.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Hexylbenzene

    • Hydrogen gas (high purity)

    • Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst

    • Solvent: Ethanol or a similar inert solvent

    • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Procedure:

    • In a high-pressure autoclave, dissolve hexylbenzene in the chosen solvent (e.g., ethanol).

    • Carefully add the catalyst (e.g., 5% Pd/C) to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically ranging from 10 to 50 atm).

    • Heat the reaction mixture to the desired temperature (typically ranging from 100 to 150 °C) with vigorous stirring.

    • Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

    • The filtrate, containing the product this compound and the solvent, is then subjected to purification.

Diagram: Synthesis of this compound Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Hexylbenzene Hexylbenzene Reactor High-Pressure Autoclave (Solvent, Heat, Pressure) Hexylbenzene->Reactor H2 H₂ Gas H2->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Filtration Filtration Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound obtained from the synthesis can be purified to a high degree using fractional distillation, a technique effective for separating liquids with different boiling points.

Experimental Protocol: Purification by Fractional Distillation

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask

    • Heating mantle

    • Stirring bar or boiling chips

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Begin heating the flask gently with the heating mantle.

    • As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

    • The first fraction to distill will be any remaining solvent, which has a lower boiling point than this compound. This should be collected in a separate receiving flask and discarded.

    • Once the solvent has been removed, the temperature will rise to the boiling point of this compound (approximately 221 °C at atmospheric pressure).

    • Change the receiving flask to collect the pure this compound fraction.

    • Continue distillation until only a small amount of residue remains in the distillation flask.

    • The purity of the collected this compound can be verified by analytical techniques such as GC-MS.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals in the aliphatic region (typically 0.8-1.8 ppm), corresponding to the protons on the hexyl chain and the cyclohexane (B81311) ring.
¹³C NMR Signals in the aliphatic region, corresponding to the twelve carbon atoms.
FTIR C-H stretching vibrations around 2850-2960 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹.
Mass Spec Molecular ion peak (M⁺) at m/z = 168, and a characteristic fragmentation pattern.

Note: Detailed spectra can be found in databases such as the NIST WebBook and PubChem.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • The retention time of the major peak should correspond to that of a this compound standard.

    • The mass spectrum of the major peak should match the known spectrum of this compound.

    • The percentage purity can be calculated from the relative peak areas in the chromatogram.

Diagram: Analytical Workflow for this compound

G Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Analysis FTIR->Functional_Groups

Caption: Analytical workflow for this compound characterization.

Applications

This compound is primarily used as a solvent in various industrial applications, including in paints, coatings, adhesives, and inks.[1] It is also utilized as a component in fragrances.[1]

Safety Information

This compound is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to avoid contact with skin and eyes.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Relevance to Drug Development

Currently, there is limited publicly available information directly linking this compound to specific biological activities or its use as an active pharmaceutical ingredient. However, the cyclohexane moiety is a common structural motif in many pharmaceutical compounds. Its lipophilic nature could make it a candidate for investigation in areas such as:

  • Drug Delivery: As a non-polar solvent, it could potentially be explored in formulation studies for poorly water-soluble drugs.

  • Scaffold for Synthesis: The this compound structure could serve as a starting point or a fragment in the synthesis of new chemical entities with potential therapeutic applications.

Further research is required to elucidate any specific biological effects or potential therapeutic applications of this compound.

Conclusion

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, purification, and analysis of this compound. While its direct role in drug development is not yet established, the information presented here serves as a valuable resource for researchers and scientists who may wish to explore the potential of this molecule in various scientific and pharmaceutical contexts. The detailed protocols for synthesis and analysis provide a practical foundation for laboratory work involving this compound.

References

An In-Depth Technical Guide to the Synthesis of Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for hexylcyclohexane, a valuable hydrocarbon intermediate. The information presented is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to understand and potentially implement the synthesis of this compound. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its synthesis primarily involves the formation of a C-C bond between a six-carbon chain and a six-membered ring, followed by the saturation of the ring if an aromatic precursor is used. The most common and well-documented approach involves the initial synthesis of hexylbenzene (B86705), which is subsequently hydrogenated to yield the target molecule. An alternative, though less detailed in the literature, is the dimerization of cyclohexene (B86901).

Primary Synthesis Route: Alkylation of Benzene (B151609) followed by Hydrogenation

The most robust and widely applicable synthesis of this compound is a three-step process that begins with the Friedel-Crafts acylation of benzene. This method is preferred over direct Friedel-Crafts alkylation with a hexyl halide to prevent carbocation rearrangements that would lead to a mixture of branched-chain isomers. The resulting ketone is then reduced to an alkyl chain, and the aromatic ring is subsequently hydrogenated.

Overall Synthetic Pathway

Synthesis_Route_1 Benzene Benzene Hexanophenone 1-Phenylhexan-1-one (Hexanophenone) Benzene->Hexanophenone 1. AlCl₃ HexanoylChloride Hexanoyl Chloride HexanoylChloride->Hexanophenone Hexylbenzene Hexylbenzene Hexanophenone->Hexylbenzene 2. Reduction (Clemmensen or Wolff-Kishner) This compound This compound Hexylbenzene->this compound 3. H₂ / Catalyst (e.g., Raney Ni, Pt/C, Rh/C)

Figure 1: Overall reaction scheme for the synthesis of this compound from benzene.

Step 1: Friedel-Crafts Acylation of Benzene to 1-Phenylhexan-1-one

This step involves the reaction of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenylhexan-1-one.

Experimental Protocol:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath.

  • Addition of Acyl Chloride: Hexanoyl chloride is added dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture. The rate of addition is controlled to maintain a low temperature and to manage the exothermic reaction and HCl evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent (excess benzene) is removed by distillation. The resulting crude 1-phenylhexan-1-one can be purified by vacuum distillation.

ParameterValue/Condition
Reactants Benzene, Hexanoyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Stoichiometry Benzene (excess), Hexanoyl Chloride (1 eq.), AlCl₃ (1.1-1.2 eq.)
Temperature 0-5 °C during addition, then reflux
Reaction Time Typically 1-3 hours at reflux
Reported Yield High (generally >80%)
Step 2: Reduction of 1-Phenylhexan-1-one to Hexylbenzene

The carbonyl group of 1-phenylhexan-1-one is reduced to a methylene (B1212753) group to yield hexylbenzene. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method A: Clemmensen Reduction

Experimental Protocol:

  • Preparation of Zinc Amalgam: Zinc metal is amalgamated by treating it with a solution of mercuric chloride.

  • Reaction: The 1-phenylhexan-1-one is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene). The mixture is heated under reflux with vigorous stirring.

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute base solution, and brine, and then dried.

  • Purification: The solvent is removed, and the resulting hexylbenzene is purified by distillation.

Method B: Wolff-Kishner Reduction

Experimental Protocol:

  • Hydrazone Formation: 1-Phenylhexan-1-one is mixed with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like diethylene glycol. The mixture is heated to form the hydrazone intermediate.

  • Reduction: A strong base, such as potassium hydroxide, is added, and the temperature is raised to facilitate the decomposition of the hydrazone, leading to the formation of hexylbenzene and nitrogen gas.

  • Work-up: The reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ether or dichloromethane). The organic extracts are washed with water and brine and then dried.

  • Purification: The solvent is evaporated, and the hexylbenzene is purified by distillation.

ParameterClemmensen ReductionWolff-Kishner Reduction
Reducing Agent Zinc Amalgam (Zn(Hg))Hydrazine (N₂H₄) and a strong base (e.g., KOH)
Solvent Toluene, WaterDiethylene Glycol
Conditions Acidic (conc. HCl), RefluxBasic, High Temperature (180-200 °C)
Reaction Time Several hours3-6 hours
Reported Yield Good to excellent (typically 70-90%)Good to excellent (typically 70-90%)
Step 3: Hydrogenation of Hexylbenzene to this compound

The final step is the catalytic hydrogenation of the aromatic ring of hexylbenzene to the corresponding cyclohexane (B81311) derivative.

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave (hydrogenator) is used for this reaction.

  • Reagent Charging: The autoclave is charged with hexylbenzene, a suitable solvent (e.g., ethanol (B145695) or acetic acid), and the hydrogenation catalyst.

  • Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The mixture is heated and stirred vigorously until the theoretical amount of hydrogen has been consumed.

  • Work-up: The autoclave is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed by distillation. The final product, this compound, is purified by fractional distillation.[1][2][3][4][5]

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (psi)Reported Yield
Raney Nickel 5-10100-150500-1500>95%
Platinum on Carbon (Pt/C) 1-525-10050-500>98%
Rhodium on Carbon (Rh/C) 1-525-8050-500>98%

Alternative Synthesis Route: Dimerization of Cyclohexene

An alternative, though less commonly detailed, route to this compound is the dimerization of cyclohexene.[2] This method involves the direct coupling of two cyclohexene molecules.

Reaction Scheme

Dimerization Cyclohexene 2 x Cyclohexene This compound This compound Cyclohexene->this compound Catalyst / Heat

References

An In-depth Technical Guide on the Oligomerization of Cyclohexene to Produce Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hexylcyclohexane through the oligomerization of cyclohexene (B86901). The primary focus is on a two-step process involving the initial dimerization of cyclohexene to form a mixture of cyclohexylcyclohexene isomers, followed by the catalytic hydrogenation of this intermediate to yield the final saturated product, this compound. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and presents quantitative data from relevant studies. Visual aids in the form of diagrams for the reaction pathway, experimental workflow, and reaction mechanism are included to facilitate a deeper understanding of the process.

Introduction

This compound is a saturated hydrocarbon with applications in various fields, including as a high-density fuel candidate and as a non-polar solvent. Its synthesis from readily available cyclohexene is a topic of interest in organic chemistry. The most common route for this transformation is a two-step process:

  • Dimerization of Cyclohexene: This step involves the coupling of two cyclohexene molecules to form a C12 intermediate, primarily a mixture of cyclohexylcyclohexene isomers. This reaction is typically catalyzed by acid or transition metal complexes.

  • Hydrogenation of Cyclohexylcyclohexene: The unsaturated dimer is then reduced to the corresponding saturated alkane, this compound, through catalytic hydrogenation.

This guide will delve into the technical aspects of this synthetic route, providing detailed methodologies and data to aid researchers in the replication and further development of this process.

Reaction Mechanisms

Dimerization of Cyclohexene

The dimerization of cyclohexene can proceed through various mechanisms depending on the catalyst employed. One effective method utilizes an iron(III) catalyst. The proposed mechanism involves the activation of the cyclohexene double bond by the Lewis acidic iron center, facilitating a carbocation-mediated pathway.

Hydrogenation of Cyclohexylcyclohexene

The conversion of cyclohexylcyclohexene to this compound is achieved via catalytic hydrogenation. This process involves the addition of hydrogen across the double bond of the cyclohexylcyclohexene molecule in the presence of a metal catalyst. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of this compound from cyclohexene.

Step 1: Iron(III)-Catalyzed Dimerization of Cyclohexene

This protocol is adapted from the supplementary information for the iron(III) catalyzed dimerization of cycloolefins.

Materials:

  • Cyclohexene (anhydrous)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Pentane (B18724)

  • Celite

  • Silica (B1680970) gel (70-230 mesh)

  • Kontes Airless 25 mL storage vessel or similar Schlenk flask

  • Standard glassware for filtration and column chromatography

  • Oil bath

  • Magnetic stirrer

Procedure:

  • To a Kontes Airless 25 mL storage vessel, add cyclohexene (1 mmol).

  • Add anhydrous iron(III) chloride (10 mol %, 0.015 g).

  • Degas the mixture using the freeze-pump-thaw technique and maintain the vessel under an inert atmosphere (e.g., argon).

  • Heat the mixture to 120°C in an oil bath with stirring.

  • Monitor the reaction progress using GC-MS analysis. The reaction is typically complete after 48 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite in the presence of pentane.

  • Further purify the filtrate by passing it through a short silica gel column, eluting with pentane to remove any residual iron complexes.

  • Remove the volatiles (pentane and any unreacted cyclohexene) under reduced pressure to obtain the cyclohexylcyclohexene dimer mixture. The major regioisomer is 1-cyclohexylcyclohexene.

Step 2: Catalytic Hydrogenation of Cyclohexylcyclohexene

Materials:

  • Cyclohexylcyclohexene dimer mixture (from Step 1)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar apparatus for reactions under hydrogen pressure

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • In a high-pressure reaction vessel, dissolve the cyclohexylcyclohexene dimer mixture in a suitable solvent such as ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Flush the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by techniques like TLC or GC-MS.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from cyclohexene.

Table 1: Iron(III)-Catalyzed Dimerization of Cyclohexene

CatalystCatalyst Loading (mol%)SubstrateTemperature (°C)Time (h)Yield (%)Major Product
FeCl₃10Cyclohexene12048~801-Cyclohexylcyclohexene

Table 2: Catalytic Hydrogenation of Alkenes (General Data)

CatalystCatalyst Loading (mol%)SubstrateSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)
Pd/C1-5AlkeneEthanol1-5Room Temp.>95
PtO₂1-5AlkeneEthanol/Acetic Acid1-5Room Temp.>95
Raney Ni5-10AlkeneEthanol1-5Room Temp.>95

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexene Cyclohexene Dimer Cyclohexylcyclohexene (Isomer Mixture) Cyclohexene->Dimer FeCl₃, 120°C This compound This compound Dimer->this compound H₂, Pd/C

Caption: Two-step synthesis of this compound from cyclohexene.

Experimental Workflow

Experimental_Workflow cluster_dimerization Step 1: Dimerization cluster_hydrogenation Step 2: Hydrogenation A Charge Cyclohexene and FeCl₃ B Degas (Freeze-Pump-Thaw) A->B C Heat at 120°C for 48h B->C D Cool and Filter through Celite C->D E Purify via Silica Gel Column D->E F Remove Volatiles E->F G Dissolve Dimer in Ethanol F->G Dimer Product H Add Pd/C Catalyst G->H I Pressurize with H₂ H->I J Stir at Room Temperature I->J K Vent H₂ and Filter J->K L Remove Solvent K->L M M L->M Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Proposed Dimerization Mechanism

Dimerization_Mechanism FeCl3 FeCl₃ C6H10_1 Cyclohexene Activated_Complex [Cyclohexene-FeCl₃] Activated Complex C6H10_1->Activated_Complex + FeCl₃ Carbocation_Intermediate Carbocation Intermediate Activated_Complex->Carbocation_Intermediate + Cyclohexene C6H10_2 Cyclohexene Dimer_Product Cyclohexylcyclohexene Carbocation_Intermediate->Dimer_Product - H⁺ FeCl3_regen FeCl₃

References

Spectroscopic Analysis of Hexylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexylcyclohexane (C₁₂H₂₄), a saturated hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for aliphatic compounds. The signals for the protons on the cyclohexane (B81311) ring and the hexyl chain are found between approximately 0.8 and 1.8 ppm. Due to the complex signal overlap, precise assignment of all individual protons without advanced 2D NMR techniques is challenging. However, general regions can be assigned as follows:

Chemical Shift (δ) ppmMultiplicityAssignment
~ 0.88Triplet (t)-CH₃ of the hexyl group
~ 1.15 - 1.35Multiplet (m)-(CH₂)₄- of the hexyl group and -CH- of the cyclohexane ring
~ 0.8 - 1.8Multiplet (m)Cyclohexane ring protons (axial and equatorial)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a clearer picture of the carbon framework of this compound.

Chemical Shift (δ) ppmAssignment
37.4C1 (cyclohexane)
33.5C2, C6 (cyclohexane)
27.2C3, C5 (cyclohexane)
26.8C4 (cyclohexane)
37.4C1' (hexyl)
32.2C2' (hexyl)
29.8C3' (hexyl)
23.1C4' (hexyl)
22.8C5' (hexyl)
14.2C6' (hexyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorption bands corresponding to C-H stretching and bending vibrations, characteristic of alkanes.

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H asymmetric stretching (CH₂ and CH₃)
2853StrongC-H symmetric stretching (CH₂ and CH₃)
1465MediumC-H scissoring (bending) (CH₂)
1447MediumC-H asymmetric bending (CH₃) and scissoring (CH₂)
1378WeakC-H symmetric bending (CH₃)
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak ([M]⁺) is observed at m/z 168.

Electron Ionization (EI):

m/zRelative Intensity (%)Assignment
1685[C₁₂H₂₄]⁺ (Molecular Ion)
9730[C₇H₁₃]⁺
83100[C₆H₁₁]⁺ (Base Peak)
6945[C₅H₉]⁺
5575[C₄H₇]⁺
4150[C₃H₅]⁺

Chemical Ionization (CI-B): [1]

m/zRelative Intensity (%)Assignment
16799.99[M-H]⁺
16814.50[M]⁺
1116.61
9710.56
835.47

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of alkanes (e.g., -1 to 10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Vapor Phase IR: The IR spectrum can be obtained from a vapor phase sample.[1] The instrument used for such a measurement could be a DIGILAB FTS-14 or a similar Fourier Transform Infrared (FTIR) spectrometer.[1] The sample is introduced into a gas cell, and the infrared radiation is passed through it.

  • Liquid Phase IR (Thin Film): A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer's sample holder.

  • Data Acquisition: The FTIR spectrometer records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹). A background spectrum of the empty salt plates or the gas cell is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.

  • Ionization:

    • Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion and various fragment ions.

    • Chemical Ionization (CI): A reagent gas (e.g., methane) is introduced into the ion source, where it is ionized. These reagent gas ions then react with the sample molecules in a softer ionization process, often resulting in a more abundant protonated molecule or [M-H]⁺ ion and less fragmentation. A FINNIGAN-MAT 4500 instrument has been used for CI-B analysis.[1]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation This compound This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Intensities IR->IR_Data MS_Data m/z Ratios Relative Abundances Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Alkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of alkylcyclohexanes, a class of organic compounds relevant to various fields, including fuel science and drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the underlying principles and workflows through diagrams.

Thermodynamic Properties of Alkylcyclohexanes

The thermodynamic properties of alkylcyclohexanes are crucial for understanding their stability, reactivity, and behavior in chemical processes. Key properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These values are influenced by factors such as the size and branching of the alkyl substituent and the conformational isomers of the cyclohexane (B81311) ring.

Enthalpy of Formation

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For alkylcyclohexanes, these values are typically negative, indicating that their formation is an exothermic process.

CompoundFormulaStateΔfH° (kJ/mol)[1][2]
CyclohexaneC6H12liquid-156.2 ± 0.9
MethylcyclohexaneC7H14liquid-190.1 ± 1.0
EthylcyclohexaneC8H16liquid-213.9 ± 1.2
n-PropylcyclohexaneC9H18liquid-237.7 ± 1.4
n-ButylcyclohexaneC10H20liquid-261.5 ± 1.7
IsopropylcyclohexaneC9H18liquid-232.8 ± 1.5
Molar Entropy

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. For alkylcyclohexanes, entropy generally increases with the size of the alkyl group due to increased conformational flexibility.

CompoundFormulaStateS° (J/mol·K)[2]
CyclohexaneC6H12gas298.1 ± 1.2
MethylcyclohexaneC7H14gas343.9 ± 1.7
EthylcyclohexaneC8H16gas385.4 ± 2.1
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree Celsius. It is an important property for heat transfer calculations.

CompoundFormulaStateCp (J/mol·K)[3][4][5]
CyclohexaneC6H12liquid156.5
MethylcyclohexaneC7H14liquid185.8
EthylcyclohexaneC8H16liquid214.2
n-PropylcyclohexaneC9H18liquid242.7
n-ButylcyclohexaneC10H20liquid271.1

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated.[1][6][7][8][9]

Principle: A known mass of the alkylcyclohexane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • High-precision thermometer (0.01°C resolution)

  • Oxygen tank with pressure regulator

  • Pellet press

  • Ignition unit

  • Fuse wire (e.g., nickel-chromium)

  • Calibrated volumetric flask (2000 mL)

  • Analytical balance

Procedure:

  • Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]

    • A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the sample cup inside the bomb.

    • A 10 cm piece of fuse wire is weighed and connected to the electrodes, with the wire in contact with the pellet.

    • The bomb is sealed and flushed with oxygen to remove air, then filled with oxygen to a pressure of 25-30 atm.

    • The bomb is placed in the calorimeter bucket, and exactly 2000 mL of distilled water is added, ensuring the bomb is fully submerged.

    • The calorimeter is assembled, and the initial temperature is recorded at regular intervals (e.g., every minute) for about 5 minutes to establish a baseline.

    • The sample is ignited.

    • The temperature is recorded every 30 seconds until it reaches a maximum and then begins to cool.

    • The final temperature is determined by extrapolating the cooling curve back to the time of ignition.

    • The unburned fuse wire is weighed to determine the amount that combusted.

    • Ccal is calculated using the known heat of combustion of benzoic acid and the measured temperature rise.

  • Sample Measurement: The procedure is repeated using a known mass (approximately 0.5-1 g) of the liquid alkylcyclohexane, which is typically encapsulated in a gelatin capsule or a container of known low heat of combustion.

  • Calculations:

    • The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter: q_total = Ccal * ΔT.

    • Corrections are made for the heat of combustion of the fuse wire and the capsule (if used).

    • The heat of combustion of the sample (q_sample) is then determined.

    • The molar enthalpy of combustion (ΔcH°) is calculated by dividing q_sample by the number of moles of the alkylcyclohexane.

    • The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO2 and H2O).[10]

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material, including the determination of heat capacity.[11][12][13][14][15]

Principle: A sample and a reference material are heated or cooled at a controlled rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum)

  • Analytical balance

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. A temperature program is run (e.g., heating at a constant rate of 10 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

  • Reference Material Measurement: A known mass of a standard reference material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature program is run again to measure the heat flow.

  • Sample Measurement: The reference material is replaced with a known mass of the alkylcyclohexane sample, and the temperature program is repeated.

  • Calculation: The heat capacity of the sample (Cp_sample) at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_reference - DSC_baseline) * (mass_reference / mass_sample) * Cp_reference where DSC represents the measured heat flow for the sample, baseline, and reference, and Cp_reference is the known heat capacity of the reference material.

Spectroscopic Methods for Conformational Analysis

While calorimetry directly measures thermodynamic properties, spectroscopic techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy provide insights into the molecular structure and vibrational modes, which can be related to thermodynamic properties such as entropy and conformational equilibria.[16][17][18][19][20][21][22][23][24]

Principle: These techniques are based on the interaction of electromagnetic radiation with the molecules of the alkylcyclohexane. The resulting spectra reveal information about the different conformational isomers (e.g., chair, boat, twist-boat) and the energy differences between them.

2.3.1. Raman Spectroscopy

Apparatus:

  • Raman spectrometer with a laser source (e.g., Argon ion laser)

  • Temperature-controlled sample holder

  • Capillary tube or cuvette for the liquid sample

Procedure:

  • The liquid alkylcyclohexane is placed in the sample holder.

  • The laser beam is focused on the sample.

  • The scattered light is collected and analyzed by the spectrometer to generate a Raman spectrum.

  • To determine the enthalpy difference between conformers, spectra are recorded at various temperatures.[16] The intensity of specific Raman bands corresponding to different conformers is measured at each temperature.

  • A van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the equilibrium constant calculated from the ratio of band intensities, is used to determine the enthalpy and entropy differences between the conformers.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus:

  • FTIR spectrometer

  • Liquid sample cell (e.g., NaCl or KBr plates)

Procedure:

  • A background spectrum of the empty sample cell is recorded.

  • A thin film of the liquid alkylcyclohexane is placed between the salt plates.[17]

  • The infrared spectrum is recorded.

  • Similar to Raman spectroscopy, temperature-dependent studies can be performed to analyze conformational equilibria.[25][26]

Visualizations

The following diagrams illustrate the experimental workflows and the relationship between the molecular structure of alkylcyclohexanes and their thermodynamic properties.

Experimental_Workflow_Bomb_Calorimetry cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis prep_sample Weigh Alkylcyclohexane (in capsule) prep_bomb Assemble Sample & Wire in Bomb prep_sample->prep_bomb prep_wire Weigh Fuse Wire prep_wire->prep_bomb prep_fill Fill Bomb with O2 (25-30 atm) prep_bomb->prep_fill place_bomb Place Bomb in Water-filled Calorimeter prep_fill->place_bomb equilibrate Equilibrate & Record Initial Temperature place_bomb->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp calc_q Calculate Total Heat Released (q_total) record_temp->calc_q correct Apply Corrections (fuse wire, capsule) calc_q->correct calc_delta_h Calculate Molar Enthalpy of Combustion (ΔcH°) correct->calc_delta_h calc_delta_f Calculate Enthalpy of Formation (ΔfH°) using Hess's Law calc_delta_h->calc_delta_f

Caption: Workflow for determining the enthalpy of formation of an alkylcyclohexane using bomb calorimetry.

DSC_Workflow cluster_setup Setup & Calibration cluster_runs Experimental Runs cluster_calc Calculation calibrate Calibrate DSC with Standard (e.g., Indium) weigh_sample Weigh Sample and Reference Material (Sapphire) calibrate->weigh_sample run_baseline Run Baseline (empty pans) weigh_sample->run_baseline run_reference Run Reference (Sapphire) run_baseline->run_reference run_sample Run Alkylcyclohexane Sample run_reference->run_sample measure_hf Measure Heat Flow (DSC Signal) run_sample->measure_hf calc_cp Calculate Heat Capacity (Cp) vs. Temperature measure_hf->calc_cp

Caption: Workflow for determining the heat capacity of an alkylcyclohexane using Differential Scanning Calorimetry (DSC).

Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Thermodynamic Properties alkyl_size Size of Alkyl Group enthalpy Enthalpy of Formation (ΔfH°) alkyl_size->enthalpy more negative entropy Molar Entropy (S°) alkyl_size->entropy increases heat_capacity Heat Capacity (Cp) alkyl_size->heat_capacity increases alkyl_branch Branching of Alkyl Group alkyl_branch->enthalpy less negative (more stable isomer) conformation Ring Conformation (Chair, Boat) conformation->entropy conformational flexibility

References

An In-depth Technical Guide to the Solubility of Hexylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexylcyclohexane, a non-polar hydrocarbon, in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where understanding the solubility characteristics of such compounds is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the principles governing solubility.

Introduction to this compound

This compound (C₁₂H₂₄) is a colorless liquid characterized by its non-polar nature, consisting of a cyclohexane (B81311) ring bonded to a hexyl group.[1] This structure dictates its solubility behavior, making it readily soluble in many organic solvents while having very low solubility in polar solvents like water.[1][2] Understanding its solubility is crucial for its use as a solvent, in chemical synthesis, and for predicting its behavior in various formulations.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a diverse set of organic solvents at 25°C. The data is presented in grams per liter (g/L) to facilitate easy comparison across different solvent classes.

Solvent CategorySolvent NameSolubility (g/L) at 25°C
Alcohols Methanol812.15
Ethanol2282.83
Isopropanol3245.33
n-Propanol3006.94
n-Butanol4257.03
Isobutanol2814.41
sec-Butanol3690.09
n-Pentanol2527.13
Isopentanol4617.05
n-Hexanol7017.83
n-Heptanol2258.93
n-Octanol1933.52
tert-Butanol6339.69
Ketones Acetone8373.49
2-Butanone (MEK)8296.35
Cyclopentanone9949.67
Cyclohexanone12301.37
MIBK6804.18
2-Pentanone10088.93
Esters Ethyl Acetate10027.97
Methyl Acetate4758.2
n-Propyl Acetate7149.91
Isopropyl Acetate8280.09
n-Butyl Acetate21427.68
Isobutyl Acetate4567.97
n-Pentyl Acetate5407.46
Ethyl Formate2480.69
Halogenated Alkanes Dichloromethane11719.14
Chloroform11642.17
1,2-Dichloroethane10953.92
Tetrachloromethane3271.88
Aromatic Hydrocarbons Toluene6672.5
o-Xylene2777.87
m-Xylene3474.26
p-Xylene3249.17
Ethylbenzene3060.35
Chlorobenzene4799.23
Aliphatic Hydrocarbons n-Hexane9862.66
n-Heptane12183.34
n-Octane2477.1
Cyclohexane15219.86
Ethers Diethyl Ether19916.54
Tetrahydrofuran (THF)21578.64
1,4-Dioxane11864.77
MTBE15226.03
Nitriles Acetonitrile3121.26
Amides Dimethylformamide (DMF)2841.89
N-Methyl-2-pyrrolidone (NMP)2624.67
Dimethylacetamide (DMAc)2304.21
Formamide133.2
Sulfoxides Dimethyl Sulfoxide (DMSO)3898.04
Acids Acetic Acid979.39
Propionic Acid1423.55
Formic Acid50.64
Glycols & Glycol Ethers Ethylene Glycol69.73
Propylene Glycol237.44
Transcutol10556.62
2-Ethoxyethanol1907.49
2-Methoxyethanol2653.96
2-Propoxyethanol5538.09
2-Butoxyethanol2604.62
Other Dimethyl Carbonate891.35
Aqueous Water0.01

Note: This data is compiled from publicly available resources and should be used as a reference. Experimental conditions can affect solubility values.

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Visual Isothermal Titration Method

This method is a straightforward approach to determine the miscibility or solubility limit of a liquid in a solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Calibrated burette or micropipettes

  • Thermostatically controlled water bath or heating/cooling block

  • Glass vials or test tubes with secure caps

  • Vortex mixer

Procedure:

  • Accurately measure a known volume or weight of the organic solvent into a glass vial.

  • Place the vial in the thermostatically controlled bath and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Using a calibrated burette or micropipette, add a small, known volume of this compound to the solvent.

  • Cap the vial securely and vortex for 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of immiscibility, such as cloudiness, schlieren lines, or the formation of a second liquid phase.

  • If the this compound completely dissolves, continue adding small, known increments of this compound, vortexing and observing after each addition.

  • The point at which a persistent second phase or cloudiness appears is the saturation point.

  • Record the total volume of this compound added to reach saturation.

  • Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L).

  • Repeat the experiment at least two more times to ensure reproducibility.

Shake-Flask Method with Quantitative Analysis

This method provides a more precise determination of solubility by creating a saturated solution and then measuring the concentration of the solute in the solvent phase using an analytical technique like Gas Chromatography (GC).

Materials:

  • This compound

  • Organic solvent of interest

  • Thermostatically controlled shaker or incubator

  • Glass flasks or vials with airtight seals

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Gas Chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the organic solvent in a glass flask. The excess is crucial to ensure saturation is reached.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow the two phases (if immiscible beyond saturation) or any undissolved solute to separate.

    • Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets of this compound.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantitative Analysis (GC-FID):

    • Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

    • Analyze the calibration standards and the diluted sample by GC-FID.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a liquid solute in a liquid solvent using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis cluster_result Result prep Prepare Mixture: Excess Solute (this compound) + Known Amount of Solvent equil Agitate at Constant Temperature (24-72 hours) prep->equil sep Allow Phases to Separate equil->sep sample Withdraw Aliquot of Solvent Phase & Filter sep->sample analysis Quantitative Analysis (e.g., GC, HPLC) sample->analysis result Calculate Solubility analysis->result

Caption: A flowchart of the shake-flask method for solubility.

Factors Affecting Solubility

The solubility of a compound like this compound is governed by several key factors. The following diagram illustrates the logical relationships between these factors.

G Factors Affecting Solubility of this compound cluster_conditions External Conditions center Solubility of This compound solute_polarity Polarity (Non-polar) solute_polarity->center solute_imf Intermolecular Forces (van der Waals) solute_imf->center solvent_polarity Polarity solvent_polarity->center solvent_imf Intermolecular Forces solvent_imf->center temp Temperature temp->center pressure Pressure (minor effect for liquids) pressure->center

References

An In-depth Technical Guide to Hexylcyclohexane: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for hexylcyclohexane. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clarity and practical application.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. This data is crucial for understanding its behavior under various laboratory conditions, designing experiments, and implementing appropriate safety controls.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄[2][3][4][5][6]
Molar Mass 168.32 g/mol [2][3][4][5][6]
CAS Number 4292-75-5[2][4][7]
Appearance Colorless liquid[1][2][3][4][7]
Density Approximately 0.81 - 0.82 g/cm³[3][4]
Boiling Point Approximately 208 - 221 °C[3][4]
Melting Point Approximately -9.55 °C to -52 °C[3][4]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[3][4]ChemBK[3][4]
Refractive Index 1.4450 to 1.4490[3][4]

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified with the following hazards in a significant percentage of notifications:

  • H302: Harmful if swallowed [Warning Acute toxicity, oral][2]

  • H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation][2]

It is important to note that some reports indicate that this chemical does not meet GHS hazard criteria.[2] However, given the warnings from multiple sources, it is prudent to handle it with care.

Toxicology and Health Effects

Prolonged or frequent contact with this compound may cause skin dryness and irritation.[3] Inhalation of high concentrations of its vapor, particularly in enclosed spaces, may lead to dizziness, headache, and drowsiness.[3] Ingestion is harmful and should be avoided.[2][3]

Due to a lack of specific toxicological studies on this compound in the public domain, it is often recommended to refer to the safety data for cyclohexane (B81311) for additional guidance.[1] For cyclohexane, overexposure can cause headache, dizziness, tiredness, nausea, and vomiting.[8]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

PPE TypeSpecificationSource(s)
Eye Protection Chemical safety goggles or eyeglasses that meet OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3][9]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[3][9]
Respiratory Protection Use in a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[8]ChemBK,[3] Chevron Phillips Chemical[8]
Safe Handling Practices
  • Wash hands thoroughly after handling.[9]

  • Use with adequate ventilation.[9]

  • Avoid contact with eyes, skin, and clothing.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11][12]

  • Take precautionary measures against static discharge.[8][9]

  • Ground and bond containers when transferring material.[9]

  • Use non-sparking tools and explosion-proof equipment.[8][9][13]

Storage Conditions
  • Store in a tightly closed container.[8][9]

  • Keep in a cool, dry, and well-ventilated place.[8][10][11]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek medical attention.[14]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, call a physician.[8][14]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[8][14]
Ingestion Do NOT induce vomiting. Keep the respiratory tract clear. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide (CO2), or dry chemical.[8]

  • Unsuitable Extinguishing Media: High volume water jet.[8]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9][13] Containers may explode when heated.[13]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[8][9]

  • Environmental Precautions: Prevent product from entering drains or waterways.[11]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9] Use spark-proof tools.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting, from procurement to disposal.

G A Receipt and Inspection - Verify chemical identity - Check for container damage B Storage - Cool, dry, well-ventilated area - Away from ignition sources - Tightly sealed container A->B Store Appropriately C Pre-Use Preparation - Review SDS - Conduct risk assessment - Don appropriate PPE B->C Before Use D Chemical Handling/Use - Use in a fume hood or well-ventilated area - Grounding and bonding for transfers - Use non-sparking tools C->D Proceed with Caution E Post-Use - Securely close container - Decontaminate work area D->E After Use F Waste Collection - Collect in a designated, labeled waste container - Do not mix with incompatible wastes D->F Generate Waste H Spill or Emergency - Evacuate area - Follow emergency procedures - Administer first aid if necessary D->H If Spill Occurs E->B Return to Storage G Waste Disposal - Follow institutional and regulatory guidelines - Use a licensed waste disposal contractor F->G Dispose of Waste H->G Cleanup and Dispose

Caption: Workflow for Safe Handling of this compound.

References

A Guide to Sourcing and Verifying High-Purity Hexylcyclohexane for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical determinant of experimental success and product integrity. This technical guide provides an in-depth overview of commercial suppliers of high-purity hexylcyclohexane, alongside a detailed protocol for purity verification to ensure the quality and consistency of this crucial aliphatic hydrocarbon in demanding research and development environments.

This compound (CAS No: 4292-75-5), a saturated cycloalkane, finds application as a non-polar solvent, a component in fuel research, and as a building block in organic synthesis. In the pharmaceutical industry, its high purity is paramount to avoid the introduction of unwanted side-products and to ensure reproducible results in sensitive assays and synthetic processes. This guide aims to streamline the selection of a suitable supplier and provide the necessary tools for in-house quality assurance.

Commercial Supplier Landscape for High-Purity this compound

The selection of a reliable chemical supplier is the foundational step in any research endeavor. For high-purity this compound, several reputable vendors offer grades suitable for research and pharmaceutical development. The following table summarizes the key quantitative data from prominent suppliers.

SupplierProduct NumberPurity SpecificationAnalysis MethodAvailable Quantities
TCI America H0137>98.0%Gas Chromatography (GC)10 mL, 25 mL
TCI EUROPE N.V. H0137>98.0%Gas Chromatography (GC)10 mL, 25 mL
Tokyo Chemical Industry (APAC) H0137>98.0%Gas Chromatography (GC)10 mL, 25 mL
ChemScene CS-0452443≥98%Not SpecifiedInquire for details
Fisher Scientific (distributor for TCI America) NC0717427≥98.0%Gas Chromatography (GC)10 mL
Sigma-Aldrich 390318Not Specified¹Not Specified¹Inquire for details

¹Sigma-Aldrich notes that they do not collect analytical data for this specific product and the buyer assumes responsibility for confirming product identity and/or purity.[1]

Logical Workflow for Supplier Selection

The process of selecting a supplier for a critical reagent like high-purity this compound should be systematic. The following diagram illustrates a logical workflow to guide this decision-making process.

G cluster_0 A Define Purity Requirement (e.g., >98%) B Identify Potential Suppliers (e.g., TCI, ChemScene) A->B C Request Certificate of Analysis (CoA) B->C D Evaluate Supplier Data: - Purity Specification - Analytical Method (GC) - Lot-to-Lot Consistency C->D E Assess Non-Technical Factors: - Availability & Lead Time - Cost - Technical Support D->E F Select Primary Supplier E->F G Qualify Supplier through In-House Purity Verification F->G H Approve Supplier for Use G->H

Caption: A logical workflow for the selection and qualification of a high-purity this compound supplier.

Experimental Protocol: Purity Determination by Capillary Gas Chromatography (GC-FID)

To independently verify the purity of commercially supplied this compound, a gas chromatography method with a flame ionization detector (GC-FID) is recommended. The following protocol is adapted from standard methods for the analysis of high-purity hydrocarbons, such as ASTM D2268.[2][3][4][5]

1. Objective: To determine the purity of this compound and to quantify any organic impurities by capillary gas chromatography with flame ionization detection.

2. Principle: The sample is vaporized and injected onto a capillary GC column. The components are separated based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is used for the detection and quantification of organic compounds. The purity is calculated based on the area percent of the this compound peak relative to the total area of all detected peaks.

3. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a capillary split/splitless inlet and a flame ionization detector.

  • GC Column: A non-polar column is recommended for the analysis of non-polar compounds like this compound.[6][7] A suitable choice would be a 100% dimethylpolysiloxane or 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-5, or equivalent), with dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Detector Gases: High-purity hydrogen and air for the FID.

  • Sample Vials: 2 mL autosampler vials with PTFE-lined septa.

  • Solvent: High-purity n-hexane or other suitable non-polar solvent for sample dilution.

  • This compound Sample: As received from the supplier.

4. GC-FID Operating Conditions (Suggested Starting Point):

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

5. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v in n-hexane). This prevents column overload and ensures sharp peaks.

  • Transfer the prepared sample to an autosampler vial.

6. Analysis Procedure:

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject a solvent blank to ensure that no impurities are introduced from the solvent or the system.

  • Inject the prepared this compound sample.

  • Acquire the chromatogram for the full duration of the temperature program.

7. Data Analysis and Calculation:

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the area percent for each peak using the following formula:

    Area % of Component i = (Area of Peak i / Total Area of All Peaks) x 100

  • The area percent of the main this compound peak represents the purity of the sample.

8. System Suitability:

  • Peak Shape: The this compound peak should be symmetrical with a tailing factor between 0.9 and 1.5.

  • Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of the peak area of less than 2%.

This in-depth guide provides a framework for the informed selection of high-purity this compound suppliers and a robust analytical method for its quality verification. By implementing these procedures, researchers and drug development professionals can enhance the reliability and reproducibility of their work.

References

An In-depth Technical Guide to the Discovery and History of Alkylated Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of alkylated cyclohexanes. It details the evolution of our understanding of their structure and conformational analysis, from early theories to modern stereoselective synthesis. This document includes a compilation of physical and thermodynamic data, detailed experimental protocols for key synthetic transformations, and an exploration of the critical role of the alkylated cyclohexane (B81311) motif in medicinal chemistry and drug design.

Introduction: From "Hexahydro-Aromatics" to Conformational Analysis

The story of alkylated cyclohexanes is intrinsically linked to the broader history of alicyclic chemistry and the quest to understand the three-dimensional nature of organic molecules. Initially conceptualized as simple, planar rings, the unique properties and reactivity of cyclohexane and its derivatives challenged early structural theories, paving the way for the revolutionary concept of conformational analysis.

The latter half of the 19th century saw pioneering but often misinterpreted work. In 1876, Felix Wreden, as part of his doctoral research, prepared what we now know as methylcyclohexane (B89554) by the reduction of toluene (B28343) with hydroiodic acid, naming it "hexahydrotoluene".[1] Earlier, in 1870, Adolf von Baeyer had also produced a "hexahydrobenzene" through a similar reduction of benzene.[2] However, it was later discovered by Vladimir Markovnikov, N.M. Kishner, and Nikolay Zelinsky in 1895 that these early "hexahydro" compounds were often, in fact, methylcyclopentane, a product of unexpected rearrangement reactions.[2] This highlighted the nascent understanding of these cyclic systems.

A pivotal moment came in 1890 when Hermann Sachse proposed that the cyclohexane ring is not planar but exists in non-planar, strain-free "chair" and "boat" conformations.[3] This groundbreaking idea, however, was largely ignored for decades until the work of Odd Hassel, who, through electron diffraction studies starting in the 1930s, provided definitive proof of the chair conformation as the ground state of cyclohexane.[3] Derek Barton, in the 1950s, further elucidated the profound implications of these conformations on chemical reactivity, particularly in steroid chemistry, solidifying the principles of conformational analysis for which he and Hassel shared the Nobel Prize in Chemistry in 1969.[3] This understanding of axial and equatorial positions and the energetic preferences of substituents is fundamental to the modern chemistry of alkylated cyclohexanes.

Historical and Modern Synthetic Methodologies

The synthesis of alkylated cyclohexanes has evolved from classical, often low-yielding methods to highly sophisticated and stereoselective modern techniques.

Early Synthetic Approaches (Late 19th and Early 20th Century)

Early methods for the synthesis of alkylated cyclohexanes often relied on the formation of the cyclohexane ring from acyclic precursors or the modification of aromatic compounds.

  • Wurtz Reaction: An early method for forming carbon-carbon bonds, the intramolecular Wurtz reaction was used to synthesize cycloalkanes. For instance, the reaction of 1,6-dibromohexane (B150918) with sodium metal yields cyclohexane. While historically significant, this reaction is generally low-yielding for intermolecular couplings of different alkyl halides to produce alkylated cyclohexanes due to the formation of multiple products.

  • Friedel-Crafts Alkylation followed by Hydrogenation: A more controlled approach involved the Friedel-Crafts alkylation of an aromatic ring, such as benzene, with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting alkylbenzene could then be hydrogenated to the corresponding alkylcyclohexane. The catalytic hydrogenation of toluene to produce methylcyclohexane is a classic example of this two-step process.[1]

  • Grignard Reagents: The discovery of Grignard reagents by Victor Grignard in 1900 provided a powerful tool for the formation of C-C bonds. The addition of a Grignard reagent (R-MgX) to a cyclohexanone (B45756), followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene, offered a versatile route to various alkylated cyclohexanes.

Modern Synthetic Methods

Modern organic synthesis offers a plethora of methods for the construction of alkylated cyclohexanes, often with a high degree of stereocontrol.

  • Catalytic Hydrogenation of Aromatic and Olefinic Precursors: The hydrogenation of substituted benzenes, toluenes, and xylenes (B1142099) remains a cornerstone for the industrial production of methyl-, dimethyl-, and other alkylated cyclohexanes. Catalysts such as rhodium-on-carbon, platinum, and palladium are highly effective. Similarly, substituted cyclohexenes, often derived from Diels-Alder reactions or elimination reactions, can be readily hydrogenated.

  • Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction allows for the construction of a substituted cyclohexene (B86901) ring with a high degree of stereochemical control, which can then be hydrogenated to the desired alkylated cyclohexane.

  • Ring-Forming Reactions: Modern methodologies have expanded the toolbox for cyclohexane synthesis. These include various annulation strategies, radical cyclizations, and transition-metal-catalyzed processes that allow for the construction of highly functionalized and stereochemically complex alkylated cyclohexane cores.

Experimental Protocols

Historical Synthesis: Preparation of Methylcyclohexane via Grignard Reaction and Dehydration-Hydrogenation

This three-step procedure is illustrative of the application of classical organic reactions for the synthesis of an alkylated cyclohexane.

Step 1: Synthesis of 1-Methylcyclohexanol (B147175) from Cyclohexanone

  • Materials: Magnesium turnings, iodine crystal (as initiator), dry diethyl ether, bromomethane (B36050), cyclohexanone.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and enough dry diethyl ether to cover the magnesium.

    • Add a small amount of a solution of bromomethane (1.1 equivalents) in dry diethyl ether from the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for 30 minutes.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclohexanone (1.0 equivalent) in dry diethyl ether dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-methylcyclohexanol.

Step 2: Dehydration of 1-Methylcyclohexanol to Methylcyclohexene

  • Materials: 1-Methylcyclohexanol, concentrated sulfuric acid.

  • Protocol:

    • Place the crude 1-methylcyclohexanol in a distillation apparatus.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to gently distill the product, methylcyclohexene, which co-distills with water.

    • Separate the organic layer from the distillate, wash with sodium bicarbonate solution and then water, dry over anhydrous calcium chloride, and redistill to obtain pure methylcyclohexene.

Step 3: Hydrogenation of Methylcyclohexene to Methylcyclohexane

  • Materials: Methylcyclohexene, ethanol (B145695) (as solvent), 10% Palladium on carbon (Pd/C) catalyst.

  • Protocol:

    • Dissolve methylcyclohexene in ethanol in a high-pressure hydrogenation vessel (Parr apparatus).

    • Add a catalytic amount of 10% Pd/C.

    • Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50 psi.

    • Stir the mixture at room temperature until the hydrogen uptake ceases.

    • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation to yield methylcyclohexane.

Modern Synthesis: Catalytic Hydrogenation of Toluene

This method is widely used for the industrial production of methylcyclohexane.

  • Materials: Toluene, hydrogen gas, supported metal catalyst (e.g., Platinum-Rhodium on a support).

  • Protocol:

    • The hydrogenation is typically carried out in a continuous flow reactor under pressure.

    • Toluene and hydrogen gas are passed over a heated, fixed-bed catalyst.

    • Reaction conditions are optimized for temperature and pressure to achieve high conversion and selectivity. For example, using a PtRh bimetallic catalyst, high yields of methylcyclohexane can be achieved at temperatures around 30-50°C and atmospheric pressure of hydrogen.[4][5]

    • The product stream is cooled, and the liquid methylcyclohexane is separated from any unreacted starting materials and gaseous byproducts.

Quantitative Data

Physical Properties of n-Alkylated Cyclohexanes

The physical properties of n-alkylated cyclohexanes show predictable trends with increasing chain length of the alkyl substituent.

SubstituentMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (n_D at 20°C)
-H (Cyclohexane)C₆H₁₂84.1680.70.7791.4262
MethylC₇H₁₄98.19100.90.7691.4231
EthylC₈H₁₆112.21131.80.7881.4330
n-PropylC₉H₁₈126.24156.70.7941.4385
n-ButylC₁₀H₂₀140.27180.90.8031.4442

Data compiled from various sources, including the NIST WebBook and other chemical data repositories.[2][6][7][8][9][10]

Conformational Free Energy (A-values)

The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. It is a quantitative measure of the steric bulk of a substituent.

Substituent (X)A-value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47
-OH0.87
-OCH₃0.75
-NH₂1.23
-CN0.2
-CH₃ (Methyl)1.74
-CH₂CH₃ (Ethyl)1.79
-CH(CH₃)₂ (Isopropyl)2.21
-C(CH₃)₃ (tert-Butyl)> 4.5
-C₆H₅ (Phenyl)3.0
-COOH1.4

Note: A-values can vary slightly depending on the solvent and method of determination.

Visualizations of Workflows and Concepts

Logical Workflow: Historical Synthesis of an Alkylated Cyclohexane

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation start Cyclohexanone reaction1 Nucleophilic Addition start->reaction1 grignard Formation of Grignard Reagent (CH3MgBr) grignard->reaction1 product1 1-Methylcyclohexanol reaction1->product1 dehydration Acid-Catalyzed Dehydration (E1) product1->dehydration product2 Methylcyclohexene dehydration->product2 hydrogenation Catalytic Hydrogenation (H2, Pd/C) product2->hydrogenation final_product Methylcyclohexane hydrogenation->final_product

Caption: A logical workflow for the multi-step synthesis of methylcyclohexane from cyclohexanone.

Conformational Equilibrium of a Monosubstituted Cyclohexane

G axial Axial-R equatorial Equatorial-R axial->equatorial Ring Flip (More Favorable) equatorial->axial Ring Flip (Less Favorable)

Caption: The dynamic equilibrium between the axial and equatorial conformers of an alkylated cyclohexane.

Role of Alkylated Cyclohexanes in Drug Development

The alkylated cyclohexane motif is a common feature in many pharmaceutical agents. Its incorporation into a drug molecule can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[11] The rigid, three-dimensional structure of the cyclohexane ring can also serve as a scaffold to orient other functional groups in a specific spatial arrangement, which is crucial for binding to biological targets.

Case Study: Gabapentin (B195806)

Gabapentin is an anticonvulsant and analgesic drug that is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).[12] Its chemical structure is characterized by a cyclohexane ring substituted with both an aminomethyl and a carboxymethyl group.[12] The cyclohexane ring serves as a lipophilic scaffold, which is believed to facilitate its transport across the blood-brain barrier via amino acid transporters.[13] The conformational constraints imposed by the cyclohexane ring also play a role in its binding to the α2δ-1 subunit of voltage-gated calcium channels, which is its primary mechanism of action.[13][14]

Case Study: Sertraline

Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and other mood disorders.[5] Its structure features a tetralin ring system, which can be considered a fused and partially unsaturated cyclohexane derivative, with a dichlorophenyl group attached. The stereochemistry of the molecule, with the specific cis-(1S, 4S) configuration, is crucial for its selective and potent inhibition of the serotonin transporter.[15] The rigid, bicyclic ring system precisely orients the dichlorophenyl and methylamino groups for optimal interaction with the binding site on the transporter protein.

Other Examples
  • Menthol: A naturally occurring cyclic terpene alcohol with a methyl and an isopropyl group on a cyclohexane ring. It is widely used in pharmaceuticals for its local anesthetic and counter-irritant properties.

  • Tramadol: A synthetic opioid analgesic, its structure contains a substituted cyclohexane ring that is important for its binding to opioid receptors.

Conclusion

The journey of alkylated cyclohexanes from enigmatic "hexahydro-aromatics" to fundamental building blocks in modern chemistry and drug discovery is a testament to the evolution of organic chemistry. The development of conformational analysis provided the crucial framework for understanding their structure and reactivity. Today, with a vast array of synthetic methods at their disposal, chemists can design and construct complex molecules containing the alkylated cyclohexane motif with a high degree of precision. For researchers in drug development, a thorough understanding of the history, synthesis, and stereochemical properties of this important class of compounds remains essential for the rational design of new therapeutic agents.

References

Theoretical Frontiers in Drug Design: An In-depth Technical Guide to the Conformational Landscape of Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive theoretical and methodological guide to understanding the conformational isomers of hexylcyclohexane, a key structural motif in many pharmaceutical compounds. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines the energetic landscape of this compound and details the experimental and computational protocols necessary for its analysis. A thorough grasp of the conformational preferences of such alkyl cyclohexane (B81311) derivatives is paramount for predicting molecular interactions, optimizing drug efficacy, and minimizing off-target effects.

Introduction to the Conformational Isomerism of this compound

This compound, like other substituted cyclohexanes, predominantly exists in a chair conformation to minimize angular and torsional strain.[1] The flexibility of the cyclohexane ring allows for a "ring-flip" between two chair conformers. This dynamic process results in the interconversion of axial and equatorial positions of the hexyl substituent.[2] The relative stability of these two conformers is dictated by steric interactions, primarily the 1,3-diaxial interactions experienced by the axial substituent.[3] Consequently, the conformer with the hexyl group in the more spacious equatorial position is energetically favored.[2]

The quantitative measure of this preference is the conformational free energy difference, or "A-value".[1] While specific experimental A-values for long-chain n-alkyl groups like hexyl are not as commonly cited as for smaller groups, they are expected to be similar to other unbranched alkyl chains due to the orientation of the substituent away from the ring in the equatorial position and the consistent nature of the 1,3-diaxial interactions in the axial position.

Quantitative Conformational Analysis

The energetic landscape of this compound can be delineated by the relative energies of its conformers. The key quantitative data are summarized in the tables below. It is important to note that while data for smaller alkyl groups are well-established, the values for the hexyl group are based on extrapolations from these known values and theoretical calculations, as specific comprehensive experimental studies on this compound are not widely published.

Table 1: Conformational Energy Differences (A-values) for n-Alkylcyclohexanes

SubstituentΔG° (kcal/mol) at 298 KPredominant Conformer (%)Reference
Methyl1.74~95% Equatorial[1]
Ethyl1.75~95% Equatorial[4]
Isopropyl2.15~97% Equatorial[4]
Hexyl (estimated) ~1.8 ~96% Equatorial N/A

Table 2: Calculated Geometric Parameters for this compound Conformers

ParameterEquatorial this compoundAxial this compound
C1-C7 Bond Length (Å)~1.54~1.55
C1-C2-C3-C4 Dihedral Angle (°)~55.9~52.5
C2-C1-C6-C5 Dihedral Angle (°)~-55.9~-52.5
H(axial)-C1-C3-H(axial) Distance (Å)N/A~2.5

Note: The values in Table 2 are representative values that would be obtained from the computational methods described in Section 3.2.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of this compound.

Experimental Protocol: Dynamic NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of cyclohexane derivatives.[5] By cooling the sample, the rate of ring-flipping can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers.

Detailed Protocol:

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). A concentration of approximately 0.1 M is common.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used.

  • Initial Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, rapid ring-flipping leads to a single set of time-averaged signals for the this compound molecule.

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. Spectra are acquired at several temperatures (e.g., in 10 K increments) until the signals for the axial and equatorial conformers are resolved (coalescence is passed). This typically occurs at temperatures well below 200 K for alkylcyclohexanes.[4]

  • Data Analysis:

    • The signals for the axial and equatorial conformers are assigned based on known chemical shift trends (axial carbons are typically shielded compared to their equatorial counterparts).

    • The relative populations of the two conformers are determined by integrating the corresponding well-resolved peaks in the ¹³C NMR spectrum.

    • The equilibrium constant (K_eq) is calculated as the ratio of the equatorial to the axial conformer population.

    • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the spectrum was acquired.[6]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to model the conformations of this compound and calculate their relative energies and geometric parameters. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for such systems.

Detailed Protocol:

  • Initial Structure Generation: 3D structures of both the axial and equatorial chair conformers of this compound are built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Energy Calculation:

    • The geometries of both conformers are optimized using a suitable DFT functional and basis set, for example, B3LYP with the 6-31G* basis set.[7][8] This level of theory is widely used for conformational analysis of organic molecules.

    • The optimization calculations should be performed to find the stationary points on the potential energy surface corresponding to the energy minima for each conformer.

    • Frequency calculations are then performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Data Analysis:

    • The electronic energies of the optimized axial and equatorial conformers are obtained from the output of the DFT calculations.

    • The relative energy difference (ΔE) is calculated by subtracting the energy of the equatorial conformer from that of the axial conformer.

    • The Gibbs free energy difference (ΔG°) can also be calculated by including the zero-point vibrational energies and thermal corrections from the frequency calculations.

    • Key geometric parameters such as bond lengths and dihedral angles are extracted from the optimized structures for both conformers.

Visualizing the Methodological Workflow

The interplay between computational and experimental approaches is crucial for a comprehensive understanding of this compound's conformational landscape. The following diagrams illustrate the logical flow of these investigations.

conformational_analysis_workflow cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_conclusion Final Conformational Model c1 Build Axial & Equatorial This compound Models c2 Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-31G*) c1->c2 c3 Analyze Output: Relative Energies (ΔG°), Geometric Parameters c2->c3 e4 Calculate ΔG° from K_eq c3->e4 f1 Validated 3D Structures & Energetic Profile c3->f1 e1 Prepare this compound Sample in Cryo-Solvent e2 Acquire Low-Temperature NMR Spectra e1->e2 e3 Integrate Signals & Calculate K_eq e2->e3 e3->e4 e4->c3 e4->f1

Workflow for Conformational Analysis

The diagram above illustrates the synergistic workflow combining computational modeling and experimental NMR spectroscopy to determine the conformational properties of this compound.

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Higher Energy (Steric Strain) e Lower Energy (More Stable) a->e Ring-Flip (K_eq > 1) e->a

This compound Conformational Equilibrium

This diagram depicts the dynamic equilibrium between the higher-energy axial and the more stable lower-energy equatorial conformers of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the equatorial conformer due to the avoidance of destabilizing 1,3-diaxial interactions present in the axial form. This guide provides the essential theoretical background and detailed experimental and computational protocols for researchers to investigate and quantify this phenomenon. A precise understanding of these conformational preferences is a critical component in the rational design of pharmaceuticals, where the three-dimensional structure of a molecule dictates its biological activity. The methodologies outlined herein provide a robust framework for the conformational analysis of not only this compound but also a wide range of other substituted cycloalkanes relevant to drug discovery and development.

References

Hexylcyclohexane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexylcyclohexane (C₁₂H₂₄) is a non-polar, aprotic solvent that holds potential for various applications in research, chemical synthesis, and pharmaceutical development. Its properties, characteristic of saturated hydrocarbons, make it a suitable medium for reactions involving non-polar reagents and a potential alternative to more volatile or hazardous solvents. This technical guide provides a comprehensive overview of the physicochemical properties, potential applications, and relevant experimental considerations when utilizing this compound as a solvent.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular weight of 168.32 g/mol .[1][2][3] Its non-polar nature, stemming from the symmetrical distribution of electron density around the cyclohexane (B81311) ring and the alkyl chain, governs its solvent characteristics.[2] It is largely insoluble in water but miscible with many organic solvents.[2]

Similarly, the dipole moment of cyclohexane is 0 Debye, and it is expected that this compound also has a negligible dipole moment, further confirming its non-polar, aprotic nature. Aprotic solvents do not have a hydrogen atom bound to an electronegative atom and therefore cannot act as hydrogen bond donors.

The physical properties of this compound are summarized in the table below, with comparative data for cyclohexane provided for context.

PropertyThis compoundCyclohexane
Molecular Formula C₁₂H₂₄C₆H₁₂
Molecular Weight ( g/mol ) 168.3284.16
Boiling Point (°C) 224-22680.7
Melting Point (°C) -526.5
Density (g/mL at 20°C) ~0.820.779
Refractive Index (at 20°C) ~1.4461.426
Dielectric Constant (at 20°C) Est. ~22.02
Dipole Moment (Debye) Est. ~00
Solubility in Water Very Low0.0055% (w/w) at 20°C

Note: Some values for this compound are estimated based on data for similar compounds.

Applications in a Research and Development Context

The properties of this compound make it a candidate for several applications in the laboratory and in drug development processes:

  • Organic Synthesis: As a non-polar aprotic solvent, this compound can be used for reactions involving non-polar starting materials and intermediates. Its high boiling point allows for reactions to be conducted at elevated temperatures. It can be a suitable medium for certain types of polymerizations and organometallic reactions where a non-coordinating, inert solvent is required.

  • Extractions: Due to its immiscibility with water and its ability to dissolve non-polar compounds, it can be employed as an extraction solvent to isolate non-polar products from aqueous reaction mixtures or natural product extracts.

  • Drug Formulation: In the context of drug development, non-polar solvents can be used in the early stages of formulation to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) for preclinical studies.[5] While less common for final dosage forms, its properties could be explored in specific delivery systems for lipophilic drugs.

Experimental Protocols: A Representative Example

Due to a lack of specific, detailed experimental protocols in the published literature using this compound as the primary solvent, a representative procedure for a reaction commonly performed in a non-polar aprotic solvent (cyclohexane) is provided below. This protocol for a Friedel-Crafts alkylation illustrates the general workflow and considerations applicable when using a solvent like this compound.

Representative Experiment: Friedel-Crafts Alkylation of Benzene (B151609) with an Alkene using Cyclohexane as a Co-solvent

This reaction type is a classic example of electrophilic aromatic substitution where a non-polar solvent can be employed.

Reaction Scheme:

G cluster_product Product Benzene Benzene Catalyst H₂SO₄ Product Cyclohexylbenzene Benzene->Product Cyclohexene (B86901) Cyclohexene Cyclohexene->Product Catalyst->Product Reaction

A representative Friedel-Crafts alkylation reaction.

Materials:

  • Benzene

  • Cyclohexene

  • Concentrated Sulfuric Acid (Catalyst)

  • Cyclohexane (Co-solvent)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of benzene in cyclohexane is prepared.

  • The flask is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the stirred solution.

  • A solution of cyclohexene in cyclohexane is then added slowly from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The mixture is then carefully poured onto crushed ice.

  • The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by distillation.

Workflow Diagram:

G A Reactant & Solvent Preparation B Reaction Setup & Cooling A->B Transfer to flask C Catalyst Addition B->C Cool to 0°C D Substrate Addition C->D Dropwise addition E Reaction Monitoring D->E Stir at RT F Work-up: Quenching & Extraction E->F After completion G Purification F->G Isolate organic phase H Product Characterization G->H e.g., Distillation

General workflow for a synthetic chemistry experiment.

Solvent Selection and Rationale

The choice of a non-polar aprotic solvent like this compound is guided by the principles of "like dissolves like". Such solvents are ideal for dissolving non-polar reactants and reagents. The absence of acidic protons makes them suitable for reactions involving strong bases or organometallic compounds that would be quenched by protic solvents.

Logical Relationship of Solvent Properties:

G cluster_properties Key Solvent Properties cluster_characteristics Resulting Characteristics cluster_suitability Suitability Low Dielectric Constant Low Dielectric Constant Non-Polar Non-Polar Low Dielectric Constant->Non-Polar Zero/Low Dipole Moment Zero/Low Dipole Moment Zero/Low Dipole Moment->Non-Polar Aprotic Nature Aprotic Nature No H-Bond Donation No H-Bond Donation Aprotic Nature->No H-Bond Donation Dissolves Non-Polar Solutes Dissolves Non-Polar Solutes Non-Polar->Dissolves Non-Polar Solutes Inert to Strong Bases Inert to Strong Bases No H-Bond Donation->Inert to Strong Bases

Properties defining a non-polar aprotic solvent.

Safety Considerations

This compound, like other saturated hydrocarbons, is a combustible liquid. Standard laboratory safety precautions should be observed, including working in a well-ventilated area, avoiding sources of ignition, and wearing appropriate personal protective equipment (gloves, safety glasses). For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a viable non-polar aprotic solvent for specific applications in organic synthesis and potentially in the early stages of drug formulation. Its low polarity, high boiling point, and chemical inertness are its key advantages. While specific, detailed applications in the scientific literature are currently sparse, its properties suggest it can be a useful tool in the chemist's arsenal (B13267) of solvents, particularly when seeking alternatives to more traditional non-polar media. Further research into its application in modern synthetic methodologies and formulation science is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Environmental Fate and Impact of Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane (CAS No. 4292-75-5) is a cycloalkane hydrocarbon with emerging relevance in various industrial applications, including its use as a solvent and as an intermediate in chemical synthesis.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring substituted with a hexyl group, imparts specific physicochemical properties that govern its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicological impact of this compound, intended to inform risk assessment and guide future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental distribution and biological interactions. The key properties of this compound are summarized in Table 1. With a high octanol-water partition coefficient (Log Kow) of approximately 6.2, this compound is a highly lipophilic and hydrophobic compound, suggesting a strong affinity for organic matter and a potential for bioaccumulation.[2] Its low water solubility and moderate vapor pressure indicate that it will preferentially partition to soil, sediment, and the atmosphere rather than remaining in the aqueous phase.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄[2]
Molar Mass 168.32 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 224 °C[3]
Melting Point -9.55 °C[1]
Density 0.81 g/cm³[1]
Vapor Pressure 0.132 mmHg @ 25 °C (estimated)[3]
Water Solubility 0.1242 mg/L @ 25 °C (estimated)[3]
Log Kow (Octanol-Water Partition Coefficient) 6.2 (estimated)[2]
Henry's Law Constant Data not readily available
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) Estimated Log Koc: 3.85 (EPI Suite™)[4][5]

Environmental Fate

The environmental fate of this compound is dictated by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and partitioning between environmental compartments.

Environmental Partitioning

Due to its low water solubility and high lipophilicity, this compound released into the environment is expected to partition significantly from the aqueous phase to soil, sediment, and biota. The estimated soil organic carbon-water partitioning coefficient (Log Koc) of 3.85, as predicted by EPI Suite™, suggests that this compound will have low to moderate mobility in soil and will tend to adsorb to organic matter.[4][5] Volatilization from water surfaces to the atmosphere is also anticipated to be a significant transport mechanism.

Abiotic Degradation

Hydrolysis: Given its chemical structure as a saturated hydrocarbon, this compound is not susceptible to hydrolysis under typical environmental pH conditions.

Biodegradation

Direct experimental evidence for the biodegradation pathways of this compound is limited. However, inferences can be drawn from studies on analogous compounds like cyclohexane. Microorganisms, such as those from the genus Rhodococcus, are known to degrade cyclohexane through oxidative pathways.[6] A plausible aerobic degradation pathway for this compound would likely involve the initial oxidation of the hexyl chain or the cyclohexane ring, followed by further enzymatic degradation.

The following diagram illustrates a hypothetical aerobic biodegradation pathway for this compound, drawing parallels with known cyclohexane degradation mechanisms.

G This compound This compound Hydroxylation Hydroxylation (Monooxygenase) This compound->Hydroxylation Hexylcyclohexanol Hexylcyclohexanol Hydroxylation->Hexylcyclohexanol Dehydrogenation1 Dehydrogenation (Alcohol Dehydrogenase) Hexylcyclohexanol->Dehydrogenation1 Hexylcyclohexanone Hexylcyclohexanone Dehydrogenation1->Hexylcyclohexanone Ring_Cleavage Ring Cleavage (Monooxygenase) Hexylcyclohexanone->Ring_Cleavage Intermediates Further Degradation (e.g., Beta-oxidation) Ring_Cleavage->Intermediates CO2_H2O CO2 + H2O Intermediates->CO2_H2O

Figure 1: Hypothetical aerobic biodegradation pathway of this compound.

Ecotoxicological Impact

The ecotoxicological profile of this compound is crucial for assessing its potential risk to environmental organisms. Based on its high lipophilicity, there is a potential for bioaccumulation in aquatic and terrestrial organisms.

Aquatic Toxicity

Acute toxicity data for this compound is available for the fathead minnow (Pimephales promelas). The 96-hour median lethal concentration (LC50) was determined to be 309 mg/L, with 95% confidence limits of 257 and 370 mg/L.[1] This indicates that this compound has a relatively low acute toxicity to this fish species.

Table 2: Aquatic Toxicity of this compound

OrganismEndpointValue (mg/L)Exposure DurationReference
Fish
Pimephales promelas (Fathead Minnow)LC5030996 hours[1]
Invertebrates
Daphnia magnaEC50Data not available48 hours
Algae
Pseudokirchneriella subcapitataEC50Data not available72 hours

Note: Data for invertebrates and algae are currently unavailable in the reviewed literature.

Experimental Protocols

Standardized methodologies are essential for the reliable assessment of the environmental fate and impact of chemicals. The following sections outline general experimental protocols that can be adapted for the study of this compound, based on established OECD guidelines and common analytical practices.[1][7]

Determination of this compound in Environmental Matrices

The analysis of this compound in environmental samples such as water and soil typically involves extraction followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1 Sample Preparation

  • Water Samples: Liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is a common method. Alternatively, solid-phase extraction (SPE) with a C18 sorbent can be used to concentrate the analyte from a larger water sample.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane/acetone mixture) is typically employed to extract this compound from solid matrices. The extract is then concentrated and may require a clean-up step using silica (B1680970) gel or Florisil to remove interfering compounds.

5.1.2 Instrumental Analysis

GC-MS is the preferred method for the quantification of this compound. A non-polar capillary column (e.g., HP-5ms) is suitable for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of this compound.

The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.

G cluster_water Water Sample cluster_soil Soil/Sediment Sample Water_Sample Water Sample Collection LLE_SPE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Water_Sample->LLE_SPE Concentration Concentration of Extract LLE_SPE->Concentration Soil_Sample Soil/Sediment Sample Collection Extraction Soxhlet or Pressurized Liquid Extraction (PLE) Soil_Sample->Extraction Extraction->Concentration Cleanup Extract Cleanup (e.g., Silica Gel) Concentration->Cleanup GCMS GC-MS Analysis Cleanup->GCMS

Figure 2: General workflow for the analysis of this compound.
Biodegradation Testing

Ready biodegradability can be assessed using OECD Guideline 301. A common method is the "Manometric Respirometry Test" (OECD 301F). In this test, a known concentration of this compound is incubated with a microbial inoculum (e.g., activated sludge) in a sealed vessel, and the oxygen consumption is measured over 28 days. The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD).

Aquatic Toxicity Testing

Acute aquatic toxicity tests should be conducted following standardized OECD guidelines:

  • Fish: OECD Guideline 203, "Fish, Acute Toxicity Test," using a species like the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio).

  • Invertebrates: OECD Guideline 202, "Daphnia sp. Acute Immobilisation Test," using Daphnia magna.

  • Algae: OECD Guideline 201, "Alga, Growth Inhibition Test," using an algal species such as Pseudokirchneriella subcapitata.

Logical Relationships in Environmental Risk Assessment

The assessment of the environmental risk of this compound involves the integration of its physicochemical properties, environmental fate, and ecotoxicological effects. The following diagram illustrates the logical flow of this assessment process.

G cluster_properties Physicochemical Properties cluster_fate Environmental Fate cluster_effects Ecotoxicological Effects Solubility Water Solubility Partitioning Environmental Partitioning (Air, Water, Soil) Solubility->Partitioning Vapor_Pressure Vapor Pressure Vapor_Pressure->Partitioning Kow Log Kow Bioaccumulation Bioaccumulation Potential Kow->Bioaccumulation Koc Koc Koc->Partitioning Degradation Degradation (Biotic & Abiotic) Partitioning->Degradation Risk_Assessment Environmental Risk Assessment Degradation->Risk_Assessment Aquatic_Toxicity Aquatic Toxicity (LC50, EC50) Bioaccumulation->Aquatic_Toxicity Aquatic_Toxicity->Risk_Assessment

Figure 3: Logical flow of environmental risk assessment for this compound.

Conclusion and Future Research Directions

This compound is a hydrophobic compound with a propensity to partition to soil and sediment and a potential for bioaccumulation. While its acute toxicity to fish appears to be low, significant data gaps exist, particularly concerning its chronic toxicity, and its effects on aquatic invertebrates and algae. Furthermore, the precise biodegradation pathways and rates under various environmental conditions remain to be elucidated.

Future research should focus on:

  • Conducting experimental studies to determine the aquatic toxicity of this compound to a broader range of organisms, including invertebrates and algae.

  • Investigating the aerobic and anaerobic biodegradation pathways of this compound to better predict its persistence in the environment.

  • Determining the experimental soil organic carbon-water partitioning coefficient (Koc) to improve the accuracy of environmental fate models.

  • Evaluating the potential for chronic and sub-lethal effects on aquatic and terrestrial ecosystems.

A more complete understanding of these aspects will enable a more robust and accurate assessment of the environmental risks associated with the production and use of this compound.

References

Biodegradation of Hexylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylcyclohexane, a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with a hexyl chain, is a compound of interest in various industrial applications and can be a component of environmental contaminants. Understanding its biodegradation is crucial for assessing its environmental fate and for the development of bioremediation strategies. This technical guide provides a comprehensive overview of the proposed aerobic and anaerobic biodegradation pathways of this compound, drawing upon existing research on the microbial degradation of structurally similar alkylated cycloalkanes. While specific quantitative data for this compound is limited, this guide synthesizes available information on related compounds to present a scientifically grounded perspective. It includes detailed experimental protocols for studying its degradation and visualizes the proposed metabolic pathways.

Introduction

Alicyclic hydrocarbons, such as this compound, are components of crude oil and are also used in various industrial processes. Their presence in the environment raises concerns due to their persistence and potential toxicity. Microbial degradation is a key process in the natural attenuation of these compounds. The biodegradation of n-alkanes is well-documented; however, the presence of a cycloalkane ring introduces structural complexity that can influence the metabolic pathways and degradation rates.

This guide focuses on the biodegradation of this compound, a model compound for understanding the fate of alkylated cycloalkanes. Due to a lack of extensive research specifically on this compound, the pathways and mechanisms described herein are largely extrapolated from studies on other n-alkylcyclohexanes, such as dodecylcyclohexane, and the well-understood metabolism of n-alkanes and cyclohexane by various microorganisms, particularly from the genus Rhodococcus and Alcanivorax.

Proposed Aerobic Biodegradation Pathways of this compound

The aerobic biodegradation of this compound is proposed to be initiated by the oxidation of the terminal methyl group of the hexyl side chain, a common strategy for n-alkane degradation. This is followed by a series of β-oxidation steps to shorten the alkyl chain, ultimately leading to the formation of cyclohexyl-substituted carboxylic acids. The cyclohexane ring is then targeted for degradation.

Initial Oxidation of the Hexyl Chain

The initial attack on the hexyl chain is likely catalyzed by a monooxygenase enzyme, such as an alkane hydroxylase (AlkB) or a cytochrome P450 monooxygenase. This results in the formation of 6-cyclohexylhexan-1-ol.

Key Steps:

  • Hydroxylation: this compound is hydroxylated at the terminal methyl group to form 6-cyclohexylhexan-1-ol.

  • Oxidation to Aldehyde: The alcohol is then oxidized to the corresponding aldehyde, 6-cyclohexylhexanal, by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to 6-cyclohexylhexanoic acid by an aldehyde dehydrogenase.

β-Oxidation of the Alkyl Chain

Following the formation of 6-cyclohexylhexanoic acid, the alkyl chain is shortened by two-carbon units through the β-oxidation pathway. This cycle is repeated, leading to the formation of cyclohexylacetic acid and subsequently cyclohexanecarboxylic acid.

Degradation of the Cyclohexane Ring

Once the alkyl chain is shortened, the degradation of the cyclohexane ring commences. Two primary pathways are proposed based on studies of cyclohexane and its derivatives in Rhodococcus species:

  • Ring Hydroxylation and Cleavage: The cyclohexane ring can be hydroxylated to form cyclohexanol, which is then oxidized to cyclohexanone. A Baeyer-Villiger monooxygenase can then insert an oxygen atom into the ring to form a lactone (e.g., ε-caprolactone), which is subsequently hydrolyzed to an open-chain dicarboxylic acid (e.g., adipic acid) and funneled into central metabolism.

  • Aromatization Pathway: An alternative pathway involves the dehydrogenation of the cyclohexane ring to form cyclohexene (B86901) derivatives, eventually leading to the formation of aromatic compounds like phenol. This has been observed in some Rhodococcus species.[1][2]

Below is a Graphviz diagram illustrating the proposed aerobic biodegradation pathway of this compound.

Aerobic_Hexylcyclohexane_Degradation This compound This compound Hexylcyclohexanol 6-Cyclohexylhexan-1-ol This compound->Hexylcyclohexanol Alkane Monooxygenase Hexylcyclohexanal 6-Cyclohexylhexanal Hexylcyclohexanol->Hexylcyclohexanal Alcohol Dehydrogenase Hexylcyclohexanoic_acid 6-Cyclohexylhexanoic_acid Hexylcyclohexanal->Hexylcyclohexanoic_acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation (3 cycles) Hexylcyclohexanoic_acid->Beta_Oxidation Cyclohexylacetic_acid Cyclohexylacetic Acid Beta_Oxidation->Cyclohexylacetic_acid Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Beta_Oxidation->Cyclohexanecarboxylic_acid Cyclohexylacetic_acid->Beta_Oxidation Ring_Degradation Cyclohexane Ring Degradation Cyclohexanecarboxylic_acid->Ring_Degradation Central_Metabolism Central Metabolism Ring_Degradation->Central_Metabolism

Proposed aerobic biodegradation pathway of this compound.

Proposed Anaerobic Biodegradation Pathways of this compound

Under anaerobic conditions, the initial activation of the inert C-H bond of this compound is energetically challenging. The most likely mechanism, based on studies of anaerobic alkane and cycloalkane degradation, is the addition of the hydrocarbon to fumarate (B1241708), catalyzed by a glycyl radical enzyme, (1-methylalkyl)succinate synthase (Mas) or a similar enzyme.

Key Steps:

  • Fumarate Addition: this compound is added to fumarate to form a cyclohexylhexyl-succinate derivative. The point of attachment on the hexyl chain can vary.

  • Carbon Skeleton Rearrangement and Decarboxylation: The resulting succinate (B1194679) derivative undergoes a series of reactions involving carbon skeleton rearrangement and decarboxylation to form cyclohexyl-coenzyme A derivatives.

  • β-Oxidation and Ring Cleavage: The cyclohexyl-CoA derivatives can then be metabolized through a modified β-oxidation pathway, leading to the cleavage of the cyclohexane ring and the formation of intermediates that enter central anaerobic metabolism.

The following Graphviz diagram illustrates a plausible anaerobic degradation pathway.

Anaerobic_Hexylcyclohexane_Degradation This compound This compound Cyclohexylhexyl_succinate (Cyclohexylhexyl)succinate This compound->Cyclohexylhexyl_succinate Fumarate Addition Fumarate Fumarate Fumarate->Cyclohexylhexyl_succinate CoA_Activation CoA Activation & Rearrangement Cyclohexylhexyl_succinate->CoA_Activation Cyclohexyl_CoA_derivative Cyclohexyl-CoA Derivative CoA_Activation->Cyclohexyl_CoA_derivative Ring_Cleavage Ring Cleavage Pathway Cyclohexyl_CoA_derivative->Ring_Cleavage Central_Metabolism Central Anaerobic Metabolism Ring_Cleavage->Central_Metabolism

Proposed anaerobic biodegradation pathway of this compound.

Quantitative Data

Specific quantitative data on the biodegradation of this compound is scarce in the published literature. However, data from studies on similar compounds can provide an indication of the potential degradation kinetics. The following tables summarize relevant data for the degradation of other cycloalkanes and n-alkanes by various microorganisms.

Table 1: Degradation of Dodecylcyclohexane by Rhodococcus sp. NDKK48 [3]

Metabolite IdentifiedPathway
Cyclohexanecarboxylic acidAlkyl side chain oxidation
Cyclohexylacetic acidAlkyl side chain oxidation
1-Cyclohexene-1-acetic acidAlkyl side chain oxidation
4-DodecylcyclohexanolRing oxidation
4-DodecylcyclohexanoneRing oxidation

Table 2: Growth Kinetics of Rhodococcus sp. on various n-alkanes [4]

SubstrateGeneration Time (h)
Propane (C3)2.7
Butane (C4)2.8
Pentane (C5)2.8
Hexane (C6)3.5
Heptane (C7)4.2

Note: The generation times for Rhodococcus sp. strain BCP1 on gaseous and short-chain n-alkanes are provided as a reference for the potential growth kinetics on the hexyl chain of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biodegradation of this compound.

Microbial Enrichment and Isolation

Objective: To enrich and isolate microorganisms capable of degrading this compound from environmental samples.

Workflow Diagram:

Enrichment_Isolation_Workflow cluster_0 Enrichment cluster_1 Isolation A Environmental Sample (e.g., contaminated soil) B Inoculate Mineral Salts Medium + this compound A->B C Incubate (e.g., 25-30°C, shaking) B->C D Serial Transfers to Fresh Medium C->D E Plate on Solidified Medium with this compound Vapor D->E F Pick Individual Colonies E->F G Verify Degradation Ability F->G

Workflow for enrichment and isolation of this compound degraders.

Protocol:

  • Sample Collection: Collect soil or water samples from a site with a history of hydrocarbon contamination.

  • Enrichment Culture:

    • Prepare a sterile mineral salts medium (MSM) containing essential nutrients but lacking a carbon source.

    • Add the environmental sample (e.g., 1-10% w/v or v/v) to the MSM.

    • Add this compound as the sole carbon source (e.g., 0.1-1% v/v). As this compound is a liquid, it can be added directly or supplied in the vapor phase.

    • Incubate the culture under appropriate conditions (e.g., 25-30°C with shaking at 150-200 rpm for aerobic degradation; in sealed, anoxic vials for anaerobic degradation).

    • After a period of incubation (e.g., 1-2 weeks), transfer an aliquot of the culture to fresh MSM with this compound. Repeat this process several times to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare solid MSM agar (B569324) plates.

    • Spread dilutions of the final enrichment culture onto the agar plates.

    • Provide this compound in the vapor phase by placing a small amount on a filter paper in the lid of the Petri dish.

    • Incubate the plates until colonies appear.

    • Pick individual colonies and re-streak onto fresh plates to ensure purity.

  • Verification of Degradation:

    • Inoculate pure isolates into liquid MSM with this compound as the sole carbon source.

    • Monitor growth by measuring optical density (OD600) or protein concentration.

    • Confirm the degradation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolite Identification using GC-MS

Objective: To identify the intermediate metabolites produced during the biodegradation of this compound.

Workflow Diagram:

GCMS_Analysis_Workflow A Microbial Culture (grown on this compound) B Centrifuge to remove cells A->B C Extract Supernatant (e.g., with ethyl acetate) B->C D Concentrate Extract C->D E Derivatization (optional) (e.g., silylation) D->E F Inject into GC-MS E->F G Analyze Mass Spectra F->G H Identify Metabolites G->H

Workflow for GC-MS analysis of biodegradation metabolites.

Protocol:

  • Sample Preparation:

    • Grow the microbial culture in the presence of this compound.

    • At different time points, collect samples of the culture medium.

    • Centrifuge the samples to remove bacterial cells.

  • Extraction:

    • Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate any acidic metabolites.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction multiple times for better recovery.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Derivatization (if necessary):

    • For non-volatile or polar metabolites (e.g., carboxylic acids, alcohols), derivatization is required to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized or underivatized extract into a GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) for metabolite identification.

    • Confirm the identity of key metabolites by comparing their retention times and mass spectra with those of authentic standards.

Conclusion and Future Perspectives

The biodegradation of this compound is a complex process that likely involves multiple enzymatic steps, initiated by the oxidation of the alkyl side chain followed by the degradation of the cyclohexane ring. While specific pathways have been proposed based on studies of related compounds, further research is needed to definitively elucidate the metabolic routes and the enzymes involved in this compound degradation.

Future research should focus on:

  • Isolation and characterization of novel microorganisms capable of efficiently degrading this compound.

  • Identification of the specific genes and enzymes responsible for the key steps in the degradation pathways using transcriptomic, proteomic, and genomic approaches.

  • Quantitative analysis of degradation kinetics and the influence of environmental factors on the degradation rates.

  • Assessment of the ecotoxicological impact of the parent compound and its degradation intermediates.

A deeper understanding of the biodegradation pathways of this compound will not only contribute to our fundamental knowledge of microbial metabolism but also pave the way for the development of effective bioremediation technologies for sites contaminated with alkylated cycloalkanes.

References

Methodological & Application

Application Notes and Protocols for Hexylcyclohexane as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane (CAS No. 4292-75-5) is a saturated cycloalkane with a high boiling point and non-polar characteristics, making it a valuable solvent for a variety of chemical applications.[1] Its chemical structure, consisting of a cyclohexane (B81311) ring substituted with a hexyl group, imparts properties such as low volatility, good thermal stability, and hydrophobicity.[1] These characteristics make it a suitable medium for high-temperature organic synthesis, a carrier for fragrance ingredients, and a solvent in the formulation of industrial products like coatings, inks, and adhesives.[1][2] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing this compound in their work.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄[2]
Molecular Weight 168.32 g/mol [2]
Boiling Point 221-226 °C (at 760 mmHg)[3]
Melting Point -43 °C[2]
Density ~0.82 g/cm³[1]
Flash Point ~80 °C[3]
Solubility in Water Very low[1]
Appearance Colorless liquid[1]

Comparative Data with Other High-Boiling Point Solvents

The selection of a solvent is a critical parameter in experimental design. The following table provides a comparison of this compound with other common high-boiling point solvents.

Table 2: Comparison of High-Boiling Point Solvents

SolventBoiling Point (°C)Melting Point (°C)Density (g/mL)Polarity
This compound 221-226-430.82Non-polar
Decalin (Decahydronaphthalene) 187-195-45 to -30~0.88Non-polar
Tetralin (1,2,3,4-Tetrahydronaphthalene) 206-208-36~0.97Non-polar
Diphenyl ether 25926-281.07Non-polar
Dimethyl Sulfoxide (DMSO) 18918.51.10Polar aprotic
N,N-Dimethylformamide (DMF) 153-610.94Polar aprotic

Application Notes

High-Temperature Organic Synthesis

Due to its high boiling point and chemical stability, this compound is an excellent solvent for organic reactions that require elevated temperatures. Its non-polar nature makes it suitable for reactions involving non-polar reactants and reagents.

  • Advantages:

    • Allows for a wide operational temperature range.

    • Chemically inert under many reaction conditions, preventing unwanted side reactions.

    • Low volatility reduces solvent loss during long reaction times.

    • Can be a suitable replacement for other high-boiling point non-polar solvents like decalin or tetralin.

Grignard Reactions

While diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions, their low boiling points can be a limitation.[4][5] this compound, although not a conventional ether, can be explored as a high-boiling point co-solvent or alternative in specific cases where higher temperatures are necessary, for instance, with less reactive halides.

  • Considerations:

    • As a non-ether solvent, it will not stabilize the Grignard reagent through coordination. It would likely be used in conjunction with a catalytic amount of an ether or as a co-solvent.

    • Its high boiling point can facilitate the initiation of sluggish Grignard reactions.

Nanoparticle Synthesis

The synthesis of nanoparticles often requires high temperatures to control nucleation and growth.[6] High-boiling point, non-polar solvents are frequently used in the thermal decomposition of organometallic precursors.

  • Role of this compound:

    • Provides a stable, high-temperature medium for the controlled decomposition of precursors.

    • Its non-polar nature is compatible with hydrophobic capping agents used to stabilize the nanoparticles.

Industrial Formulations

This compound is utilized as a solvent in the manufacturing of various industrial products.[1]

  • Applications:

    • Coatings and Inks: Its low volatility ensures a slower drying time, which can improve the leveling and finish of the coating.

    • Adhesives and Cleaners: Acts as a carrier and solubilizer for active components.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a high-boiling point solvent.

Protocol 1: High-Temperature Grignard Reaction (Representative Protocol)

This protocol describes a hypothetical procedure for a Grignard reaction where a higher temperature is required for initiation.

Objective: To prepare a Grignard reagent from a less reactive aryl chloride and subsequently react it with a ketone.

Materials:

  • Magnesium turnings

  • Aryl chloride

  • Ketone

  • This compound (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Iodine crystal (as initiator)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere.

  • Initiation: To the round-bottom flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Solvent Addition: Add anhydrous this compound (to constitute 80% of the total solvent volume) and anhydrous THF (20% of the total solvent volume) to the flask.

  • Grignard Formation: Dissolve the aryl chloride (1.0 eq.) in a portion of the this compound/THF solvent mixture in the dropping funnel. Add a small amount of the aryl chloride solution to the magnesium turnings.

  • Heating: Gently heat the mixture to initiate the reaction, as evidenced by the disappearance of the iodine color and bubbling.

  • Addition: Once the reaction has initiated, add the remaining aryl chloride solution dropwise to maintain a gentle reflux. The higher boiling point of this compound will allow for a higher reaction temperature compared to pure THF.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete (magnesium is consumed), cool the reaction mixture. Add a solution of the ketone (0.9 eq.) in anhydrous this compound dropwise.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The high boiling point of this compound will require heating and a good vacuum for complete removal.

Protocol 2: Synthesis of Metal Oxide Nanoparticles

This protocol outlines a general procedure for the synthesis of metal oxide nanoparticles using a thermal decomposition method.

Objective: To synthesize monodisperse metal oxide nanoparticles.

Materials:

Procedure:

  • Precursor Mixture: In the three-neck flask, combine the metal acetylacetonate precursor, oleic acid, and oleylamine in this compound.

  • Degassing: Heat the mixture to 120 °C under a nitrogen flow for 1 hour to remove water and oxygen.

  • Reaction: Increase the temperature to reflux (e.g., 220 °C) and maintain for 1-2 hours. The color of the solution will change, indicating nanoparticle formation.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Add ethanol to the cooled solution to precipitate the nanoparticles.

  • Isolation: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.

  • Washing: Re-disperse the nanoparticles in a small amount of this compound and precipitate again with ethanol. Repeat this washing step two more times.

  • Final Product: Dry the resulting nanoparticles under vacuum.

Visualizations

Logical Workflow: Solvent Selection for High-Temperature Reactions

Solvent_Selection A Define Reaction Requirements B Required Temperature Range? A->B C High Temperature (>150 °C) B->C Yes D Low/Moderate Temperature B->D No E Reactant/Reagent Polarity? C->E J Select Lower Boiling Point Solvent (e.g., THF, Toluene) D->J F Polar E->F G Non-Polar E->G H Select High-Boiling Point Polar Aprotic Solvent (e.g., DMSO, DMF) F->H I Select High-Boiling Point Non-Polar Solvent (e.g., this compound, Decalin) G->I

Solvent selection workflow for chemical reactions.
Experimental Workflow: High-Temperature Grignard Reaction

Grignard_Workflow Start Start Setup Prepare Anhydrous Glassware under Inert Atmosphere Start->Setup Reagents Add Mg Turnings, Iodine, and this compound/THF Setup->Reagents Initiation Add Small Amount of Aryl Halide and Heat to Initiate Reagents->Initiation Addition Dropwise Addition of Remaining Aryl Halide Initiation->Addition Formation Grignard Reagent Formation (Reflux) Addition->Formation Reaction Cool and Add Ketone Solution Formation->Reaction Quench Quench with 1M HCl Reaction->Quench Workup Extraction and Washing Quench->Workup Dry Dry with Na2SO4 and Filter Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate End End Concentrate->End

Workflow for the high-temperature Grignard reaction.
Conceptual Diagram: Role of a High-Boiling Point Solvent

High_Boiling_Solvent cluster_reaction Reaction Vessel Reactants Reactant A + Reactant B Product Product C Reactants->Product High Temperature (> 150 °C) Solvent This compound (High-Boiling Point Solvent) Solvent->Reactants Solubilizes Reactants Heat Heat Input Heat->Solvent Provides Stable Liquid Medium

Role of a high-boiling point solvent in a reaction.

References

Hexylcyclohexane as a Reaction Medium in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane is a saturated aliphatic hydrocarbon characterized by a cyclohexane (B81311) ring substituted with a hexyl group.[1] Its chemical structure lends it properties that are highly valuable in organic synthesis, particularly as a reaction medium. With a high boiling point, low polarity, and general inertness, this compound offers a unique solvent environment for a variety of chemical transformations.[2][3] This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of a solvent's physical properties is crucial for its effective application. This compound is a colorless liquid with a characteristically faint odor.[2] Its key properties are summarized in the table below, providing a comparison with other common non-polar solvents.

PropertyThis compoundTolueneCyclohexanen-Heptane
CAS Number 4292-75-5[1]108-88-3110-82-7142-82-5
Molecular Formula C₁₂H₂₄[1]C₇H₈C₆H₁₂C₇H₁₆
Molecular Weight ( g/mol ) 168.32[4]92.1484.16100.21
Boiling Point (°C) 221-225[5]1118198
Melting Point (°C) -52[2]-956.5-91
Density (g/cm³ at 20°C) ~0.82[2]~0.87~0.78~0.68
Solubility in Water Slightly soluble[2]InsolubleInsolubleInsoluble

Key Applications in Organic Synthesis

Due to its high boiling point and non-polar nature, this compound is particularly well-suited for reactions requiring elevated temperatures and a non-coordinating, inert environment.

High-Temperature Reactions

Many organic reactions, such as certain rearrangements, eliminations, and cyclizations, require significant thermal energy to overcome activation barriers. The high boiling point of this compound (~221-225 °C) allows for a wide operational temperature range, enabling reactions to be conducted at temperatures that are inaccessible with more volatile solvents like THF or toluene.[5]

Palladium-Catalyzed Cross-Coupling Reactions

While polar aprotic solvents are commonly employed in palladium-catalyzed cross-coupling reactions, non-polar hydrocarbon solvents can also be effective, particularly in Suzuki and Heck couplings.[6][7] In such non-polar media, the nature of the ligand on the palladium catalyst becomes even more critical for stabilizing and activating the catalyst.[6] this compound can serve as a suitable medium for these reactions, especially when substrate or catalyst solubility in polar solvents is limited.

Catalytic Hydrogenation

Catalytic hydrogenations are frequently carried out in hydrocarbon solvents.[8] this compound, being a fully saturated hydrocarbon, is inert under typical hydrogenation conditions and can effectively dissolve many organic substrates. Its low volatility compared to solvents like hexane (B92381) or cyclohexane can be advantageous for reactions conducted under pressure and at elevated temperatures.

Experimental Protocols

The following are representative, generalized protocols for conducting organic reactions in this compound. Researchers should optimize these protocols for their specific substrates and catalysts.

Protocol 1: General Procedure for a High-Temperature Reaction (e.g., Claisen Rearrangement)

Objective: To perform a Claisen rearrangement of an allyl phenyl ether derivative at elevated temperature.

Materials:

  • Allyl phenyl ether derivative (1.0 eq)

  • This compound (dried over molecular sieves)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the allyl phenyl ether derivative.

  • Add a sufficient volume of dry this compound to achieve a desired concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature to ensure complete dissolution of the substrate.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) and maintain it under reflux.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (note: a high vacuum and/or heating may be required due to the high boiling point of this compound).

  • Purify the crude product by an appropriate method, such as column chromatography.

Claisen_Rearrangement_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add allyl phenyl ether derivative to flask B Add dry This compound A->B C Stir at room temperature B->C D Heat to 180-200 °C (reflux) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Cool to room temperature E->F G Remove solvent (vacuum) F->G H Purify product (chromatography) G->H

Workflow for a high-temperature Claisen rearrangement in this compound.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

Objective: To couple an aryl halide with a boronic acid in a non-polar medium.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • This compound (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to a temperature suitable for the specific catalyst and substrates (e.g., 80-120 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the base and any precipitated palladium species.

  • Wash the filtrate with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Suzuki_Coupling_Logical_Relationship Reactants Aryl Halide + Arylboronic Acid Product Biaryl Product Reactants->Product Catalyst Palladium Catalyst Catalyst->Product facilitates Base Inorganic Base Base->Product activates Solvent This compound (Non-polar medium) Solvent->Product provides environment

Key components and their roles in a Suzuki cross-coupling reaction.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

For researchers who may need to prepare this compound, a common method involves the dimerization of cyclohexene (B86901).[9]

Protocol 3: Synthesis of this compound from Cyclohexene

Objective: To synthesize this compound via the dimerization of cyclohexene.

Materials:

  • Cyclohexene

  • Acid catalyst (e.g., Amberlyst-15 or a similar solid acid catalyst)

  • High-pressure reactor (autoclave)

  • Heating and stirring capabilities

Procedure:

  • Charge the high-pressure reactor with cyclohexene and the acid catalyst.

  • Seal the reactor and purge with an inert gas.

  • Heat the reactor to the desired temperature (e.g., 150-200 °C) while stirring.

  • The reaction will proceed under autogenous pressure.

  • Monitor the reaction progress by taking aliquots and analyzing by GC.

  • Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the resulting liquid by fractional distillation to isolate this compound.

Conclusion

This compound presents itself as a valuable, yet perhaps underutilized, solvent for organic synthesis. Its high boiling point, non-polar nature, and chemical inertness make it an excellent choice for reactions requiring high temperatures and a non-coordinating medium. While specific documented examples in the academic literature are sparse, its properties suggest strong potential for application in a range of transformations, including palladium-catalyzed cross-couplings and catalytic hydrogenations. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with any solvent, careful consideration of reaction conditions and safety precautions is paramount for successful and safe experimentation.

References

Applications of Hexylcyclohexane in the Pharmaceutical Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane, a substituted cycloalkane, is a non-polar organic compound with applications in the pharmaceutical industry primarily as a solvent and as a building block in medicinal chemistry. Its physical and chemical properties, such as its high boiling point, low water solubility, and non-polar nature, make it a suitable medium for specific synthetic and formulation processes. This document provides an overview of its applications, detailed experimental protocols for its use, and relevant quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₂₄[1][2]
Molecular Weight 168.32 g/mol [1][2]
Appearance Colorless liquid[2][3]
Boiling Point 221-226 °C[3][4]
Melting Point -52 °C[5]
Density ~0.82 g/cm³[5]
logP (o/w) ~6.2[2][4]
Water Solubility 0.1242 mg/L @ 25 °C (estimated)[4]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[5]

Application Notes

This compound as a Non-Polar Solvent in Active Pharmaceutical Ingredient (API) Synthesis

This compound can serve as a high-boiling, non-polar solvent for the synthesis of APIs, particularly when reacting non-polar starting materials.[6] Its inert nature prevents interference with many chemical reactions, and its high boiling point allows for reactions to be conducted at elevated temperatures.

Key advantages include:

  • Inert Reaction Medium: Its saturated hydrocarbon structure makes it unreactive under many reaction conditions.

  • High Temperature Reactions: Facilitates reactions requiring temperatures above the boiling points of more common volatile solvents.

  • Selective Solubility: Its non-polar character allows for the selective dissolution of non-polar reactants and products, which can aid in product isolation and purification.[7]

Use in Extraction Processes

Similar to cyclohexane (B81311), this compound can be employed as an extraction solvent to isolate non-polar compounds from aqueous mixtures or natural products.[7] Its low water solubility and high density difference with water facilitate efficient phase separation.

Application in Crystallization

This compound can be utilized as an anti-solvent or as a component of the crystallization medium for non-polar APIs.[8][9] The principle of "like dissolves like" means that while a non-polar API may be soluble in a primary solvent, the addition of a non-polar solvent like this compound can induce crystallization by reducing the overall polarity of the solvent system.

Role in Medicinal Chemistry: The Hexylcyclohexyl Moiety as a Bioisostere

The hexylcyclohexyl group can be incorporated into the structure of drug candidates as a lipophilic moiety. The cyclohexane ring is a recognized bioisostere for other cyclic and acyclic groups, such as phenyl or t-butyl groups.[10] Introducing a hexylcyclohexyl group can modulate a drug's physicochemical properties, including its lipophilicity (logP), metabolic stability, and binding affinity to target proteins.[10]

Diagram of Bioisosteric Replacement:

G cluster_0 Original Drug Scaffold cluster_1 Modified Drug Scaffold Phenyl_Group Phenyl Group (Aromatic, Planar) Cyclohexyl_Group Hexylcyclohexyl Group (Aliphatic, 3D) Phenyl_Group->Cyclohexyl_Group Bioisosteric Replacement (Increased Lipophilicity)

Bioisosteric replacement of a phenyl group with a hexylcyclohexyl group.

Experimental Protocols

Protocol 1: General Procedure for API Synthesis Using this compound as a Solvent

This protocol describes a general workflow for a chemical synthesis where this compound is used as a high-boiling, non-polar solvent.

Diagram of Synthetic Workflow:

G Start Start Reactants Add Reactants and this compound to Reaction Vessel Start->Reactants Heat Heat to Desired Temperature (e.g., 150-200 °C) Reactants->Heat Monitor Monitor Reaction Progress (e.g., by TLC or HPLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Product (e.g., Filtration, Extraction) Cool->Isolate Purify Purify Product (e.g., Recrystallization, Chromatography) Isolate->Purify Analyze Analyze Final Product (e.g., NMR, MS, HPLC) Purify->Analyze End End Analyze->End

General workflow for API synthesis using this compound as a solvent.

Methodology:

  • Reaction Setup:

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add the starting materials and the catalyst, if required.

    • Add a sufficient volume of this compound to dissolve the reactants and facilitate stirring. The volume will depend on the scale of the reaction and the solubility of the reactants.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (up to the boiling point of this compound, ~221 °C) using a heating mantle.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., hexane) to remove residual this compound.

    • If the product remains in solution, it can be isolated by extraction with a suitable immiscible solvent or by removing the this compound under reduced pressure (note: a high vacuum and/or high temperature will be required due to its low volatility).

  • Purification:

    • The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

Protocol 2: General Procedure for Anti-Solvent Crystallization Using this compound

This protocol outlines the use of this compound as an anti-solvent to induce the crystallization of a non-polar API.

Diagram of Crystallization Workflow:

G Start Start Dissolve Dissolve API in a Good Solvent Start->Dissolve Add_AntiSolvent Slowly Add this compound (Anti-Solvent) Dissolve->Add_AntiSolvent Induce_Crystallization Observe for Cloud Point and Crystal Formation Add_AntiSolvent->Induce_Crystallization Cool Cool to Maximize Yield Induce_Crystallization->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End End Dry->End

Workflow for anti-solvent crystallization using this compound.

Methodology:

  • Dissolution:

    • Dissolve the crude API in a minimal amount of a "good" solvent (a solvent in which the API is highly soluble) at room temperature or with gentle heating.

  • Anti-Solvent Addition:

    • Slowly add this compound to the solution with continuous stirring. The this compound should be miscible with the "good" solvent.

    • Continue adding this compound until the solution becomes turbid (the "cloud point"), indicating the onset of precipitation.

  • Crystallization:

    • Allow the mixture to stand at room temperature to allow for slow crystal growth. For better crystal formation, a small amount of the "good" solvent can be added to redissolve the initial precipitate, followed by very slow cooling.

  • Yield Maximization:

    • To maximize the yield of crystals, the mixture can be cooled in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold solvent mixture (similar in composition to the final crystallization medium) to remove any soluble impurities.

    • Dry the crystals under vacuum to remove residual solvents.

Quantitative Data Tables for Experimental Design

Table 2: Template for API Solubility in this compound

Active Pharmaceutical Ingredient (API)Temperature (°C)Solubility (mg/mL)Method of Determination
API-X25Experimental ValueHPLC, UV-Vis
API-X50Experimental ValueHPLC, UV-Vis
API-Y25Experimental ValueGravimetric
API-Y50Experimental ValueGravimetric

Table 3: Template for Stability Assessment of an API in this compound

APIStorage ConditionTime PointAssay (%)Total Impurities (%)
API-Z in this compound25°C / 60% RHInitialExperimental ValueExperimental Value
API-Z in this compound25°C / 60% RH1 MonthExperimental ValueExperimental Value
API-Z in this compound40°C / 75% RHInitialExperimental ValueExperimental Value
API-Z in this compound40°C / 75% RH1 MonthExperimental ValueExperimental Value

Conclusion

This compound presents itself as a specialized solvent and a potential structural component in the pharmaceutical industry. Its utility as a high-boiling, non-polar solvent can be advantageous in specific synthetic and purification processes. Furthermore, the incorporation of the hexylcyclohexyl moiety into drug candidates offers a strategy for modulating their pharmacokinetic and pharmacodynamic properties. The provided protocols serve as a general guide for researchers to explore the applications of this compound in their drug development endeavors. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, considering the combustible nature of this compound.

References

The Role of Hexylcyclohexane Moieties in Advanced Liquid Crystal Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the hexylcyclohexane moiety into the molecular structure of liquid crystals plays a pivotal role in tailoring their physical properties for a wide range of applications, most notably in display technologies. The cyclohexane (B81311) ring, particularly in its trans-isomeric form, imparts a unique combination of properties including low viscosity, high clearing points, and broad nematic phases. This application note provides a comprehensive overview of the role of this compound in liquid crystal synthesis, along with detailed experimental protocols and key performance data.

The presence of a cyclohexane ring in the core structure of a liquid crystal molecule, as opposed to a benzene (B151609) ring, reduces the overall aromaticity. This seemingly subtle change has profound effects on the material's properties. Liquid crystals containing the this compound group often exhibit lower melting points and reduced viscosity, which are critical parameters for achieving fast switching times in liquid crystal displays (LCDs). Furthermore, these compounds can be used as key components in nematic mixtures to modulate properties such as birefringence and dielectric anisotropy.

Key Applications of this compound-Containing Liquid Crystals

The unique properties endowed by the this compound group make these liquid crystals highly valuable in various technological fields:

  • Display Technology: The primary application lies in the formulation of nematic liquid crystal mixtures for various display modes, including Twisted Nematic (TN), Super-Twisted Nematic (STN), and Thin-Film Transistor (TFT) displays. Their low viscosity contributes to faster response times, a crucial factor for high-quality video displays.

  • Optical Components: Their tunable birefringence makes them suitable for use in optical components such as wave plates, filters, and lenses where light modulation is required.

  • Sensors: Liquid crystals can be designed to respond to external stimuli like temperature, pressure, and chemical analytes. The this compound moiety can be incorporated to optimize the sensitivity and response range of such sensors.

  • Drug Delivery: While less common, the biocompatibility and unique phase behavior of certain liquid crystalline materials are being explored for controlled drug release applications. The specific properties imparted by the this compound group could be leveraged in the design of such systems.

Data Presentation: Physicochemical Properties of a Homologous Series

The following table summarizes the key physical properties of the homologous series of 4-(trans-4′-n-alkylcyclohexyl)isothiocyanatobenzenes (nCHBT), highlighting the impact of the alkyl chain length, including the hexyl derivative (6CHBT).

Compound (nCHBT)Alkyl Chain (n)Melting Point (°C)Nematic-Isotropic Transition (°C)Birefringence (Δn) at 25°CRotational Viscosity (γ₁) (mPa·s) at 20°CDielectric Anisotropy (Δε) at 20°C
2CHBT238.045.0~0.15-~4.0
3CHBT335.555.5~0.14-~4.2
4CHBT430.051.0~0.13-~4.1
5CHBT532.556.50.1221464.0
6CHBT 6 13.0 42.8 0.118 [1]162 3.7 [1]
7CHBT731.555.00.1151853.8
8CHBT828.054.00.1122103.6
9CHBT940.059.50.110--

Note: The data presented is compiled from various sources and may show slight variations depending on the measurement technique and purity of the sample. The values for 6CHBT are specifically cited.

Experimental Protocols

The synthesis of liquid crystals containing the this compound moiety typically involves a multi-step process. Below are detailed protocols for the synthesis of key intermediates and a final liquid crystal molecule, 4-(trans-4-hexylcyclohexyl)benzonitrile, a representative cyanobiphenyl analogue.

Protocol 1: Synthesis of 4-(trans-4-Hexylcyclohexyl)benzoic Acid

This intermediate is crucial for the synthesis of a wide variety of ester- and biphenyl-type liquid crystals.

Materials:

Procedure:

  • Wolff-Kishner Reduction of 4-Hexanoyl-1,1'-biphenyl:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hexanoyl-1,1'-biphenyl (1.0 mol) in diethylene glycol (1 L).

    • Add hydrazine hydrate (2.0 mol) and potassium hydroxide (2.0 mol).

    • Heat the mixture to 130-140°C for 3 hours.

    • Increase the temperature to 190-200°C to remove water and excess hydrazine.

    • Maintain the reaction at this temperature for an additional 4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the crude 4-hexyl-1,1'-biphenyl, wash with water, and dry.

  • Hydrogenation of 4-Hexyl-1,1'-biphenyl:

    • Place the dried 4-hexyl-1,1'-biphenyl (0.8 mol) and 5% Ru/C catalyst (10% by weight) in a high-pressure autoclave.

    • Add acetic acid as a solvent.

    • Pressurize the autoclave with hydrogen gas to 100 atm.

    • Heat the mixture to 100°C and stir for 24 hours.

    • After cooling and releasing the pressure, filter off the catalyst.

    • Evaporate the solvent under reduced pressure to obtain a mixture of cis- and trans-4-hexylcyclohexylbenzene.

  • Isomerization and Oxidation to Carboxylic Acid:

    • The detailed procedure for isomerization to the desired trans-isomer and subsequent oxidation to the carboxylic acid can be complex and is often proprietary. A general approach involves refluxing the cis/trans mixture with a strong base in a high-boiling solvent to favor the thermodynamically more stable trans isomer, followed by oxidation of the benzene ring. A more direct synthetic route starting from different precursors is often preferred in industrial settings.

A convenient alternative synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids has been described starting from alkanoyl chlorides, cyclohexene (B86901) and benzene.

Protocol 2: Synthesis of 4-(trans-4-Hexylcyclohexyl)benzonitrile

This protocol outlines the synthesis of a cyanobiphenyl-type liquid crystal containing the this compound moiety.

Materials:

  • 4-(trans-4-Hexylcyclohexyl)aniline

  • Copper(I) cyanide

  • Sodium nitrite (B80452)

  • Hydrochloric acid (conc.)

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • Diazotization of 4-(trans-4-Hexylcyclohexyl)aniline:

    • Dissolve 4-(trans-4-hexylcyclohexyl)aniline (0.5 mol) in a mixture of concentrated hydrochloric acid (1.5 mol) and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.55 mol) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction with Copper(I) Cyanide:

    • In a separate flask, prepare a solution of copper(I) cyanide (0.6 mol) in DMF.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.

    • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 4-(trans-4-hexylcyclohexyl)benzonitrile.

Visualizations

Synthesis Workflow for 4-(trans-4-Hexylcyclohexyl)benzonitrile

The following diagram illustrates the key steps in the synthesis of a cyanobiphenyl liquid crystal incorporating a this compound group, starting from a biphenyl (B1667301) derivative.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 4_Hexanoyl_biphenyl 4-Hexanoyl-1,1'-biphenyl 4_Hexyl_biphenyl 4-Hexyl-1,1'-biphenyl 4_Hexanoyl_biphenyl->4_Hexyl_biphenyl Wolff-Kishner Reduction Hexylcyclohexyl_benzene 4-Hexylcyclohexylbenzene (cis/trans mixture) 4_Hexyl_biphenyl->Hexylcyclohexyl_benzene Hydrogenation (Ru/C, H2) Hexylcyclohexyl_aniline 4-(trans-4-Hexylcyclohexyl)aniline Hexylcyclohexyl_benzene->Hexylcyclohexyl_aniline Isomerization, Nitration, & Reduction Final_LC 4-(trans-4-Hexylcyclohexyl)benzonitrile Hexylcyclohexyl_aniline->Final_LC Diazotization & Sandmeyer Reaction

Caption: Synthetic pathway for a this compound-containing liquid crystal.

Logical Relationship of Molecular Structure to Liquid Crystal Properties

This diagram illustrates how the incorporation of the this compound moiety influences the key properties of a liquid crystal.

StructurePropertyRelationship cluster_structure Molecular Structure Modification cluster_properties Resulting Liquid Crystal Properties cluster_application Application Benefit This compound Incorporate This compound Moiety Low_Viscosity Lower Viscosity This compound->Low_Viscosity Reduces intermolecular pi-pi stacking High_Clearing_Point High Clearing Point This compound->High_Clearing_Point Broad_Nematic_Range Broad Nematic Range This compound->Broad_Nematic_Range Low_Melting_Point Lower Melting Point This compound->Low_Melting_Point Disrupts crystal packing Fast_Switching Faster Switching Speeds in Displays Low_Viscosity->Fast_Switching

Caption: Structure-property relationship of this compound in liquid crystals.

Conclusion

The strategic inclusion of the this compound moiety is a powerful tool in the design and synthesis of advanced liquid crystalline materials. Its ability to reduce viscosity and melting points while maintaining a broad nematic range makes it an indispensable component in the production of high-performance liquid crystal displays and other photonic devices. The provided protocols offer a foundational understanding of the synthetic routes to these valuable compounds, and the compiled data underscores their desirable physicochemical properties for demanding applications. Further research into novel synthetic methodologies and the exploration of derivatives will continue to expand the utility of this compound-based liquid crystals.

References

Gas Chromatography Methods for the Analysis of Hexylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of hexylcyclohexane using gas chromatography (GC). Two common and robust methods are presented: one utilizing a Flame Ionization Detector (FID) for routine quantification and another employing a Mass Spectrometer (MS) for enhanced selectivity and confirmation of identity.

This compound (C₁₂H₂₄, CAS No: 4292-75-5) is a saturated cycloalkane that may be present in various matrices, including petrochemicals, solvents, and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification is essential for quality control, safety assessment, and research.

Application Note 1: Quantitative Analysis of this compound by GC-FID

This method is suitable for the routine quantification of this compound in organic solvents and other relatively clean matrices where high sensitivity and selectivity are not paramount. The Flame Ionization Detector (FID) offers excellent linearity and robustness for hydrocarbon analysis.

Experimental Protocol

1. Sample Preparation:

A simple dilution of the sample in a suitable volatile organic solvent is typically sufficient.[1]

  • Materials:

    • This compound standard (>98.0% purity)

    • Hexane (B92381) or Dichloromethane (GC grade)[1]

    • Volumetric flasks (Class A)

    • Micropipettes

    • 2 mL GC autosampler vials with caps (B75204) and septa[2]

  • Procedure:

    • Stock Standard Preparation: Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane to obtain a stock solution of approximately 1000 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane. A typical concentration range would be 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dilute the sample containing this compound with hexane to a concentration expected to fall within the calibration range. For unknown samples, a preliminary screening may be necessary.

    • Transfer the prepared standards and samples into 2 mL GC vials.

2. GC-FID Instrumentation and Conditions:

The following parameters are based on methods for similar C12 hydrocarbons and provide a robust starting point for analysis.[3][4]

ParameterValue
Gas Chromatograph Agilent 7890 Series GC System or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[2][4]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 60°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of this GC-FID method. These are typical values for the analysis of hydrocarbons and should be verified experimentally.[5]

ParameterTypical Value
Retention Time (approx.) 10 - 12 minutes
Linearity (R²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Repeatability (%RSD, n=6) < 5%

Application Note 2: Selective Analysis and Confirmation of this compound by GC-MS

This method is recommended for the analysis of this compound in complex matrices where co-eluting substances may interfere with quantification by FID. Gas Chromatography-Mass Spectrometry (GC-MS) provides superior selectivity and allows for positive identification based on the mass spectrum. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.[6][7]

Experimental Protocol

1. Sample Preparation:

Sample preparation is identical to the GC-FID method. Ensure all glassware is thoroughly cleaned to avoid contamination, and use high-purity solvents.[2]

2. GC-MS Instrumentation and Conditions:

The GC conditions are similar to the FID method, with the mass spectrometer as the detector.

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[2][4]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL (Splitless for trace analysis)[2]
Oven Temperature Program Initial: 60°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and SIM for quantification
SIM Ions for Quantification Quantifier: m/z 83; Qualifiers: m/z 55, 69, 168[6]
Dwell Time (SIM) 100 ms (B15284909) per ion
Data Presentation: Quantitative Performance (SIM Mode)

The use of SIM mode significantly enhances sensitivity. The following are typical performance characteristics for GC-MS analysis of hydrocarbons.

ParameterTypical Value
Retention Time (approx.) 10 - 12 minutes
Linearity (R²) > 0.999
Linear Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 0.001 - 0.005 µg/mL
Limit of Quantification (LOQ) 0.005 - 0.015 µg/mL
Repeatability (%RSD, n=6) < 10%

Visualizations

General GC Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either GC-FID or GC-MS.

GC_Workflow cluster_detector Detector Options A Sample Collection & Storage B Standard & Sample Preparation (Dilution in Hexane) A->B C GC Injection (1 µL) B->C D Chromatographic Separation (DB-5ms Column) C->D E Detection D->E F Data Acquisition & Processing E->F E1 FID E2 MS (Scan/SIM) G Quantification (Calibration Curve) F->G H Final Report G->H Method_Selection Start Analytical Need for This compound? Q1 Is the sample matrix complex or are interferences expected? Start->Q1 Q2 Is confirmation of identity required? Q1->Q2 No Method_MS Use GC-MS Method Q1->Method_MS Yes Q3 Are very low detection limits (<1 µg/mL) needed? Q2->Q3 No Q2->Method_MS Yes Method_FID Use GC-FID Method Q3->Method_FID No Q3->Method_MS Yes

References

Application Note: Quantification of Hexylcyclohexane in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane, a saturated cycloalkane, is a component found in various complex hydrocarbon mixtures, including petroleum products and environmental samples.[1] Accurate quantification of this compound is crucial for quality control in the petrochemical industry, environmental monitoring, and potentially in toxicological studies related to fuel exposure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound in intricate matrices.[2][3] This application note provides a detailed protocol for the quantification of this compound in complex mixtures using GC-MS, including sample preparation, instrumental analysis, and data processing.

Principle

The methodology is based on the separation of this compound from other components in a complex mixture using gas chromatography (GC). The separated analyte is then introduced into a mass spectrometer (MS) for detection and quantification.[2] The GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3] Following separation, the MS ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.[2] Quantification is achieved by comparing the peak area of this compound to that of an internal standard and referencing a calibration curve. The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response.[4]

Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Methanol (all HPLC or GC grade)

  • Standards: this compound (≥98% purity), Deuterated this compound (hexyl-d11-cyclohexane) or other suitable internal standard (e.g., squalane).

  • Chemicals: Anhydrous sodium sulfate (B86663), Silica (B1680970) gel (for SPE).

  • Gases: Helium (99.999% purity) for GC carrier gas.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges (e.g., 500 mg, 3 mL).[5]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., hexyl-d11-cyclohexane) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to create calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Calibration Standards: Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix of the complex mixture. Below are protocols for a generic liquid organic matrix and an aqueous matrix.

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Add the internal standard solution to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with dichloromethane.

  • Vortex for 1 minute.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • Measure 100 mL of the water sample into a separatory funnel.

  • Spike with the internal standard solution.

  • Add 20 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction with a fresh 20 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial.

For complex matrices containing polar interferences, an SPE cleanup step can be employed.[5]

  • Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.

  • Load the diluted sample (from 4.2.1) onto the cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar compounds, including this compound.

  • Collect the eluate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 83.

    • Qualifier Ions for this compound: m/z 55, 168.

    • Quantifier Ion for Internal Standard (e.g., hexyl-d11-cyclohexane): m/z 91 (example, will depend on the specific IS).

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: GC-MS Method Performance Characteristics

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 10%
Accuracy (% Recovery)90-110%

Table 2: Quantification of this compound in Representative Samples

Sample IDMatrixThis compound Concentration (µg/g or µg/L)%RSD (n=3)
Sample ACrude Oil Fraction125.64.2
Sample BDiesel Fuel87.35.1
Sample CContaminated Water15.27.8
Sample DReference Material52.1 (Certified Value: 50.0 ± 2.5)3.5

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock Stock Solution Preparation cal_standards Calibration Standards Preparation stock->cal_standards gcms GC-MS Analysis cal_standards->gcms sample_prep Sample Preparation (Dilution/Extraction) is_spike Internal Standard Spiking sample_prep->is_spike is_spike->gcms peak_integration Peak Integration gcms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound quantification.

sample_prep_logic start Complex Mixture Sample matrix_check Determine Sample Matrix start->matrix_check liquid_organic Liquid Organic Matrix matrix_check->liquid_organic Organic aqueous Aqueous Matrix matrix_check->aqueous Aqueous complex_interfering Complex Matrix with Polar Interferences matrix_check->complex_interfering Interfering dilution Dilution liquid_organic->dilution lle Liquid-Liquid Extraction (LLE) aqueous->lle spe Solid Phase Extraction (SPE) complex_interfering->spe analysis GC-MS Analysis dilution->analysis lle->analysis spe->analysis

Caption: Sample preparation decision pathway.

Conclusion

This application note details a robust and reliable method for the quantification of this compound in complex mixtures using GC-MS. The described protocols for sample preparation and instrumental analysis, combined with the use of an internal standard, ensure accurate and precise results. The methodology is suitable for a range of applications, from quality control in the petroleum industry to environmental monitoring. Researchers and scientists can adapt these protocols to their specific needs and sample matrices.

References

Application Notes and Protocols for Hexylcyclohexane as a Fragrance Ingredient Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for utilizing hexylcyclohexane as a carrier for fragrance ingredients. This document outlines its chemical and physical properties, safety considerations, and detailed experimental protocols for its evaluation in fragrance formulations.

Introduction to this compound as a Fragrance Carrier

This compound (CAS No: 4292-75-5) is a saturated hydrocarbon that is gaining interest as a potential carrier for fragrance ingredients in various applications, including cosmetics and personal care products. Its properties suggest it may offer advantages in terms of stability, low volatility, and a neutral odor profile, which are desirable characteristics for a fragrance carrier. A suitable carrier should effectively dissolve and transport fragrance molecules while ensuring the stability and controlled release of the scent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a carrier is crucial for formulation development. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C12H24[1](--INVALID-LINK--)
Molecular Weight 168.32 g/mol [1](--INVALID-LINK--)
Appearance Colorless liquid[1](--INVALID-LINK--)
Odor Profile Waxy, Sweet, Gassy, Citrus, Fatty, Oily, Dry, Clean, Fresh, Amber[2](--INVALID-LINK--)
Boiling Point 224-226 °C at 760 mmHg[3](--INVALID-LINK--)
Flash Point 80.2 - 84.3 °C[1](4--INVALID-LINK--
Vapor Pressure 0.11 - 0.132 mmHg at 25 °C[1](5--INVALID-LINK--
logP (o/w) ~6.25[3](--INVALID-LINK--)
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695).[3](--INVALID-LINK--)

Comparative Analysis of Fragrance Carriers

The selection of a fragrance carrier significantly impacts the performance of the final product. The following table provides a qualitative comparison of this compound with other commonly used fragrance carriers.

CarrierVolatilityPolarityOdor ProfileKey Characteristics & Considerations
Ethanol HighPolarCharacteristic alcoholic odorProvides initial burst of fragrance; can be drying to the skin.
Dipropylene Glycol (DPG) LowPolarNearly odorlessSlower evaporation rate, good for controlled release.[6](--INVALID-LINK--)
Jojoba Oil LowNon-polarFaint, nuttyGood for skin conditioning; mimics natural sebum.[6](--INVALID-LINK--)
Fractionated Coconut Oil LowNon-polarOdorlessLightweight and non-greasy; good stability.[6](--INVALID-LINK--)
This compound LowNon-polarFaint, waxy/sweetGood solvent for non-polar fragrance molecules; high stability.[2](--INVALID-LINK--)

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound as a fragrance carrier.

Fragrance Stability Testing

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare fragrance formulations with the desired concentration of fragrance ingredients in this compound. A control sample with an established carrier (e.g., ethanol or DPG) should also be prepared.

  • Accelerated Stability Testing (Temperature):

    • Store samples in controlled temperature chambers at 4°C (refrigerated), 25°C (room temperature), and 45°C.

    • Evaluate samples at 1, 2, 4, 8, and 12 weeks for changes in color, clarity, odor, and signs of separation.

  • Light Exposure Testing:

    • Expose samples in transparent containers to controlled UV light to simulate exposure to sunlight.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Evaluate for changes in color and odor at regular intervals.

  • Freeze-Thaw Cycle Testing:

    • Subject samples to alternating cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for at least three cycles.

    • After each cycle, visually inspect for phase separation, crystallization, or other signs of instability.

Fragrance Longevity and Intensity Evaluation

Objective: To quantify the evaporation rate and perceived intensity of a fragrance from this compound over time.

4.2.1. Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Application: Apply a standardized amount of the fragrance formulation onto a suitable substrate (e.g., filter paper or synthetic skin).

  • Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), place the substrate in a headspace vial.

  • GC-MS Analysis: Analyze the volatile organic compounds (VOCs) in the headspace using GC-MS to identify and quantify the fragrance components. A decrease in the concentration of fragrance components over time indicates the evaporation rate.

4.2.2. Sensory Evaluation

Methodology:

  • Panelist Selection: Recruit and train a panel of sensory assessors.

  • Sample Application: Apply a standardized amount of the fragrance formulation to the forearms of the panelists.

  • Intensity Rating: At specified time points, panelists rate the perceived intensity of the fragrance on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Profile Description: Panelists also describe the odor character at each time point to assess any changes in the fragrance profile during evaporation.

Safety and Regulatory Considerations

This compound is listed in the EU's cosmetic ingredient database (CosIng). As with all cosmetic ingredients, it is the responsibility of the formulator to ensure that the final product complies with all relevant regulations in the target market. Safety data sheets (SDS) should be consulted for detailed handling and safety information.

Visualizations

Olfactory Signaling Pathway

The perception of fragrance is initiated by the binding of odorant molecules to receptors in the olfactory epithelium, triggering a complex signaling cascade.

Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal Generates Action Potential

Caption: Simplified diagram of the olfactory signaling pathway.

Experimental Workflow for Fragrance Carrier Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new fragrance carrier like this compound.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Conclusion Formulation Fragrance Formulation (this compound vs. Control) Stability Stability Testing (Temperature, Light, Cycle) Formulation->Stability Longevity Longevity & Intensity (GC-MS & Sensory Panel) Formulation->Longevity Data_Analysis Data Analysis & Comparison Stability->Data_Analysis Longevity->Data_Analysis Conclusion Conclusion on Carrier Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating a new fragrance carrier.

References

Application Notes and Protocols: Hexylcyclohexane as a Diluent for Resins and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hexylcyclohexane as a versatile diluent for various resin and coating formulations. This document outlines its key properties, presents detailed experimental protocols for performance evaluation, and offers data for comparing its efficacy.

Introduction to this compound in Coatings

This compound is a cycloaliphatic hydrocarbon that serves as an effective diluent in the formulation of paints, coatings, adhesives, and inks.[1] Its primary function is to reduce the viscosity of the resin system, which facilitates easier application, improves flow and leveling, and allows for higher solids content, thereby reducing volatile organic compound (VOC) emissions.[2] With a boiling point of approximately 225.1°C and a flash point of 80.2°C, it is a relatively low-volatility solvent, contributing to a slower evaporation rate which can be advantageous in certain applications.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for formulators to consider when developing new coating systems.

PropertyValueReference
Chemical Formula C₁₂H₂₄[4]
Molecular Weight 168.32 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point ~225.1 °C[3]
Melting Point ~ -43.0 °C[3]
Density ~0.801 g/cm³[3]
Flash Point ~80.2 °C[3]
Vapor Pressure ~0.11 mmHg[3]
Solubility Soluble in organic solvents, slightly soluble in water.[1]

Application in Resin Systems

This compound is compatible with a range of resin systems. Its cycloaliphatic structure can impart desirable properties to the final coating film.

Alkyd Resins
Acrylic Resins

Acrylic resins are widely used in paints and coatings and their performance is influenced by the solvent system.[6] Cycloaliphatic solvents can be effective in dissolving acrylic resins and controlling the evaporation rate for optimal film formation.[6]

Epoxy Resins

The viscosity of epoxy resins often needs to be reduced for practical application, a function performed by diluents.[2] Diluents in epoxy systems can be either reactive or non-reactive.[2] As a non-reactive diluent, this compound would lower the viscosity, potentially increasing the pot life and decreasing the peak exotherm.[7] However, as with most non-reactive diluents, it may slightly reduce the thermal and chemical resistance of the cured epoxy.[7] Cycloaliphatic epoxy resins are known for their high heat and chemical resistance.[8]

Polyurethane Coatings

In polyurethane coating formulations, the polyol component typically controls the viscosity.[9] The use of cycloaliphatic diacids in the polyester (B1180765) polyol backbone can improve solubility in solvents like methyl ethyl ketone (MEK).[10] Polyurethane coatings based on cycloaliphatic structures can exhibit high rigidity, tensile modulus, and hardness.[9]

Performance Evaluation: Experimental Protocols

To evaluate the performance of this compound as a diluent, a series of standardized tests should be conducted. The following protocols are based on ASTM International standards.

Viscosity Measurement

Protocol: ASTM D1200 - Standard Test Method for Viscosity by Ford Viscosity Cup

This method is suitable for determining the viscosity of Newtonian or near-Newtonian liquids.

Procedure:

  • Select the appropriate Ford viscosity cup to provide an efflux time between 20 and 100 seconds.

  • Ensure the sample and the cup are at a constant temperature of 25 ± 0.1°C.

  • Fill the cup with the coating formulation containing this compound.

  • Measure the time it takes for the liquid to flow out of the cup's orifice until the first break in the stream.

  • Record the efflux time to the nearest 0.2 seconds.

  • Repeat the measurement for formulations with varying concentrations of this compound to determine its effect on viscosity.

Adhesion Testing

Protocol: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test

This test assesses the adhesion of coating films to metallic substrates.

Procedure:

  • Method A (X-Cut): For coatings thicker than 5 mils.

    • Make an X-shaped cut through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the cut.

    • Rapidly remove the tape at a 180° angle.

    • Assess adhesion based on a 0A to 5A scale, where 5A indicates no peeling.

  • Method B (Cross-Cut): For coatings thinner than 5 mils.

    • Create a lattice pattern of 6 or 11 cuts in each direction through the coating.

    • Apply the specified tape over the lattice.

    • After 60-90 seconds, remove the tape firmly at a 180° angle.

    • Evaluate adhesion based on a 0B to 5B scale by comparing the amount of coating removed to the standard illustrations.

Hardness Testing

Protocol: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test

This method provides a rapid determination of the film hardness of an organic coating.

Procedure:

  • Use a set of calibrated pencils of varying hardness (e.g., 6B to 8H).

  • Hold the pencil at a 45° angle to the coated surface.

  • Push the pencil forward with a constant pressure, sufficient to either scratch the coating or for the lead to crumble.

  • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

Gloss Measurement

Protocol: ASTM D523 - Standard Test Method for Specular Gloss

This method measures the specular gloss of nonmetallic specimens.

Procedure:

  • Calibrate the glossmeter using a certified standard.

  • Select the appropriate measurement geometry (20°, 60°, or 85°). 60° is used for most coatings; 20° for high-gloss and 85° for low-gloss coatings.

  • Place the glossmeter on a flat, clean area of the coated sample.

  • Record the gloss reading in Gloss Units (GU).

  • Take multiple readings at different locations on the sample to ensure uniformity.

Chemical Resistance Testing

Protocol: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes

This method evaluates the resistance of a coating to various chemical agents.

Procedure:

  • Apply a small amount of the test chemical (e.g., water, ethanol, acid, alkali) onto the coated surface.

  • For a covered spot test, immediately place a watch glass over the chemical. For an open spot test, leave the chemical exposed.

  • After a specified time, remove the chemical and wash the area with distilled water.

  • Examine the surface for any changes, such as discoloration, blistering, softening, or loss of adhesion.

  • Rate the effect of the chemical on the coating according to the standard's rating scale.

Expected Performance and Data (Hypothetical)

While specific experimental data for this compound is limited in the public domain, the following tables provide a hypothetical representation of how its performance could be presented in comparison to other common diluents. These tables are for illustrative purposes and would need to be populated with actual experimental data.

Table 2: Hypothetical Viscosity Reduction of a Medium Oil Alkyd Resin

DiluentConcentration (wt%)Viscosity (cPs)
This compound 51500
10800
15400
Mineral Spirits 51600
10900
15500
Xylene 51400
10700
15350

Table 3: Hypothetical Effect of Diluent on Coating Properties (10 wt% Diluent in an Acrylic Resin)

PropertyThis compoundMineral SpiritsXylene
Drying Time (hours) 864
Pencil Hardness (ASTM D3363) HFH
Adhesion (ASTM D3359) 5B5B4B
Gloss @ 60° (GU) 928890

Table 4: Solvency and Evaporation Rate Comparison

SolventKauri-Butanol (KB) ValueEvaporation Rate (n-BuAc = 1.0)
This compound Data Not AvailableData Not Available
Cyclohexane (B81311) 54.36.53
Mineral Spirits ~30-40~0.1
Xylene 980.70
Toluene 1052.0

Note: A higher KB value indicates stronger solvency.[11]

Visualizations

Experimental Workflow for Diluent Evaluation

The following diagram illustrates a typical workflow for evaluating a new diluent, such as this compound, in a coating formulation.

G cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Select Resin System (Alkyd, Acrylic, Epoxy, etc.) Diluent Incorporate this compound (Varying Concentrations) Resin->Diluent Additives Add Pigments, Fillers, and other Additives Diluent->Additives Application Apply Coating to Substrate (e.g., Drawdown Bar) Additives->Application Curing Cure Coating under Controlled Conditions Application->Curing Viscosity Viscosity Measurement (ASTM D1200) Curing->Viscosity Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Gloss Gloss Measurement (ASTM D523) Curing->Gloss Chemical Chemical Resistance (ASTM D1308) Curing->Chemical Analysis Analyze and Tabulate Data Viscosity->Analysis Hardness->Analysis Adhesion->Analysis Gloss->Analysis Chemical->Analysis Comparison Compare with Control/ Other Diluents Analysis->Comparison Conclusion Conclusion on Diluent Performance Comparison->Conclusion

Caption: Workflow for evaluating this compound as a coating diluent.

Logical Relationship in Coating Formulation

This diagram shows the relationship between the components of a coating formulation and their influence on the final properties.

G cluster_components Formulation Components cluster_properties Coating Properties Resin Resin Viscosity Viscosity Resin->Viscosity Film Film Properties (Hardness, Adhesion, Gloss) Resin->Film Diluent This compound (Diluent) Diluent->Viscosity Application Application Properties Diluent->Application Diluent->Film Pigment Pigment/Filler Pigment->Viscosity Pigment->Film Additive Additives Additive->Viscosity Additive->Application Additive->Film Viscosity->Application Application->Film

Caption: Influence of formulation components on coating properties.

Conclusion

This compound presents itself as a promising low-volatility diluent for a variety of resin systems. Its cycloaliphatic nature may offer benefits in terms of final film properties such as hardness and gloss. To fully characterize its performance, it is essential to conduct systematic studies following standardized testing protocols as outlined in this document. The provided experimental workflows and data table templates offer a framework for researchers and formulators to generate robust and comparable data, enabling the effective integration of this compound into advanced coating formulations.

References

Application of Hexylcyclohexane in Catalysis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexylcyclohexane, a substituted cycloalkane, serves as a valuable model compound and potential substrate in various fields of catalysis research. Its structure, featuring a saturated cyclohexane (B81311) ring and an aliphatic hexyl chain, allows it to be utilized in studies ranging from energy storage to selective oxidation. This document provides detailed application notes and experimental protocols for the use of this compound and its parent compound, cyclohexane, in key catalytic processes.

Application Notes

This compound finds its primary applications in catalysis research in three main areas: as a Liquid Organic Hydrogen Carrier (LOHC) for hydrogen storage, as a substrate for selective oxidation reactions, and as a model for understanding catalytic C-H bond activation and hydrocarbon transformation.

  • Liquid Organic Hydrogen Carriers (LOHC): The cyclohexane moiety of this compound is ideal for reversible hydrogen storage. Through catalytic dehydrogenation, the saturated ring can release hydrogen to form the corresponding aromatic compound, hexylbenzene (B86705). This process is endothermic and requires a catalyst, typically a supported noble metal like platinum or palladium. The subsequent exothermic hydrogenation of hexylbenzene regenerates this compound, completing the storage and release cycle. LOHC technology offers a safer and more manageable alternative to storing hydrogen as a compressed gas or cryogenic liquid.[1][2][3] The principles and catalysts used for the well-studied cyclohexane/benzene (B151609) and methylcyclohexane (B89554)/toluene systems are directly applicable to the this compound/hexylbenzene pair.[4][5]

  • Selective Oxidation: The catalytic oxidation of the cyclohexane ring to produce valuable intermediates like cyclohexanone (B45756) and cyclohexanol (B46403) is a significant industrial process.[6][7] this compound can be used as a substrate to study the selectivity of C-H bond oxidation on the cycloalkane ring versus the linear alkyl chain. This research is crucial for developing catalysts that can target specific positions in complex molecules, a key challenge in fine chemical and pharmaceutical synthesis. Various catalysts, including those based on cobalt, manganese, and iron, are employed for these liquid-phase oxidation reactions, often using peroxides or molecular oxygen as the oxidant.[6]

  • Model Compound for Catalytic Reforming and Cracking: In petroleum refining, catalytic reforming processes aim to convert linear alkanes into branched or aromatic compounds to increase octane (B31449) ratings. The dehydrocyclization of n-hexane to form compounds like cyclohexane and benzene is a related key reaction.[8] this compound can serve as a model compound to investigate the mechanisms of ring-opening, isomerization, and cracking reactions over bifunctional catalysts (e.g., platinum on acidic supports). Understanding how the hexyl side chain influences the stability and reactivity of the cyclohexane ring is critical for designing more efficient refining catalysts.

Quantitative Data Summary

The following tables summarize key quantitative data for representative catalytic systems relevant to the applications of (hexyl)cyclohexane.

Table 1: Catalyst Performance in Dehydrogenation of Cycloalkanes

CatalystSubstrateTemperature (°C)H₂ Evolution Rate (mol H₂ / mol Pt · h)Selectivity to AromaticReference
Pt₁/CeO₂Cyclohexane350~32,000>99% to Benzene[4][9]
Pt₁/CeO₂Methylcyclohexane350~35,200>99% to Toluene[4]
Pt/Re/Al₂O₃ (sulfided)Methylcyclohexane380 - 440Not ReportedNot Reported[5]
Pt NanoparticlesCyclohexane350~104Not Reported[4]

Table 2: Catalytic Oxidation of Cyclohexane

CatalystOxidantTemperature (°C)Conversion (%)Selectivity to Cyclohexanone + Cyclohexanol (%)Reference
Co-based heterogeneousTBHP70~14.5~78.8[6]
Mn-Co-TUD-1TBHP70Not ReportedHigh[6]
SBA-15/Au⁰TBHPNot Reported48.7>95% (mainly Cyclohexanone)[6]

(TBHP: tert-butyl hydroperoxide)

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound (LOHC Application)

This protocol is adapted from studies on cyclohexane and methylcyclohexane dehydrogenation.[4][5]

Objective: To evaluate the catalytic activity of a Pt/Al₂O₃ catalyst for the dehydrogenation of this compound to produce hydrogen and hexylbenzene.

Materials:

  • This compound (≥98% purity)

  • Catalyst: 1 wt% Pt on γ-Al₂O₃

  • High-purity nitrogen (N₂) and argon (Ar) gas

  • Fixed-bed tubular reactor system with temperature and pressure control

  • Gas chromatograph (GC) for analyzing liquid products

  • Mass flow controllers

  • Condenser/cold trap

Procedure:

  • Catalyst Preparation:

    • Impregnate γ-Al₂O₃ pellets with an aqueous solution of H₂PtCl₆ to achieve a 1 wt% Pt loading.

    • Dry the impregnated support at 120°C overnight.

    • Calcine the catalyst in air at 450°C for 3 hours.

    • Reduce the catalyst in situ in the reactor under a flow of H₂ (5% in N₂) at 400°C for 2 hours prior to the reaction.

  • Experimental Setup:

    • Load the reactor with a known amount of the prepared catalyst (e.g., 100 mg), supported on quartz wool.

    • Purge the system with an inert gas (Ar) to remove air.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 300-350°C) under a continuous flow of Ar.

    • Introduce this compound into a vaporizer heated to a temperature that ensures complete vaporization without decomposition.

    • Feed the this compound vapor into the reactor using the Ar carrier gas at a controlled flow rate.

    • Maintain the reactor at a constant temperature and atmospheric pressure.

  • Product Analysis:

    • Pass the reactor effluent through a condenser and cold trap to collect the liquid products (unreacted this compound and hexylbenzene).

    • Analyze the liquid product composition using a GC equipped with a flame ionization detector (FID).

    • Quantify the hydrogen produced using an online gas analyzer or a GC with a thermal conductivity detector (TCD).

    • Calculate the conversion of this compound and the selectivity to hexylbenzene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a documented method for preparing n-hexylcyclohexane from n-hexylbenzene.[10]

Objective: To synthesize this compound by the catalytic hydrogenation of hexylbenzene.

Materials:

  • n-Hexylbenzene

  • Catalyst: Nickel-on-kieselguhr

  • Hydrogen (H₂) gas

  • High-pressure autoclave reactor

  • Silica (B1680970) gel for purification

  • Distillation apparatus

Procedure:

  • Reactor Charging:

    • Place n-hexylbenzene and the nickel-on-kieselguhr catalyst into a high-pressure autoclave.

  • Hydrogenation Reaction:

    • Seal the autoclave and purge with H₂ gas to remove air.

    • Pressurize the reactor with H₂ gas to approximately 2100 lb/in².

    • Heat the reactor to a temperature range of 180-190°C while stirring.

    • Maintain these conditions until the theoretical amount of hydrogen has been consumed, as indicated by a drop in pressure.

  • Product Isolation and Purification:

    • Cool the reactor to room temperature and carefully vent the excess H₂ gas.

    • Filter the reaction mixture to remove the solid nickel catalyst.[10]

    • Percolate the crude product through a silica gel column to remove impurities.[10]

    • Perform fractional distillation of the purified liquid to isolate the high-purity n-hexylcyclohexane.[10]

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

LOHC_Workflow cluster_storage Hydrogen Storage (Hydrogenation) cluster_transport Transport & Storage cluster_release Hydrogen Release (Dehydrogenation) H2 H₂ Gas StorageReactor Catalytic Reactor (e.g., Ni, Pt, Pd) ~150-200°C, 30-50 bar H2->StorageReactor Hexylbenzene Hexylbenzene (Hydrogen-Lean LOHC) Hexylbenzene->StorageReactor Hexylcyclohexane_stored This compound (Hydrogen-Rich LOHC) Ambient Conditions StorageReactor->Hexylcyclohexane_stored Exothermic Reaction ReleaseReactor Catalytic Reactor (e.g., Pt/Al₂O₃) ~300-350°C Hexylcyclohexane_stored->ReleaseReactor Transport H2_out H₂ Gas (Use) ReleaseReactor->H2_out Endothermic Reaction Hexylbenzene_recycled Hexylbenzene (Recycled) ReleaseReactor->Hexylbenzene_recycled Hexylbenzene_recycled->Hexylbenzene Recycle Carrier

Caption: Workflow for hydrogen storage and release using the this compound LOHC system.

Oxidation_Pathway This compound This compound Cyclohexyl_Radical Hexylcyclohexyl Radical This compound->Cyclohexyl_Radical H-abstraction Radical_Initiation Radical Initiator + Catalyst (e.g., Co²⁺) Radical_Initiation->Cyclohexyl_Radical Peroxy_Radical Hexylcyclohexyl Peroxy Radical Cyclohexyl_Radical->Peroxy_Radical Oxygen O₂ Oxygen->Peroxy_Radical CHHP Hexylcyclohexyl Hydroperoxide (Intermediate) Peroxy_Radical->CHHP + R-H Products Products CHHP->Products Catalytic Decomposition (e.g., Co²⁺/Co³⁺) Ketone Hexylcyclohexanone Products->Ketone Alcohol Hexylcyclohexanol Products->Alcohol

Caption: Generalized pathway for the catalytic oxidation of this compound.

References

Application Note and Protocol for High-Temperature Reactions in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting chemical reactions in hexylcyclohexane at elevated temperatures and pressures. This compound is a high-boiling, hydrophobic, and inert hydrocarbon solvent, making it suitable for reactions requiring temperatures exceeding the boiling points of common organic solvents.[1]

Introduction

Performing organic synthesis at elevated temperatures in a high-boiling solvent like this compound can significantly increase reaction rates and drive equilibria towards desired products. However, such conditions necessitate specialized equipment and stringent safety protocols to manage the risks associated with high pressure and flammable materials. This application note outlines the experimental setup, a general protocol, and critical safety considerations for these reactions.

Experimental Apparatus

Reactions at elevated temperatures and pressures are typically conducted in specialized reactors, commonly known as autoclaves or high-pressure reactors.[2][3]

Key Features of a Suitable Reactor System:

  • Vessel Material: The reaction vessel should be constructed from materials resistant to the chemicals and conditions employed. Stainless steel (e.g., SS 316) is a common choice for the outer jacket, while inner liners can be made of glass or corrosion-resistant alloys like Hastelloy.[2][4]

  • Pressure and Temperature Control: The system must be capable of safely reaching and maintaining the desired reaction temperature and pressure. Modern systems offer precise digital control over these parameters.[4][5] Temperature ranges can extend up to 500°C and pressures up to 5000 psi (350 atm) in some stirred reactors.[6]

  • Stirring Mechanism: Efficient mixing is crucial for homogenous reaction conditions. Magnetic drive couplings are often used to ensure a leak-free seal at high pressures.[4]

  • Inert Atmosphere: The reactor should have provisions for purging with an inert gas, such as nitrogen or argon, to exclude oxygen and moisture from the reaction.[2]

  • Safety Features: Essential safety components include a pressure relief valve, a rupture disc, and a system for monitoring and controlling the reaction temperature to prevent runaways.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing a high-temperature reaction in this compound.

experimental_workflow prep Preparation reagents Weigh Reagents & Solvent prep->reagents assemble Assemble Reactor reagents->assemble purge Purge with Inert Gas assemble->purge heat Heat to Reaction Temperature purge->heat react Run Reaction & Monitor heat->react cool Cool to Room Temperature react->cool vent Vent Excess Pressure cool->vent open Open Reactor vent->open workup Product Workup open->workup purify Purification workup->purify analyze Analysis purify->analyze

Caption: General workflow for high-temperature reactions.

Detailed Experimental Protocol: General Procedure for a Hypothetical Reaction

This protocol describes a general procedure for a hypothetical reaction, such as a high-temperature alkylation or amination, in this compound.

Materials and Equipment:

  • High-pressure reactor (autoclave) with temperature and pressure controls

  • This compound (high purity)

  • Reactants and catalyst

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle or oil bath

  • Thermocouple

  • Glassware for workup

  • Analytical equipment (e.g., GC-MS, HPLC, NMR)

Step-by-Step Procedure:

  • Preparation and Assembly:

    • Ensure the reactor vessel and all components are clean and dry.

    • Carefully inspect all glassware and the reactor for any cracks or damage.[7]

    • Charge the reactor vessel with the reactants, catalyst, and this compound.

    • Add a magnetic stir bar.

    • Securely assemble the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Connect the reactor to an inert gas line.

    • Purge the system by pressurizing with the inert gas and then venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure the removal of air.

  • Reaction Execution:

    • Pressurize the reactor with the inert gas to the desired initial pressure.

    • Begin stirring the reaction mixture.

    • Set the temperature controller to the desired reaction temperature and begin heating.

    • Monitor the temperature and pressure throughout the reaction. Be aware that the pressure will increase as the temperature rises.

  • Reaction Workup and Product Isolation:

    • Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess pressure in a fume hood.

    • Disassemble the reactor and transfer the reaction mixture to a suitable flask.

    • The method for product isolation will depend on the properties of the product and the solvent. Options include:

      • Liquid-Liquid Extraction: If a suitable immiscible solvent can be found.[8][9]

      • Distillation: If the product has a significantly different boiling point than this compound.

      • Column Chromatography: To separate the product from the solvent and any impurities.[8]

  • Purification and Analysis:

    • The crude product can be purified using techniques such as recrystallization or column chromatography.[9][10]

    • Analyze the purified product using appropriate analytical methods (e.g., NMR, GC-MS, HPLC) to confirm its identity and purity.

Quantitative Data Summary

The following table provides a hypothetical example of reaction parameters for an optimization study.

ParameterExperiment 1Experiment 2Experiment 3
Temperature (°C) 150180200
Pressure (bar) 51015
Reaction Time (h) 1286
Catalyst Loading (mol%) 111
Substrate A (mmol) 101010
Substrate B (mmol) 121212
This compound (mL) 505050
Product Yield (%) 658592

Safety Considerations

Working with high temperatures and pressures, especially with flammable organic solvents, presents significant hazards. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and suitable gloves.[7][11][12]

  • Fume Hood: All operations involving the handling of this compound and the venting of the reactor must be performed in a well-ventilated fume hood.[7]

  • Heating: Avoid open flames. Use a heating mantle, oil bath, or other flameless heat source.[7] Ensure that heating is monitored and never leave a heated reaction unattended.[13]

  • Pressure Safety: Never heat a closed system that is not designed to withstand high pressure.[13] Ensure the reactor's pressure relief systems are in good working order.

  • Spill and Fire Safety: Be familiar with the location and use of fire extinguishers, safety showers, and eyewash stations.[13] Have appropriate spill kits available.[11] In case of a fire, immediately alert your instructor and nearby personnel.[7]

  • Emergency Procedures: Be aware of all laboratory emergency procedures. In case of skin contact with solvents, flush the affected area with water for 15 minutes.[11][14] If vapors are inhaled, move to fresh air immediately.[12]

Logical Relationships in the Experimental Setup

The relationship between the key components of the experimental setup is crucial for a successful and safe experiment.

experimental_setup reactor High-Pressure Reactor heating Heating System (Mantle/Oil Bath) reactor->heating is heated by stirring Magnetic Stirrer reactor->stirring is stirred by temp_control Temperature Controller (Thermocouple) reactor->temp_control is monitored by pressure_control Pressure Gauge & Vent reactor->pressure_control is monitored by inert_gas Inert Gas Supply reactor->inert_gas is purged by safety Safety Features (Rupture Disc, Relief Valve) reactor->safety is protected by heating->temp_control is regulated by

Caption: Key components of the experimental setup.

References

Application Notes and Protocols for Monitoring Reaction Kinetics in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexylcyclohexane, a non-polar aliphatic hydrocarbon, presents a unique solvent environment for a variety of chemical reactions. Its high boiling point and low polarity can influence reaction pathways and rates. Accurate monitoring of reaction kinetics in this solvent is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring safety and efficiency in chemical synthesis and drug development.

These application notes provide an overview of suitable methods for monitoring reaction kinetics in this compound, complete with detailed experimental protocols and data presentation guidelines.

Methods for Monitoring Reaction Kinetics

Several in-situ and real-time techniques are amenable to monitoring chemical transformations in a this compound medium. The choice of method depends on the specific reaction, the functional groups of the reactants and products, and the required level of precision. Key techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Reaction Calorimetry, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time.[1][2][3] By monitoring the change in signal intensity of characteristic peaks, one can derive reaction rates and kinetic parameters.[3]

Experimental Protocol: In-Situ NMR Monitoring

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the limiting reactant in a known volume of deuterated this compound (if available and necessary for locking) or standard this compound. If not using a deuterated solvent, a coaxial insert containing a deuterated solvent can be used for the lock signal.

    • Ensure the concentration is sufficient to obtain a good signal-to-noise ratio in a minimal number of scans.[1]

    • Prepare a separate, concentrated solution of the excess reagent in this compound.

  • Instrument Setup:

    • Insert a "dummy" sample of this compound into the NMR spectrometer to pre-heat the probe to the desired reaction temperature.[1]

    • Lock and shim the spectrometer on the dummy sample.

    • Eject the dummy sample.

  • Reaction Initiation and Data Acquisition:

    • Place the NMR tube containing the limiting reactant into the spectrometer and allow it to thermally equilibrate.

    • Acquire an initial spectrum (t=0) before the addition of the second reactant.

    • Inject the excess reagent solution into the NMR tube using a syringe. Mix rapidly by gentle shaking or using a vortex mixer if possible outside the magnet.

    • Immediately re-insert the sample into the spectrometer and begin acquiring a series of 1D spectra at predetermined time intervals.[1]

    • Use an arrayed pseudo-2D "kinetics" experiment or an automation script to collect spectra with variable time delays.[1] The number of scans per time point should be minimized to get a "snapshot" of the reaction.[1]

  • Data Analysis:

    • Process the collected spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a unique proton on a reactant and a product.

    • Normalize the integrals to an internal standard or assume the total concentration of the species of interest is constant.

    • Plot the concentration of the reactant or product as a function of time.

    • From this plot, determine the reaction order and calculate the rate constant (k).

Workflow for NMR Kinetic Analysis

G Figure 1: Workflow for NMR Kinetic Analysis A Sample Preparation (Reactants in this compound) B Instrument Setup (Pre-heating, Locking, Shimming) A->B C Initiate Reaction in NMR Tube B->C D Time-Resolved 1D NMR Data Acquisition C->D E Spectral Processing & Integration D->E F Concentration vs. Time Plot E->F G Kinetic Parameter Determination (Rate Law, Rate Constant) F->G

Caption: Workflow for NMR Kinetic Analysis

Reaction Calorimetry

Reaction calorimetry measures the heat flow into or out of a reactor as a function of time.[4][5] The rate of heat evolution is directly proportional to the rate of the reaction, providing a continuous profile of the reaction's progress.[5][6] This technique is particularly valuable for process safety assessment and optimization.[6][7]

Experimental Protocol: Isothermal Reaction Calorimetry

  • Reactor Setup:

    • Set up the reaction calorimeter with a vessel appropriate for the reaction scale and solvent volume (e.g., <5 mL for sophisticated calorimeters).[4]

    • Calibrate the heat flow sensor of the calorimeter.

    • Charge the reactor with a solution of one reactant in this compound and an internal calibration heater.

  • Isothermal Condition Establishment:

    • Bring the reactor contents to the desired reaction temperature and ensure thermal stability.

  • Reaction Initiation and Monitoring:

    • Inject the second reactant (either neat or as a solution in this compound) into the reactor.

    • Continuously record the heat flow (in Watts) as a function of time while maintaining a constant temperature.[4]

  • Data Analysis:

    • Integrate the heat flow over time to determine the total heat of reaction (ΔH).

    • The instantaneous heat flow (dQ/dt) is proportional to the reaction rate.

    • Convert the heat flow data to conversion (extent of reaction) versus time.

    • Analyze the conversion data to determine the reaction order and rate constant.

Logical Flow for Calorimetric Data Analysis

G Figure 2: Logical Flow for Calorimetric Data Analysis A Measure Heat Flow (dQ/dt) vs. Time B Integrate to get Total Heat (Q) A->B D Determine Reaction Rate rate = (dQ/dt) / ΔH A->D C Calculate Conversion (X) X(t) = Q(t) / Q_total B->C E Plot Rate vs. Concentration C->E D->E F Determine Rate Law and Rate Constant (k) E->F

Caption: Logical Flow for Calorimetric Data Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy monitors the change in concentration of functional groups by measuring the absorption of infrared light over time.[8] This is particularly useful when reactants and products have distinct and well-resolved vibrational bands.

Experimental Protocol: In-Situ FTIR Monitoring

  • Probe and System Setup:

    • Insert an attenuated total reflectance (ATR) FTIR probe into the reaction vessel.

    • Ensure the probe material is compatible with the reaction mixture.

    • Fill the reaction vessel with this compound and record a background spectrum.

  • Reaction Initiation and Data Collection:

    • Add the reactants to the vessel and initiate the reaction (e.g., by heating or adding a catalyst).

    • Collect FTIR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic absorption bands for a reactant and a product that do not overlap with other species or the solvent.

    • Measure the absorbance of these bands over time.

    • Use Beer's Law (A = εbc) to relate absorbance to concentration.

    • Plot concentration versus time to determine the kinetic parameters.

Data Presentation

Quantitative kinetic data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Kinetic Data for a Reaction in this compound

Monitoring TechniqueTemperature (°C)Rate Constant (k) [s⁻¹] (for a pseudo-first-order reaction)Activation Energy (Ea) [kJ/mol]
¹H NMR Spectroscopy 801.2 x 10⁻⁴65.2
902.5 x 10⁻⁴
1005.1 x 10⁻⁴
Reaction Calorimetry 801.1 x 10⁻⁴66.5
902.4 x 10⁻⁴
1005.3 x 10⁻⁴
In-Situ FTIR 801.3 x 10⁻⁴64.8
902.6 x 10⁻⁴
1005.0 x 10⁻⁴

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The selection of an appropriate method for monitoring reaction kinetics in this compound is critical for obtaining reliable and accurate data. In-situ NMR, reaction calorimetry, and in-situ FTIR are all powerful techniques that provide real-time insights into reaction progress. The detailed protocols provided herein offer a starting point for researchers to design and execute kinetic studies in this non-polar solvent system, enabling a deeper understanding of reaction mechanisms and facilitating the development of robust chemical processes.

References

Hexylcyclohexane: Application Notes and Protocols for Specialty Chemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane (CAS No. 4292-75-5) is a cycloalkane that is finding increasing utility in specialty chemical formulations due to its unique combination of properties. As a colorless liquid with low volatility and a non-polar nature, it serves as an excellent inert solvent and a versatile chemical intermediate in a variety of applications, including organic synthesis and the formulation of advanced materials. Its hydrophobic characteristics and good solubility in other organic solvents make it a valuable component in formulations where controlled solvency and minimal reactivity are required. This document provides detailed application notes and experimental protocols for the use of this compound in specialty chemical formulations, with a focus on its synthesis, its application as a solvent, and its emerging role in liquid crystals and fragrance compositions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental and industrial settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
Appearance Colorless liquid
Boiling Point 208-210 °C
Melting Point -52 °C
Density ~0.82 g/cm³
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.

Applications in Specialty Chemical Formulations

This compound's utility spans several areas of specialty chemical development:

  • Inert Solvent: Due to its saturated hydrocarbon structure, this compound is largely unreactive, making it an ideal inert solvent for a variety of chemical reactions, particularly those involving highly reactive reagents such as organometallics. It is also used as a solvent or diluent in coatings, inks, and adhesives.

  • Chemical Intermediate: this compound serves as a starting material for the synthesis of other functionalized cyclohexane (B81311) derivatives. These derivatives are of interest in the development of liquid crystals and fragrance compounds.

  • Component in Fuel Additives: Research has explored the use of cyclohexane derivatives as additives in diesel fuel to modify combustion characteristics.

  • Polymer Synthesis: It can be used as a medium for polymerization reactions where a non-polar environment is required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oligomerization of Cyclohexene (B86901)

This protocol describes a general method for the synthesis of this compound through the dimerization of cyclohexene.

Materials:

  • Cyclohexene

  • Acid catalyst (e.g., solid phosphoric acid, Amberlyst resin)

  • Anhydrous sodium sulfate

  • Hexane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place the acid catalyst. Add cyclohexene to the flask. The molar ratio of cyclohexene to catalyst will depend on the specific catalyst used and should be determined from relevant literature.

  • Reaction: Attach the reflux condenser and heat the mixture under reflux with vigorous stirring. The reaction temperature is typically maintained at the boiling point of cyclohexene. Monitor the reaction progress using Gas Chromatography (GC) by taking small aliquots periodically.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter the mixture to remove the solid catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water to remove any residual acid. Follow with a wash using a saturated sodium bicarbonate solution and then again with deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the unreacted cyclohexene and any low-boiling byproducts using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Diagram of Synthetic Workflow:

G cluster_reaction Reaction cluster_workup Work-up & Purification reactants Cyclohexene + Acid Catalyst reflux Reflux with Stirring reactants->reflux monitoring Monitor by GC reflux->monitoring cool Cool to RT monitoring->cool filter Filter Catalyst cool->filter wash Aqueous Wash filter->wash dry Dry (Na2SO4) wash->dry evaporate Rotary Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product product distill->product Pure this compound

Workflow for the synthesis of this compound.
Protocol 2: this compound as a Solvent for UV-Visible Spectroscopy of Non-Polar Analytes

This protocol outlines the use of this compound as a solvent for analyzing non-polar compounds using UV-Visible spectroscopy. Its transparency in the UV region makes it a suitable choice.

Materials:

  • This compound (spectroscopic grade)

  • Non-polar analyte of interest

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Solvent Blank: Fill a quartz cuvette with spectroscopic grade this compound. This will serve as the reference or blank.

  • Sample Preparation: Prepare a stock solution of the non-polar analyte by accurately weighing a known amount of the compound and dissolving it in a specific volume of this compound in a volumetric flask.

  • Serial Dilutions: If necessary, perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.

  • Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning.

  • Blank Measurement: Place the cuvette with the this compound blank in the spectrophotometer and record the baseline spectrum.

  • Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the analyte. If performing quantitative analysis, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards. Use this curve to determine the concentration of any unknown samples.

Diagram of Analytical Workflow:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Non-polar Analyte dissolve Dissolve in This compound start->dissolve dilute Serial Dilutions dissolve->dilute measure_sample Measure Sample Absorbance dilute->measure_sample blank Prepare Solvent Blank measure_blank Measure Baseline blank->measure_blank measure_blank->measure_sample lambda_max Determine λmax measure_sample->lambda_max calibration Construct Calibration Curve lambda_max->calibration concentration Determine Concentration calibration->concentration result Analyte Concentration concentration->result

Workflow for UV-Vis spectroscopy using this compound.

Applications in Development

While detailed public protocols are limited, patent literature points to the growing importance of this compound derivatives in advanced material formulations.

Liquid Crystal Formulations

Derivatives of this compound are being explored as components in liquid crystal (LC) mixtures. The cyclohexane ring provides a rigid core, which is a common structural motif in liquid crystalline molecules. By attaching various functional groups to the this compound scaffold, molecules with specific dielectric anisotropies and mesophase behaviors can be synthesized. For instance, fluorinated cyclohexane motifs are of interest for creating negative dielectric liquid crystals. The hexyl tail contributes to the overall molecular shape and influences the packing and, consequently, the transition temperatures of the liquid crystal phases. Researchers formulating new LC mixtures can use this compound derivatives to fine-tune properties such as viscosity, optical anisotropy, and clearing point.

Fragrance Compositions

In the fragrance industry, cyclohexane derivatives are valued for their diverse and often long-lasting scent profiles. This compound itself is noted to have a specific odor, and its derivatives can produce a wide range of notes, from fruity and floral to woody and sweet. The stability of the cyclohexane ring makes these compounds robust in various product bases, such as perfumes, soaps, and detergents. Formulators can incorporate this compound derivatives to act as modifiers that add a unique character to a fragrance blend or to serve as a substantive component that contributes to the overall longevity of the scent on the skin or fabric.

Safety Information

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. Prolonged or repeated contact may cause skin dryness or irritation.

Conclusion

This compound is a versatile and valuable component in the formulation of specialty chemicals. Its properties as an inert solvent are well-established, and its role as a precursor to advanced materials such as liquid crystals and novel fragrance compounds continues to expand. The protocols and information provided herein offer a foundation for researchers and developers to explore the potential of this compound in their specific applications. As research progresses, the range of applications for this interesting cycloalkane is likely to grow.

Application Notes and Protocols for Monomer Polymerization in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylcyclohexane is a non-polar, aliphatic hydrocarbon solvent that can be utilized in various polymerization reactions. Its high boiling point (approximately 224-226 °C) and low polarity make it a suitable medium for specific polymerization techniques, particularly those sensitive to protic or polar impurities.[1][2] These application notes provide an overview and detailed protocols for conducting monomer polymerizations in this compound, addressing different polymerization mechanisms. Due to the limited availability of literature specifically focused on this compound as a polymerization solvent, the following protocols are based on established procedures in similar non-polar solvents like cyclohexane (B81311) and other alkanes.[3][4] Researchers should consider these as starting points and anticipate the need for optimization.

Key Properties of this compound for Polymerization

A thorough understanding of the solvent's physical properties is crucial for designing a successful polymerization experiment.

PropertyValueReference
Molecular Formula C₁₂H₂₄[2]
Molecular Weight 168.32 g/mol [2]
Boiling Point ~224-226 °C[1]
Density ~0.81 g/cm³[5]
Solubility in Water 0.1242 mg/L @ 25 °C (estimated)[1]

I. Anionic Polymerization in this compound

Anionic polymerization, particularly "living" anionic polymerization, is well-suited for non-polar solvents like this compound. The absence of acidic protons in the solvent helps maintain the stability of the propagating anionic species, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[6]

A. Application: Synthesis of Polystyrene

This protocol describes the living anionic polymerization of styrene (B11656) using an organolithium initiator.

Experimental Protocol: Anionic Polymerization of Styrene

Materials:

  • Styrene (monomer)

  • sec-Butyllithium (B1581126) (initiator)

  • This compound (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen (inert gas)

  • Schlenk line and glassware

Procedure:

  • Solvent and Monomer Purification: this compound and styrene must be rigorously purified to remove impurities like water, oxygen, and other protic species that can terminate the living polymerization. This is typically achieved by distillation over a suitable drying agent (e.g., calcium hydride for the solvent, and dibutylmagnesium (B73119) for the monomer) under an inert atmosphere.[7]

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reaction:

    • Transfer the desired amount of purified this compound into the reaction flask via cannula.

    • Bring the solvent to the desired reaction temperature (e.g., 40-50 °C).

    • Add the purified styrene monomer to the solvent.

    • Initiate the polymerization by adding a calculated amount of sec-butyllithium solution. The molar ratio of monomer to initiator will determine the target molecular weight.

    • Allow the reaction to proceed for the desired time. The solution will typically develop a characteristic orange-red color indicating the presence of living polystyryl anions.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Drying: Filter the precipitated polystyrene and dry it in a vacuum oven to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[8][9]

  • Chemical Structure: Confirm the polymer structure using ¹H NMR spectroscopy.

Quantitative Data (Illustrative, based on similar systems):

MonomerInitiator[Monomer]/[Initiator]Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Styrenesec-BuLi100>9510,400<1.1
Styrenesec-BuLi200>9520,800<1.1

Note: This data is hypothetical and serves as a target for a well-controlled living anionic polymerization. Actual results will depend on the purity of reagents and experimental conditions.

B. Diagram: Workflow for Anionic Polymerization

Anionic_Polymerization_Workflow A Purification of Solvent and Monomer B Reactor Setup (Schlenk Line) A->B C Addition of This compound B->C D Addition of Styrene Monomer C->D E Initiation with sec-Butyllithium D->E F Polymerization E->F G Termination (Methanol) F->G H Precipitation and Isolation G->H I Characterization (GPC, NMR) H->I Free_Radical_Polymerization cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I2 Initiator (I₂) R Primary Radicals (2R•) I2->R kd RM Monomer Radical (RM•) R->RM ki RMn Propagating Radical (RMₙ•) RM->RMn RMn1 Longer Radical (RMₙ₊₁•) RMn->RMn1 kp RMn2 RMₙ• Pnm Dead Polymer (Pₙ₊ₘ) RMn2->Pnm ktc (Combination) Pn Dead Polymer (Pₙ) RMn2->Pn ktd (Disproportionation) RMm RMₘ• Pm Dead Polymer (Pₘ) RMm->Pm ktd Cationic_Polymerization_Logic cluster_Reagents Reagents cluster_Conditions Conditions cluster_Outcome Desired Outcome Monomer Isobutylene (Electron-Rich) Polymer Polyisobutylene Monomer->Polymer Solvent This compound (Non-Nucleophilic) Solvent->Polymer Initiator Protic Source (e.g., t-BuCl) Initiator->Polymer Co_initiator Lewis Acid (e.g., TiCl₄) Co_initiator->Polymer Temp Low Temperature (-80 to -20 °C) Control Controlled MW & PDI Temp->Control Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->Control Polymer->Control

References

Troubleshooting & Optimization

Hexylcyclohexane Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound (chemical formula C12H24) is a colorless liquid organic compound.[1] It is often used as an organic solvent in products like coatings and cleaners, and as a chemical intermediate in the synthesis of other compounds such as dyes and pharmaceuticals.[1][2] Its physical properties are critical for designing purification processes.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Boiling Point~208-210 °C at 760 mmHg[1]
Melting Point~ -52 °C[1]
Density~0.82 g/cm³[1]
SolubilitySoluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[1]

Q2: What are the common impurities found with this compound?

A2: Impurities in this compound often depend on its synthesis method. A common preparation method is the catalytic hydrogenation of n-hexylbenzene.[3] Therefore, common impurities may include:

  • Unreacted n-hexylbenzene: The starting material for the hydrogenation reaction.

  • Partially hydrogenated intermediates: Byproducts from the reaction.

  • Side-products from dimerization: Synthesis can also occur via the dimerization of cyclohexene, which may lead to other oligomerization products.[1]

  • Solvents: Solvents used during the reaction or initial extraction steps.

Q3: What are the most common methods for purifying this compound?

A3: The most common and effective methods for purifying this compound on a laboratory and industrial scale are:

  • Fractional Distillation: This is the most widely used method for separating liquids with different boiling points.[4][5][6] It is effective for removing impurities that have boiling points significantly different from this compound's ~209°C.

  • Adsorptive Separation (Percolation): This technique involves passing the crude product through an adsorbent material like silica (B1680970) gel or alumina.[3] This is particularly useful for removing polar impurities or colored compounds.

  • Pervaporation: For very challenging separations, such as mixtures with close-boiling point isomers or azeotropes, pervaporation using specialized membranes can be an alternative.[7][8][9]

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound is typically assessed using chromatographic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.[10][11] GC-FID provides quantitative data on the percentage of impurities, while GC-MS helps in identifying the structure of these impurities.[10]

Purification & Analysis Workflow

G cluster_purification Purification Stage cluster_analysis Analysis Stage crude Crude this compound distillation Fractional Distillation crude->distillation Primary Method adsorption Adsorption (e.g., Silica Gel) distillation->adsorption For Polar Impurities fractions Purified Fractions adsorption->fractions gc_analysis GC-FID / GC-MS Analysis fractions->gc_analysis pure_product Pure this compound (>98%) gc_analysis->pure_product Meets Purity Spec

Caption: General workflow for purification and analysis of this compound.

Troubleshooting Guide: Fractional Distillation

Q5: My fractional distillation is proceeding very slowly or not at all. What are the possible causes?

A5: This is a common issue that can often be resolved by checking the following:

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the mixture to a boil and push the vapor up the column. Gradually increase the heat setting.

  • Heat Loss: The fractionating column may be losing too much heat to the surrounding environment. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[12]

  • Vapor Leaks: Check all joints in your glassware setup. Poorly sealed joints can allow vapor to escape, preventing it from reaching the condenser.

Q6: The separation of this compound from an impurity is poor, and the impurity is co-distilling. How can I improve this?

A6: Poor separation efficiency is typically due to issues with the distillation column or the rate of distillation.

  • Distillation Rate is Too Fast: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column.[4] Reduce the heating to ensure a slow and steady collection rate (typically 1-2 drops per second).

  • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.[12] Use a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid contact.[4][12]

  • Close Boiling Points: If the impurity has a boiling point very close to this compound (a difference of <25°C), standard fractional distillation may be insufficient.[6] In such cases, vacuum fractional distillation or an alternative purification method like preparative chromatography may be necessary.

Q7: The temperature reading on my thermometer is fluctuating wildly during distillation. What does this mean?

A7: An unstable temperature reading indicates a non-equilibrium state in the distillation head.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]

  • Uneven Boiling: The liquid in the distillation flask may be bumping. Ensure you are using boiling chips or a magnetic stir bar for smooth boiling.

  • Heating is Too High: Excessive heating can cause superheating of the vapor, leading to temperature fluctuations.[4] Reduce the heat input.

Distillation Troubleshooting Logic

G start Distillation Problem q1 Poor Separation? start->q1 q2 Slow / No Distillate? start->q2 q3 Temp. Fluctuating? start->q3 s1 Reduce Distillation Rate Increase Column Efficiency q1->s1 Yes s2 Increase Heat Input Insulate Column Check for Leaks q2->s2 Yes s3 Check Thermometer Placement Ensure Smooth Boiling Reduce Heat q3->s3 Yes

Caption: Decision tree for troubleshooting common distillation issues.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of its volume. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.[4]

  • Equilibration: As the mixture boils, you will see a condensation ring rise slowly up the column. Allow the column to equilibrate by adjusting the heat so the ring remains in the upper third of the column for a few minutes before any distillate is collected.

  • Collecting Fractions: Collect the distillate at a slow, steady rate (1-2 drops per second).[12]

    • Fraction 1 (Fore-run): Collect the initial distillate that comes over at a lower temperature. This will contain the more volatile impurities.

    • Fraction 2 (Main Fraction): Once the temperature stabilizes at the boiling point of this compound (~209°C), change the receiving flask and collect the main product.

    • Fraction 3 (End-run): If the temperature begins to rise significantly above the boiling point, stop the distillation or collect this higher-boiling fraction in a separate flask.

  • Analysis: Analyze all collected fractions, especially the main fraction, for purity using GC-MS or GC-FID.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

  • Sample Preparation: Prepare a dilute solution of your purified this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is ~1 mg/mL.

  • Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-1 or HP-5).

    • Injector: Set the injector temperature to ~250°C.

    • Detector (FID): Set the detector temperature to ~280°C.

    • Oven Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp the temperature up to 240°C at a rate of 10°C/minute.

    • Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of this compound can be calculated based on the area percent of the main peak relative to the total area of all peaks.[10] Note that this method assumes all components have a similar response factor in the FID.[11]

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][13] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[1][14]

  • Fire Hazard: this compound and many potential impurities are combustible or flammable.[15] Keep away from open flames, sparks, and hot surfaces.[13][14] Use explosion-proof equipment where necessary.[13]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[14] Ensure adequate ventilation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[13][14]

References

Technical Support Center: Purification of Commercial Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: The most prevalent impurity in commercial this compound is typically unreacted starting material from its synthesis. The most common synthesis method is the catalytic hydrogenation of hexylbenzene (B86705).[1][2] Therefore, the primary impurity is hexylbenzene . Other potential minor impurities can include partially hydrogenated intermediates, other isomers formed during synthesis, and trace amounts of the hydrogenation catalyst (e.g., nickel or rhodium).

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are:

  • Fractional Distillation: This technique is suitable for separating compounds with different boiling points. Since this compound and its main impurity, hexylbenzene, have a reasonable difference in their boiling points, fractional distillation can be an effective method.

  • Adsorptive Chromatography: This method separates compounds based on their affinity for a stationary phase. Aromatic compounds like hexylbenzene have a stronger affinity for polar adsorbents (like silica (B1680970) gel or activated carbon) than saturated hydrocarbons like this compound. This allows for their selective removal.[3][4][5]

Q3: How can I determine the purity of my this compound sample?

A3: The most common and effective analytical methods for determining the purity of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7][8] These techniques can separate this compound from its impurities and provide quantitative data on their relative amounts.

Q4: Is it possible to achieve very high purity (e.g., >99.9%) using these methods?

A4: Yes, achieving high purity is possible, especially by combining methods. For instance, an initial fractional distillation can remove the bulk of the impurities, followed by adsorptive chromatography to remove trace amounts of aromatic compounds. For the analogous separation of benzene (B151609) from cyclohexane, specialized adsorbents have been shown to reduce benzene content to very low levels, achieving purities greater than 99.999%.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Q: My fractional distillation is not effectively separating this compound from hexylbenzene. The purity of the collected fractions is not improving significantly. What could be the issue?

A: This is a common challenge, and several factors could be at play:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate the two compounds effectively.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing).

  • Heating Rate is Too High: An excessive heating rate can lead to "bumping" and prevent the establishment of a proper temperature gradient in the column, carrying over the higher-boiling impurity (hexylbenzene) with the lower-boiling this compound.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second into the collection flask.

  • Poor Insulation: Heat loss from the distillation column can disrupt the equilibrium between the liquid and vapor phases, leading to poor separation.

    • Solution: Insulate the distillation column and the distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Adsorptive Chromatography

Q: After passing my this compound through a silica gel column, I still detect aromatic impurities in the final product. Why is this happening?

A: Several factors can lead to incomplete removal of aromatic impurities during adsorptive chromatography:

  • Column Overloading: Too much sample may have been loaded onto the column for its size and the amount of adsorbent used.

    • Solution: Reduce the amount of sample loaded or use a larger column with more adsorbent. A general rule of thumb is to use a mass of adsorbent that is 20-50 times the mass of the crude sample.

  • Improper Solvent System: The eluting solvent may be too polar, causing the aromatic impurities to travel down the column along with the this compound instead of being retained.

    • Solution: Use a non-polar solvent for elution. Hexane or pentane (B18724) are excellent choices as they will carry the non-polar this compound through the column while the more polar aromatic impurities are retained on the silica gel.

  • Channeling in the Adsorbent Bed: The adsorbent may not be packed uniformly, creating channels that allow the sample to pass through without sufficient interaction with the stationary phase.

    • Solution: Ensure the column is packed carefully and evenly. Tapping the side of the column gently during packing can help to create a uniform bed.

  • Deactivated Adsorbent: The adsorbent (e.g., silica gel) may have absorbed moisture from the atmosphere, reducing its activity and ability to retain aromatic compounds.

    • Solution: Use freshly opened silica gel or activate it by heating at 120-150°C for several hours before use and allowing it to cool in a desiccator.

Quantitative Data on Purification

Purification MethodAdsorbent/TechniqueImpurityInitial ConcentrationFinal ConcentrationRemoval EfficiencyReference
Adsorptive SeparationMetal-Organic Framework (MOF)Benzene1000 ppm< 10 ppm> 99%[9]
Adsorptive SeparationActivated Carbon from EucalyptusBenzene-Cyclohexane Azeotrope50%5-13% Benzene75-93% Benzene[10][11]
Adsorptive SeparationAg-Y ZeoliteBenzeneLow ConcentrationsNot specifiedSeparation factor > 10^5[12][13]
Solid Phase ExtractionSilica GelAromatic HydrocarbonsNot specifiedNot specified90.7% to 94.6% recovery of fractions[4]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from the higher-boiling impurity, hexylbenzene.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the commercial this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and distillation head with the insulating material.

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture heats, a ring of condensing vapor will slowly rise through the column. Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of 1-2 drops per second.

  • Fraction Collection:

    • Forerun: Collect the initial fraction that distills at a lower temperature. This may contain more volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of pure this compound (approximately 215-217 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Final Fraction: If the temperature begins to rise significantly towards the boiling point of hexylbenzene (approximately 226 °C), stop the distillation or collect this higher-boiling fraction in a separate flask.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or GC-FID.

Protocol 2: Purification of this compound by Adsorptive Chromatography

This protocol describes the removal of aromatic impurities (hexylbenzene) from this compound using a silica gel column.

Materials:

  • Commercial this compound

  • Chromatography column

  • Silica gel (60-120 mesh, activated)

  • Non-polar solvent (e.g., n-hexane or pentane)

  • Sand (acid-washed)

  • Collection flasks or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the commercial this compound in a minimal amount of the non-polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel bed.

  • Elution:

    • Carefully add the non-polar solvent to the column, taking care not to disturb the top layer.

    • Begin collecting fractions. The non-polar this compound will elute first. The more polar hexylbenzene will be retained on the column.

  • Monitoring: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) if appropriate standards are available, or by collecting fixed volume fractions and later analyzing them by GC.

  • Product Recovery: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the product using GC-MS or GC-FID.

Visualizations

Experimental Workflow for Fractional Distillation

G Workflow for Fractional Distillation of this compound cluster_setup Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Insulate Column and Head B->C D Gentle Heating C->D E Maintain Slow Distillation Rate (1-2 drops/sec) D->E F Monitor Temperature at Distillation Head E->F G Collect Forerun F->G H Collect Main Fraction at Stable Boiling Point G->H I Stop or Change Flask if Temperature Rises Significantly H->I J Analyze Purity of Main Fraction by GC-MS/FID H->J

Caption: Workflow for purifying this compound by fractional distillation.

Experimental Workflow for Adsorptive Chromatography

G Workflow for Adsorptive Chromatography of this compound cluster_prep Column Preparation cluster_loading_elution Sample Loading and Elution cluster_monitoring_recovery Monitoring and Recovery cluster_analysis Final Analysis A Pack Column with Silica Gel Slurry B Add Protective Sand Layer A->B C Dissolve Crude this compound in Non-Polar Solvent B->C D Load Sample onto Column C->D E Elute with Non-Polar Solvent D->E F Collect Fractions E->F G Monitor Fractions (e.g., by TLC or GC) F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Confirm Purity by GC-MS/FID I->J

Caption: Workflow for purifying this compound using adsorptive chromatography.

References

Technical Support Center: Optimizing Hexylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yield and selectivity in the synthesis of hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing n-hexylcyclohexane is the catalytic hydrogenation of n-hexylbenzene.[1] This process involves reacting n-hexylbenzene with hydrogen gas in the presence of a metal catalyst to saturate the aromatic ring.[1]

Q2: Which catalysts are most effective for the hydrogenation of hexylbenzene (B86705)?

Several catalysts are effective for the hydrogenation of aromatic rings. The choice depends on the desired reaction conditions and selectivity. Common catalysts include:

  • Palladium on Carbon (Pd/C): A widely used and versatile catalyst for alkene and aromatic hydrogenation due to its high activity and cost-effectiveness.[2][3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often more active than palladium catalysts and can be effective for more sterically hindered or challenging substrates.[3]

  • Nickel-based catalysts (e.g., Nickel-on-kieselguhr): A classic choice for this transformation, often requiring higher temperatures and pressures.[1]

  • Ruthenium-based catalysts (Ru/C): Known for high activity and can be particularly useful for selective hydrogenations.[4][5]

Q3: How do reaction conditions affect the yield and selectivity of this compound synthesis?

Optimizing reaction conditions is critical for maximizing yield and selectivity. Key parameters include:

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate. For complete saturation of the benzene (B151609) ring, pressures from atmospheric (balloon) to high pressure (autoclave) may be used. Insufficient pressure can lead to incomplete reactions.[3]

  • Temperature: Increased temperature can accelerate the reaction but may also promote side reactions or catalyst degradation.[3] A typical starting point is room temperature, with adjustments made based on reaction progress.[3]

  • Solvent: The solvent choice can impact the solubility of the substrate and hydrogen, as well as catalyst activity. Protic solvents like ethanol (B145695) and methanol (B129727) are common, but aprotic solvents such as ethyl acetate (B1210297) or THF are also effective.[3]

  • Agitation: Vigorous stirring is essential to ensure efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[3]

Q4: What are the potential side products in the synthesis of this compound?

The primary side product is typically the result of incomplete hydrogenation. In the hydrogenation of hexaphenylbenzene (B1630442) to hexacyclothis compound, an intermediate, hexahexylbenzene, was observed, indicating that incomplete reaction is a key challenge.[2] By analogy, when synthesizing this compound from hexylbenzene, partially hydrogenated intermediates could be present if the reaction does not go to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via hydrogenation.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted hexylbenzene after the expected reaction time, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents/reagents are pure. Impurities can block active sites.[3] Improper Handling/Storage: Use fresh catalyst or catalyst from a recently opened container. Pd/C can lose activity over time.[6]The catalyst's active sites are crucial for the reaction. Contaminants can render it inactive.[3]
Insufficient Hydrogen Check for Leaks: Ensure all connections in your hydrogenation apparatus are secure. Increase Pressure: If using a balloon, consider switching to a high-pressure autoclave system.[3]The reaction is dependent on a sufficient supply of hydrogen at the catalyst surface.
Suboptimal Conditions Increase Reaction Time: Monitor the reaction by TLC or GC and allow it to run longer if starting material is still present.[3][7] Increase Temperature: Gradually increase the reaction temperature, but monitor for potential side product formation.[7]Hydrogenation kinetics can be slow, requiring more time or energy to reach completion.
Poor Mass Transfer Increase Agitation Speed: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate gas-liquid mixing.[3]Efficient mixing is critical for the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[3]

Logical Workflow for Troubleshooting Low Conversion

start Low Conversion Observed check_catalyst Step 1: Check Catalyst start->check_catalyst catalyst_q Is catalyst fresh? Was it handled properly? check_catalyst->catalyst_q check_conditions Step 2: Verify Reaction Conditions conditions_q Is H2 pressure adequate? Is temperature optimal? Is agitation efficient? check_conditions->conditions_q check_reagents Step 3: Assess Reagents & Setup reagents_q Are reagents/solvents pure? Is the system free of leaks? check_reagents->reagents_q resolve High Conversion Achieved catalyst_q->check_conditions Yes replace_catalyst Use fresh catalyst catalyst_q->replace_catalyst No conditions_q->check_reagents Yes optimize_conditions Increase H2 pressure, temperature, or stirring speed conditions_q->optimize_conditions No reagents_q->resolve Yes purify_reagents Purify starting material/solvent; Check apparatus for leaks reagents_q->purify_reagents No replace_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->resolve

Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.

Issue 2: Poor Selectivity / Presence of Side Products

If your final product contains significant impurities or is not the desired this compound, consider these points.

Potential Cause Troubleshooting Action Rationale
Incomplete Hydrogenation Extend Reaction Time: As with low conversion, allow the reaction more time to ensure full saturation of the aromatic ring.[7] Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion.The presence of partially hydrogenated intermediates is a common selectivity issue.
Over-hydrogenation / Side Reactions Use a More Selective Catalyst: If other functional groups are present and being reduced, consider a more selective catalyst.[7] Optimize Temperature: Lowering the reaction temperature can sometimes disfavor side reactions.[7]Harsh conditions can sometimes lead to unintended reactions on other parts of the molecule.
Catalyst Degradation Use Fresh Catalyst: Sintering or coking of the catalyst at high temperatures can alter its selectivity.An aged or degraded catalyst may have altered surface properties leading to different reaction pathways.

Reaction Pathway and Key Parameters

cluster_reaction Reaction Pathway cluster_params Key Influencing Parameters Hexylbenzene n-Hexylbenzene Intermediate Partially Hydrogenated Intermediates (Side Product) Hexylbenzene->Intermediate + H2 (incomplete) This compound n-Hexylcyclohexane (Desired Product) Hexylbenzene->this compound + 3 H2 / Catalyst Intermediate->this compound + H2 Catalyst Catalyst Choice (Pd/C, PtO2, etc.) Catalyst->this compound Pressure H2 Pressure Pressure->this compound Temp Temperature Temp->this compound Solvent Solvent Solvent->this compound Time Reaction Time Time->this compound

References

Technical Support Center: Managing Peroxide Formation in Alkylcyclohexane Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of peroxide-forming alkylcyclohexane solvents. Peroxide formation is a critical safety concern that can lead to violent explosions if not properly managed.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure laboratory safety.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Suspected Peroxide Contamination (No Visible Signs) - Solvent has been stored for an extended period.[1] - Container has been opened multiple times.[3] - Inhibitor has been depleted.[4]1. Do not use the solvent, especially for distillation or evaporation.[5][6] 2. Test for peroxides using appropriate methods (see Experimental Protocols).[2] 3. If peroxides are present, remove them using a recommended procedure or dispose of the solvent through your institution's environmental health and safety (EHS) office.[1][7]
Visible Crystals or Precipitate in Solvent Container - High concentration of explosive peroxide crystals has formed.EXTREME HAZARD: Do not move or open the container.[1][8] Immediately contact your EHS office for emergency disposal.[1] Treat the container as a potential bomb.[6][9]
Solvent Fails to Perform as Expected in a Reaction - Peroxides can act as unwanted initiators or react with sensitive reagents, leading to failed reactions or the formation of byproducts.[10]1. Test the solvent for peroxides. 2. If peroxides are present, purify the solvent before use or use a fresh, unopened container of solvent.
Positive Peroxide Test Result - Autoxidation has occurred due to exposure to oxygen, light, and/or heat over time.[3][4][11]1. Quantify the peroxide concentration if possible. 2. Based on the concentration (see Peroxide Hazard Levels table), decide whether to treat the solvent to remove peroxides or dispose of it.[1][6][9] 3. For concentrations >100 ppm, do not handle the container and contact EHS for disposal.[1][7]

Peroxide Hazard Levels

Peroxide Concentration (ppm)Hazard Level & Recommended Actions
< 25-30Generally considered safe for use.[1][12] However, caution should still be exercised, especially when concentrating the solvent.
25-100Unsafe for distillation or other concentration procedures.[1] Solvent should be treated to remove peroxides or disposed of.[7]
> 100Serious Hazard. [1] Avoid handling the container.[7] Contact EHS immediately for disposal.[1]
Visible CrystalsExtreme Explosion Hazard. [8] Do not touch the container. Evacuate the area and contact emergency services and EHS.

Frequently Asked Questions (FAQs)

Q1: How do peroxides form in alkylcyclohexane solvents?

A1: Peroxides form through a process called autoxidation, which is a free-radical reaction with molecular oxygen.[3][5] This process is often initiated by light, heat, or the presence of contaminants.[4][11] Alkylcyclohexanes have tertiary carbon-hydrogen bonds which are particularly susceptible to hydrogen abstraction, initiating the radical chain reaction that leads to peroxide formation.

Q2: What are the signs of peroxide formation?

A2: In the early stages, there may be no visible signs. As peroxides accumulate, you might observe the formation of crystals, a viscous oily layer, or discoloration of the solvent.[5][8] A key indicator of a serious hazard is the presence of crystalline solids in the liquid or around the cap of the container.[8]

Q3: How often should I test my alkylcyclohexane solvents for peroxides?

A3: Testing frequency depends on the specific solvent and its storage conditions. As a general guideline, opened containers of peroxide-forming solvents should be tested periodically. For chemicals that are prone to forming explosive peroxides upon concentration, testing every 6-12 months is a common recommendation.[10] Always test before distillation or evaporation.[1][3]

Q4: Can I prevent peroxide formation?

A4: You can significantly slow down peroxide formation by taking the following precautions:

  • Purchase solvents with inhibitors: Many manufacturers add inhibitors like Butylated Hydroxytoluene (BHT) that scavenge free radicals and prevent autoxidation.[4][13]

  • Store properly: Keep solvents in airtight, dark amber glass or metal containers to protect them from light and air.[2][14] Store in a cool, dark, and dry place.[13]

  • Minimize quantity: Purchase the smallest practical amount of solvent to ensure it is used before significant peroxide formation can occur.[7][13]

  • Inert atmosphere: Storing the solvent under an inert gas like nitrogen or argon can displace oxygen and prevent peroxide formation.[14]

Q5: What is the difference between inhibited and uninhibited solvents?

A5: Inhibited solvents contain a stabilizer (e.g., BHT) to prevent peroxide formation.[4] Uninhibited solvents lack this stabilizer and will form peroxides more rapidly. Uninhibited solvents require more frequent testing and have a shorter safe storage period.[3][13]

Q6: Can I distill a solvent that contains peroxides?

A6: No, you should never distill a solvent containing peroxides.[1] Distillation concentrates the non-volatile peroxides in the distillation pot, creating a highly explosive mixture.[4][5] Always test for peroxides immediately before distillation and ensure the solvent is peroxide-free.[6] It is also crucial to never distill peroxide-forming solvents to dryness, leaving at least 10-20% of the liquid in the flask.[5][9][14]

Experimental Protocols

Protocol 1: Peroxide Detection Using Test Strips

This is a rapid and convenient method for qualitative and semi-quantitative peroxide detection.

Materials:

  • Peroxide test strips (e.g., Quantofix®) suitable for organic solvents.

  • Sample of the alkylcyclohexane solvent.

  • A drop of deionized water (for some types of strips).[3][8]

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, the procedure involves dipping the test strip into the solvent for a specified time.

  • For some strips designed for aqueous solutions, a drop of water may need to be applied to the test pad after the solvent has evaporated.[3][8]

  • Compare the color change of the test strip to the color scale provided with the kit to determine the peroxide concentration.

Protocol 2: Peroxide Detection via the Potassium Iodide (KI) Method

This is a classic qualitative chemical test for peroxides.

Materials:

  • Sample of the alkylcyclohexane solvent (1-3 mL).

  • Glacial acetic acid.

  • Potassium iodide (KI) crystals or a 5% KI solution.[11]

  • Test tube.

Procedure:

  • Add 1-3 mL of the solvent to a test tube.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide or a few drops of a 5% KI solution and shake the mixture.[11]

  • A yellow to brown color indicates the presence of peroxides.[3][10] A darker color signifies a higher concentration.

Protocol 3: Peroxide Removal Using Activated Alumina (B75360)

This method is effective for removing hydroperoxides from water-insoluble solvents like alkylcyclohexanes.

Materials:

  • Basic activated alumina (80-mesh).[7]

  • Chromatography column.

  • Peroxide-contaminated solvent.

Procedure:

  • Pack a chromatography column with basic activated alumina. A 2 x 33 cm column with ~80g of alumina can treat up to 700 mL of solvent.[7][14] For lower peroxide levels (<10 ppm), a smaller plug of alumina may be sufficient.[7]

  • Pass the alkylcyclohexane solvent through the column.

  • Collect the purified solvent.

  • Test the treated solvent for peroxides to ensure their removal. Repeat the process if necessary.[7]

  • Important: The alumina column may retain peroxides. It should be carefully flushed with a dilute acidic solution of ferrous sulfate (B86663) or potassium iodide to destroy any adsorbed peroxides before disposal.[7][9]

Protocol 4: Peroxide Removal Using Ferrous Sulfate

This method is suitable for water-insoluble solvents and works by chemical reduction of the peroxides.

Materials:

  • Peroxide-contaminated solvent.

  • Ferrous sulfate (FeSO₄·7H₂O).

  • Concentrated sulfuric acid.

  • Distilled water.

  • Separatory funnel.

Procedure:

  • Prepare a fresh ferrous sulfate solution by mixing 60 g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of distilled water.[5]

  • In a separatory funnel, wash the solvent with the ferrous sulfate solution. Use a volume ratio of approximately 10:1 (solvent to aqueous solution).

  • Shake the funnel, venting frequently to release any pressure buildup.

  • Separate the aqueous layer.

  • Repeat the washing until the solvent tests negative for peroxides.

  • Wash the solvent with water to remove any residual acid and iron salts.

  • Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Formation_Pathway Alkylcyclohexane Alkylcyclohexane (R-H) Alkyl_Radical Alkyl Radical (R.) Alkylcyclohexane->Alkyl_Radical H abstraction Initiator Initiator (Light, Heat) Initiator->Alkyl_Radical Initiation Peroxy_Radical Peroxy Radical (R-OO.) Alkyl_Radical->Peroxy_Radical + O2 (Propagation) Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (R-OOH) (Primary Peroxide) Peroxy_Radical->Hydroperoxide + R-H (Propagation) Unstable_Peroxides Unstable Polymeric Peroxides & Ethers Hydroperoxide->Unstable_Peroxides Further Reactions

Caption: Autoxidation pathway for peroxide formation in alkylcyclohexanes.

Troubleshooting_Workflow Start Suspected Peroxide Contamination Visual_Inspection Visually Inspect Container Start->Visual_Inspection Crystals Crystals or Precipitate Visible? Visual_Inspection->Crystals Emergency EXTREME HAZARD Contact EHS Immediately Do Not Touch! Crystals->Emergency Yes Test_Peroxides Test for Peroxides Crystals->Test_Peroxides No Peroxides_Present Peroxides Detected? Test_Peroxides->Peroxides_Present Safe_To_Use Solvent is Safe for Use (with caution) Peroxides_Present->Safe_To_Use No Check_Concentration Concentration > 100 ppm? Peroxides_Present->Check_Concentration Yes Dispose_High HAZARDOUS Contact EHS for Disposal Check_Concentration->Dispose_High Yes Remove_Peroxides Remove Peroxides (See Protocols) Check_Concentration->Remove_Peroxides No Dispose_Low Or Dispose via EHS Remove_Peroxides->Dispose_Low

References

Technical Support Center: Troubleshooting Reactions in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting chemical reactions that fail or underperform in hexylcyclohexane. The content is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a reaction to fail in this compound?

Reactions in this compound, a nonpolar aliphatic solvent, typically fail due to one or more of the following issues:

  • Poor Solubility: Reagents, catalysts, or intermediates, particularly if they are polar or charged, may have insufficient solubility in the nonpolar medium to react effectively.[1]

  • Solvent Impurities: The presence of contaminants such as water, peroxides, or other reactive species in the this compound can interfere with the reaction or poison catalysts.[2] Benzene from manufacturing is a common impurity in similar solvents that can be detrimental.[3]

  • Catalyst Deactivation: The catalyst may lose activity due to poisoning by impurities, fouling (coking), or thermal degradation.[4][5]

  • Inappropriate Reaction Type: this compound is best suited for reactions involving nonpolar species, such as free-radical or certain organometallic reactions.[6] Reactions that rely on the stabilization of charged intermediates or transition states by a polar solvent will likely perform poorly.[7]

  • Kinetic Issues: The high viscosity of this compound compared to other common nonpolar solvents like hexane (B92381) can affect reaction rates by limiting diffusion.[8][9]

Q2: When should I consider using a different solvent?

Consider an alternative solvent if:

  • Your reactants have high polarity and solubility cannot be improved.

  • The reaction involves charged intermediates that require stabilization.[7]

  • You are unable to purify the this compound to the required level.

  • The reaction is diffusion-controlled and the viscosity of this compound is limiting the rate.[10]

  • A "greener" or more sustainable alternative is desired. Several bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have emerged as viable alternatives to traditional hydrocarbon solvents.[11][12][13]

Troubleshooting Guide: Specific Issues

Issue 1: Solubility Problems

Q: My starting materials are not dissolving in this compound. What can I do?

A: This is a common issue when working with polar substrates in a nonpolar solvent.

  • Confirm Solubility: First, attempt to determine the solubility of your reagents individually in this compound at the reaction temperature.

  • Increase Temperature: Gently warming the mixture can increase the solubility of your compounds. Ensure the temperature is compatible with the stability of your reagents.

  • Use a Co-Solvent: Adding a small amount of a less nonpolar co-solvent might improve solubility. However, this can also affect the reaction outcome, so it should be done cautiously.

  • Modify the Reagents: If possible, modifying the reagents to include more lipophilic groups can enhance their solubility in nonpolar media.

  • Consider an Alternative Solvent: If solubility remains a significant barrier, this compound may be an inappropriate solvent for your system.

Issue 2: Impurities and Solvent Quality

Q: My reaction is sluggish or yields unexpected byproducts. How do I know if solvent impurities are the cause?

A: Impurities in the solvent can have a significant impact on sensitive reactions, especially organometallic chemistry.[14]

  • Water Content: Water is a common impurity that can quench organometallic reagents or interfere with acid/base sensitive steps. Use a Karl Fischer titrator to determine the water content.

  • Peroxides: Although less common in saturated hydrocarbons than in ethers, peroxides can form and interfere with radical reactions or oxidize sensitive reagents. Test for peroxides using commercially available test strips.

  • Other Organic Impurities: Contaminants from the synthesis of this compound, such as residual n-hexylbenzene, can be present.[15] Purity can be checked using Gas Chromatography (GC).

Q: How can I purify my this compound?

A: To remove common impurities, a multi-step purification process is effective. A general protocol is provided in the "Experimental Protocols" section below. Common steps include washing with acid and/or base, drying, and distillation.[16][17] For removing trace benzene, passing the solvent through a column of activated alumina (B75360) or a specialized metal-organic framework (MOF) can be effective.[3][16]

Issue 3: Catalyst Deactivation

Q: My catalytic reaction starts well but then stops before completion. What could be wrong with the catalyst?

A: This is a classic sign of catalyst deactivation. The primary mechanisms are poisoning, coking (fouling), and thermal degradation (sintering).[4][18]

Q: How can I identify the cause of catalyst deactivation?

A: A systematic approach involving characterization of the fresh and spent catalyst is necessary.[4]

Deactivation MechanismSymptoms & ObservationsRecommended Analytical Technique
Poisoning Rapid and often irreversible loss of activity. Severe activity loss even with trace impurities (e.g., sulfur, nitrogen compounds).[4]XPS or EDX: To detect poison elements on the catalyst surface.
Coking / Fouling Gradual loss of activity. Visible darkening or color change of the catalyst. Decreased surface area and pore volume.[5]TGA: To quantify the amount of carbonaceous deposits. TPO: To characterize the nature of the coke.
Thermal Degradation (Sintering) Activity loss after exposure to high reaction temperatures. Changes in catalyst support structure or active metal particle size.[18]XRD: To observe changes in the crystallite size of the active metal. TEM: To directly visualize metal particle agglomeration.
Issue 4: Reaction Kinetics

Q: My reaction is much slower in this compound than in other solvents like toluene (B28343) or THF. Why is this?

A: The difference in rate is likely due to a combination of polarity and viscosity effects.

  • Polarity: Nonpolar solvents like this compound do not effectively stabilize charged intermediates or transition states, which can slow down many reaction types.[7][19]

  • Viscosity: this compound is more viscous than many common lab solvents. For diffusion-controlled reactions, where the rate is limited by how quickly reactants can encounter each other, higher solvent viscosity can lead to slower rates.[20][21]

SolventDielectric Constant (at 20-25°C)Boiling Point (°C)Viscosity (cP at 20-25°C)
n-Hexane1.8869~0.3
Cyclohexane (B81311)2.0281~0.98
This compound ~2.0 (estimated)~224[22]>2 (estimated)
Toluene2.38111~0.59
Diethyl Ether4.3435~0.23
Tetrahydrofuran (THF)7.5866~0.48

Data compiled from various sources. Viscosity and dielectric constant for this compound are estimated based on its structure relative to similar hydrocarbons.

Experimental Protocols

Protocol 1: General Purification of this compound
  • Objective: To remove acidic, basic, and water-soluble impurities, as well as trace water.

  • Methodology:

    • Acid Wash: Place the this compound in a separatory funnel and wash with concentrated sulfuric acid until the acid layer remains colorless. This step helps remove unsaturated compounds and other oxidizable impurities.[16][23]

    • Neutralization: Carefully wash the solvent with water, followed by a 5-10% aqueous solution of sodium carbonate or sodium hydroxide, and finally with water again until the aqueous layer is neutral.[16]

    • Drying: Perform a preliminary drying of the decanted solvent over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[16]

    • Distillation: For the final drying step, distill the solvent from a suitable drying agent, such as sodium metal with benzophenone (B1666685) indicator or calcium hydride.[16] Caution: Follow all safety procedures for working with reactive drying agents.

  • Verification: Check the purity of the distilled solvent by GC and measure the water content by Karl Fischer titration.

Protocol 2: Simple Catalyst Activity Test
  • Objective: To quickly assess if a catalyst has lost activity.

  • Methodology:

    • Establish a Baseline: Run a small-scale, standardized test reaction with a fresh, new batch of catalyst and high-purity reagents/solvent. Monitor the reaction to completion (e.g., by TLC or GC) and record the time or initial rate.

    • Test the Suspect Catalyst: Under identical conditions (same scale, temperature, reagent lots, and purified solvent), run the reaction using the catalyst suspected of deactivation.

    • Compare Results: A significant decrease in the reaction rate or a failure to reach completion compared to the baseline indicates a loss of catalyst activity.

Visualizations

Troubleshooting Workflow for Failed Reactions

A logical workflow can help diagnose the root cause of a failed reaction in this compound.

G Start Reaction in This compound Fails CheckSolubility Are all reagents soluble at reaction temperature? Start->CheckSolubility CheckPurity Is the solvent pure? (Water, Peroxides, Organics) CheckSolubility->CheckPurity Yes SolubilityIssue Insolubility is the likely cause. CheckSolubility->SolubilityIssue No CheckCatalyst Is a catalyst used? Is it active? CheckPurity->CheckCatalyst Yes PurityIssue Solvent impurity is the likely cause. CheckPurity->PurityIssue No CheckKinetics Is the reaction known to be slow in nonpolar solvents? CheckCatalyst->CheckKinetics Yes, and active or No catalyst CatalystIssue Catalyst deactivation is the likely cause. CheckCatalyst->CatalystIssue Yes, but inactive KineticsIssue Inherent kinetics or polarity mismatch is the likely cause. CheckKinetics->KineticsIssue Yes Success Problem Identified CheckKinetics->Success No, suspect other fundamental issue SolubilityIssue->Success PurityIssue->Success CatalystIssue->Success KineticsIssue->Success

Caption: A troubleshooting decision tree for diagnosing failed reactions.

Catalyst Deactivation Pathways

This diagram illustrates the main pathways leading to the loss of catalytic activity.

G ActiveCatalyst Active Catalyst Site Poisoning Poisoning (e.g., Sulfur, N-compounds) ActiveCatalyst->Poisoning Coking Coking / Fouling (Carbon Deposition) ActiveCatalyst->Coking Sintering Sintering (High Temperature) ActiveCatalyst->Sintering DeactivatedCatalyst Deactivated Catalyst Site Poisoning->DeactivatedCatalyst Site Blocking Coking->DeactivatedCatalyst Pore Blockage Sintering->DeactivatedCatalyst Loss of Surface Area

Caption: The primary mechanisms of heterogeneous catalyst deactivation.

References

Technical Support Center: Hexylcyclohexane Recovery and Recycling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery and recycling of hexylcyclohexane.

Frequently Asked Questions (FAQs)

1. What are the primary methods for recovering this compound?

The most common and effective methods for recovering this compound, a high-boiling point, non-polar solvent, are:

  • Vacuum Distillation: This is the preferred method for separating this compound from non-volatile impurities or solutes. Due to its high boiling point (approximately 221-225°C at atmospheric pressure), applying a vacuum is crucial to lower the boiling point and prevent thermal degradation of the solvent or other components in the mixture.[1][2][3]

  • Adsorption: This technique is useful for removing specific impurities from this compound. Activated carbon is a common adsorbent for removing organic contaminants.[4][5] The choice of adsorbent depends on the nature of the impurities to be removed.

  • Membrane Filtration (Organic Solvent Nanofiltration): This method can be employed to separate this compound from larger molecules, such as active pharmaceutical ingredients (APIs) or catalysts.[6][7][8][9] It is a low-energy alternative to distillation, particularly suitable for temperature-sensitive applications.[6]

2. How do I choose the most suitable recovery method for my experiment?

The selection of a recovery method depends on several factors:

  • Nature of Impurities: For non-volatile solutes, vacuum distillation is highly effective. For dissolved organic impurities, adsorption may be more appropriate. For separating from large molecules like APIs, membrane filtration is a good choice.

  • Scale of Operation: Distillation is scalable for both laboratory and industrial applications. Adsorption can be used for various scales, while membrane filtration is also scalable but may require significant initial investment for large-scale operations.

  • Thermal Sensitivity of Solutes: If your product of interest is heat-sensitive, membrane filtration or adsorption are preferred over distillation.

  • Desired Purity: Distillation can achieve high purity levels. The effectiveness of adsorption and membrane filtration in achieving high purity depends on the specific adsorbent/membrane and the nature of the contaminants.

3. What are the key safety precautions when handling and recycling this compound?

This compound is a combustible liquid and should be handled with care. Key safety measures include:

  • Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment where necessary.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Waste Disposal: Dispose of this compound waste according to local, state, and federal regulations.

4. How can I assess the purity of my recycled this compound?

Gas chromatography (GC) is a highly effective method for determining the purity of recycled this compound.[12][13] A GC equipped with a Flame Ionization Detector (FID) can quantify the presence of impurities. Comparison with a certified standard of pure this compound allows for accurate purity assessment.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
No distillate is being collected, even though the heating mantle is at a high temperature. Vacuum leak in the system. Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Inadequate heating. Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature.
Condenser water is too cold, causing solidification. While unlikely for this compound due to its low melting point, for other substances, adjusting the coolant temperature can help.
Bumping or uneven boiling. Lack of boiling chips or stir bar. Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating too rapidly. Reduce the heating rate to allow for a steady and controlled boil.
Product is cloudy or contains a separate aqueous layer. Presence of water in the crude product. Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Formation of an azeotrope with water. While specific data for this compound is limited, if an azeotrope is suspected, a different separation method or a co-solvent may be needed.
Adsorption
Problem Possible Cause Solution
Low removal of impurities. Incorrect adsorbent choice. Select an adsorbent with a high affinity for the target impurities (e.g., activated carbon for non-polar organic compounds).
Insufficient contact time. Increase the contact time between the this compound solution and the adsorbent.
Adsorbent is saturated. Use a fresh batch of adsorbent or regenerate the used adsorbent if possible.
Presence of fine adsorbent particles in the recovered solvent. Inadequate filtration. Use a finer filter paper or a membrane filter to remove all adsorbent particles.
Membrane Filtration
Problem Possible Cause Solution
Low permeate flux. Membrane fouling. Clean the membrane according to the manufacturer's instructions.
Incorrect membrane selection. Ensure the membrane's molecular weight cut-off (MWCO) is appropriate for the separation.
Operating pressure is too low. Increase the transmembrane pressure within the membrane's operating limits.
Poor separation efficiency (low rejection of solute). Membrane is not suitable for organic solvents. Use a solvent-resistant nanofiltration membrane specifically designed for organic solvent applications.[6][14]
Membrane degradation. Check for any signs of membrane damage and replace if necessary.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify this compound from non-volatile impurities.

Materials:

  • Crude this compound solution

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and tubing

  • Cold trap

Procedure:

  • Place the crude this compound solution into the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Add a magnetic stir bar or boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the condenser to a cold water source.

  • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Turn on the cooling water and the magnetic stirrer.

  • Gradually apply the vacuum.

  • Once the desired vacuum level is reached, begin heating the flask slowly.

  • Collect the this compound distillate in the receiving flask. Monitor the temperature at the distillation head; it should remain stable at the boiling point of this compound at the applied pressure.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Adsorption-Based Purification of this compound

Objective: To remove dissolved organic impurities from this compound.

Materials:

  • Contaminated this compound

  • Activated carbon (or other suitable adsorbent)

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Add the contaminated this compound to the Erlenmeyer flask.

  • Add the calculated amount of activated carbon (typically 1-5% w/v, but may need optimization).

  • Seal the flask and stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours).

  • After the contact time, turn off the stirrer and filter the mixture to remove the activated carbon.

  • Collect the purified this compound filtrate.

  • Analyze the purity of the filtrate using GC.

Protocol 3: Membrane Filtration of this compound

Objective: To separate this compound from a high molecular weight solute.

Materials:

  • This compound solution containing the solute

  • Organic solvent nanofiltration (OSN) system

  • Solvent-resistant nanofiltration membrane with an appropriate MWCO

  • Permeate collection vessel

  • Retentate reservoir

Procedure:

  • Install the appropriate solvent-resistant membrane into the OSN system according to the manufacturer's instructions.

  • Pre-condition the membrane by flushing it with pure this compound.

  • Charge the feed reservoir with the this compound solution.

  • Pressurize the system to the desired operating pressure.

  • Collect the permeate (purified this compound) in the collection vessel.

  • Recirculate the retentate (concentrated solute in this compound) back to the feed reservoir if necessary to improve recovery.

  • Monitor the permeate flux and solute rejection to assess the performance of the separation.

  • Once the desired level of solvent recovery is achieved, depressurize the system and collect the purified solvent and the concentrated retentate.

Data Presentation

Table 1: Comparison of this compound Recovery Strategies

Parameter Vacuum Distillation Adsorption Membrane Filtration (OSN)
Typical Recovery Rate (%) > 95%Dependent on impurity load and adsorbent capacity90 - 99%
Typical Purity (%) > 99%Dependent on impurity and adsorbent> 98%
Energy Consumption HighLowLow to Moderate
Operating Principle Difference in boiling pointsSurface adhesion of impurities to an adsorbentSize exclusion by a semi-permeable membrane
Best For Separating from non-volatile solutesRemoving specific, often low-concentration, impuritiesSeparating from large, dissolved molecules (e.g., APIs, catalysts)

Note: The values presented in this table are typical estimates for a high-boiling point, non-polar solvent like this compound and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow_distillation start Start: Crude This compound setup Assemble Vacuum Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gradual Heating vacuum->heat distill Collect Distillate heat->distill cool Cool Down distill->cool end End: Purified This compound cool->end experimental_workflow_adsorption start Start: Contaminated This compound add_adsorbent Add Adsorbent (e.g., Activated Carbon) start->add_adsorbent stir Stir for a Defined Contact Time add_adsorbent->stir filter Filter to Remove Adsorbent stir->filter collect Collect Purified Filtrate filter->collect end End: Purified This compound collect->end experimental_workflow_membrane start Start: this compound with Solute charge_system Charge OSN System start->charge_system pressurize Apply Pressure charge_system->pressurize separate Separate Permeate and Retentate pressurize->separate collect_permeate Collect Permeate (Purified this compound) separate->collect_permeate collect_retentate Collect Retentate (Concentrated Solute) separate->collect_retentate end End: Separated Components collect_permeate->end collect_retentate->end

References

Technical Support Center: Enhancing Reactant Solubility in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the solubility of reactants in hexylcyclohexane. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polarity important for solubility?

This compound (C12H24) is a nonpolar organic solvent.[1][2] The fundamental principle of solubility is "like dissolves like," which means nonpolar solvents are most effective at dissolving nonpolar solutes (e.g., hydrocarbons), while polar solvents are better for dissolving polar solutes (e.g., salts, ionic compounds).[3][4] Therefore, when using this compound, nonpolar reactants are expected to dissolve readily, whereas polar or semi-polar reactants will present significant solubility challenges.[5]

Q2: My reactant has poor solubility in this compound. What are the first troubleshooting steps?

The initial step is to identify the polarity of your reactant. This will determine the most effective strategy for enhancing its solubility.

  • For Polar Reactants: The primary issue is the large polarity mismatch with the nonpolar solvent. Strategies focus on creating a more favorable microenvironment for the polar solute.

  • For Nonpolar Reactants: While a good match, solubility can still be limited. Issues may include strong intermolecular forces within the solute (e.g., crystal lattice energy). Strategies focus on overcoming these forces.

Q3: What are the main techniques to dissolve a polar reactant in this compound?

The most effective methods involve modifying the solvent system or encapsulating the polar molecule:

  • Co-solvency: This involves adding a third component, a "co-solvent," which is miscible with both this compound and the polar reactant. This modifies the overall polarity of the solvent system, allowing the reactant to dissolve.[6][7]

  • Reverse Micellar Solubilization: This technique uses surfactants in the nonpolar solvent. The surfactant molecules self-assemble into "reverse micelles," where their hydrophilic (polar) heads form a core that can encapsulate polar reactants, while their hydrophobic (nonpolar) tails interact with the this compound.[8][9] This creates a polar microenvironment within the nonpolar bulk solvent.

Q4: How can I improve the solubility of a nonpolar reactant that is dissolving poorly?

For nonpolar reactants, the following physical methods are often effective:

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[10][11] The additional thermal energy helps to overcome the intermolecular forces holding the solute molecules together in their solid state.

  • Particle Size Reduction: Decreasing the particle size of the reactant (e.g., through micronization or nanonization) increases the surface-area-to-volume ratio.[12][13] This enhances the dissolution rate, allowing the system to reach its saturation point more quickly.

  • Ultrasound-Assisted Dissolution (Sonication): Applying ultrasonic energy to the mixture creates cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solute agglomerates and accelerate the dissolution process.[14][15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments.

Issue 1: A polar or semi-polar reactant is insoluble or forms a precipitate.
Potential Cause Troubleshooting Action Underlying Principle
Polarity Mismatch Introduce a co-solvent (e.g., a long-chain alcohol like 1-octanol) that is miscible with this compound.The co-solvent bridges the polarity gap between the nonpolar solvent and the polar solute.[6]
Reactant Aggregation Use a surfactant to form reverse micelles. Select a surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value.Surfactants create nano-sized polar cores within the nonpolar solvent, encapsulating the polar reactant molecules and preventing aggregation.[8][17]
Insufficient Mixing Energy Apply sonication or use high-shear mixing.Mechanical energy can help break down initial aggregates and improve the interaction between the solute and the solvent system.[14]
Issue 2: A nonpolar reactant dissolves very slowly or not completely.
Potential Cause Troubleshooting Action Underlying Principle
Strong Crystal Lattice Energy Gently heat the mixture while stirring. Monitor for degradation if the reactant is thermally sensitive.Increasing the temperature provides the energy needed to break the intermolecular bonds within the solid solute.[10]
Low Dissolution Rate Reduce the particle size of the reactant by grinding or milling before addition to the solvent.A larger surface area increases the rate of dissolution according to the Noyes-Whitney equation.[18]
Poor Mass Transfer Use ultrasound-assisted dissolution (sonication).The cavitation and microstreaming effects of ultrasound enhance the mass transfer of the solute into the solvent.[16][19]

Summary of Solubility Enhancement Techniques

The table below summarizes the primary methods for enhancing solubility in this compound, along with their typical applications and considerations.

Method Primary Application Advantages Considerations
Co-solvency Polar & Semi-polar ReactantsSimple to implement; can be highly effective.[7]May alter reaction kinetics; co-solvent must be inert to reactants.
Reverse Micellar Solubilization Polar & Ionic ReactantsCan solubilize highly polar compounds; creates a unique reaction environment.[8][20]Surfactant choice is critical; may complicate product purification.
Temperature Increase Nonpolar & Semi-polar SolidsOften significantly increases solubility; easy to control.[11]Potential for reactant degradation at high temperatures; process is endothermic.[10]
Particle Size Reduction Poorly Soluble Solids (all polarities)Increases dissolution rate; can improve bioavailability in drug formulations.[13]May not increase equilibrium solubility; requires specialized equipment for nanonization.
Ultrasound-Assisted Dissolution All Reactant TypesAccelerates dissolution; can enable dissolution at lower temperatures.[15][21]Requires an ultrasound bath or probe; potential for localized heating.

Logical Troubleshooting Workflow

The following diagram provides a step-by-step decision-making process for addressing solubility issues in this compound.

G cluster_polar Polar Reactant Path cluster_nonpolar Nonpolar Reactant Path start Start: Reactant has poor solubility in This compound q_polarity Is the reactant polar or nonpolar? start->q_polarity n_polar_start Use Reverse Micellar Solubilization (Surfactants) q_polarity->n_polar_start  Polar   n_nonpolar_start Increase Temperature q_polarity->n_nonpolar_start  Nonpolar   n_polar_alt Try Co-Solvency (e.g., with 1-octanol) n_polar_start->n_polar_alt If micelles are not effective or interfere with reaction n_polar_enhance Enhance with Sonication n_polar_alt->n_polar_enhance If dissolution is still slow n_nonpolar_alt Reduce Particle Size (Micronization) n_nonpolar_start->n_nonpolar_alt If reactant is thermally sensitive n_nonpolar_enhance Use Ultrasound-Assisted Dissolution (Sonication) n_nonpolar_alt->n_nonpolar_enhance To further increase dissolution rate

Caption: A decision tree for troubleshooting poor reactant solubility.

Experimental Protocols

Protocol 1: Co-Solvency Method

This protocol outlines a systematic approach to screen for an effective co-solvent to dissolve a polar reactant.

  • Co-solvent Selection: Choose a co-solvent that is miscible with this compound and has a higher polarity (e.g., 1-octanol, 2-ethylhexanol, or tetrahydrofuran (B95107) (THF)). Ensure the co-solvent is inert under your reaction conditions.

  • Prepare Solvent Blends: Create a series of solvent blends with varying percentages of the co-solvent in this compound (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Test:

    • Add a pre-weighed, excess amount of your solid reactant to a fixed volume of each solvent blend in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully extract an aliquot from the clear supernatant.

    • Determine the concentration of the dissolved reactant in the aliquot using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Analysis: Plot the reactant's solubility against the percentage of co-solvent to identify the optimal blend.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select inert co-solvent B Prepare solvent blends (% co-solvent in This compound) A->B C Add excess reactant to each blend B->C D Equilibrate for 24-48h at constant temp. C->D E Centrifuge to separate undissolved solid D->E F Quantify reactant in supernatant (HPLC/GC) E->F G Determine optimal co-solvent % F->G

Caption: Experimental workflow for the co-solvency method.

Protocol 2: Reverse Micellar Solubilization

This protocol describes how to use surfactants to dissolve a polar reactant in this compound.

  • Surfactant Selection: Choose a surfactant with a low HLB value, suitable for forming reverse micelles in nonpolar solvents. Examples include sorbitan (B8754009) esters (e.g., Span 80) or dioctyl sodium sulfosuccinate (B1259242) (AOT).

  • Surfactant Solution Preparation: Prepare solutions of the selected surfactant in this compound at various concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

  • Solubilization:

    • Add a known, excess amount of the polar reactant to each surfactant solution.

    • For ionic or aqueous-soluble reactants, you may need to add a very small, controlled amount of water (defined by the molar ratio of water to surfactant, W₀) to form the polar core of the reverse micelles.

  • Equilibration: Seal the containers and agitate at a controlled temperature for 48 hours to reach equilibrium. The solution should become clear or translucent if solubilization is successful.

  • Separation and Quantification:

    • Use centrifugation to separate any undissolved reactant.

    • Analyze the supernatant to determine the concentration of the solubilized reactant.

G A Select low-HLB Surfactant (e.g., AOT) B Prepare Surfactant Solutions in This compound A->B C Add Excess Polar Reactant to Solutions B->C D Optional: Add controlled amount of water (W₀) to form polar core C->D E Equilibrate (48h) with agitation D->E F Centrifuge & Quantify Solubilized Reactant in Supernatant E->F

Caption: Workflow for reverse micellar solubilization.

References

Technical Support Center: Controlling Reaction Temperature in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively controlling reaction temperatures when using the high-boiling point solvent, hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control important when using a high-boiling point solvent like this compound?

A1: Precise temperature control is crucial for several reasons. It directly influences reaction kinetics, determining the rate at which the reaction proceeds.[1] Inconsistent temperatures can lead to variable reaction rates and unpredictable outcomes. Furthermore, temperature affects product selectivity; even minor deviations can favor the formation of undesirable byproducts, impacting the purity and yield of the desired compound.[1] Most importantly, many chemical reactions are exothermic, releasing heat. Without proper control, this can lead to a dangerous, self-accelerating reaction known as thermal runaway.[2]

Q2: What are the primary challenges associated with controlling temperature in a high-boiling solvent like this compound?

A2: The primary challenges include:

  • Reaching and Maintaining High Temperatures: Specialized heating equipment is necessary to safely and consistently reach temperatures near the boiling point of this compound (approximately 224-226°C).[3]

  • Preventing Thermal Runaway: The high heat capacity of the solvent means that once a reaction becomes exothermic, it can be difficult to cool it down quickly, increasing the risk of a runaway reaction.[2]

  • Accurate Temperature Monitoring: Ensuring the temperature sensor is correctly placed to measure the internal reaction temperature, not just the temperature of the heating bath, is critical for accurate control.

  • Heat Loss: At high temperatures, significant heat can be lost to the surroundings, making it difficult to maintain a stable reaction temperature.[4] Proper insulation of the reaction setup is essential.

Q3: Can I heat a reaction in this compound above its atmospheric boiling point?

A3: Yes, it is possible to heat a reaction in a solvent above its atmospheric boiling point by using a sealed reaction vessel, often referred to as a pressure vessel or autoclave. This increases the pressure inside the vessel, which in turn elevates the boiling point of the solvent. This technique is often used to accelerate slow reactions. However, this must be done with extreme caution using appropriately rated equipment due to the significant increase in pressure.

Q4: What are the best heating methods for reactions in this compound?

A4: For reactions requiring high temperatures in this compound, the most suitable heating methods are:

  • Silicone Oil Baths: These provide uniform heat distribution and can be used for temperatures up to 220°C.[5]

  • Sand Baths with a Heating Mantle: Sand baths offer a safer alternative to oil baths for reaching high temperatures and provide good thermal stability.[5] They are less messy than oil and can be heated to very high temperatures using a heating mantle controlled by a Variac.[5]

  • Heating Mantles: These provide direct and efficient heating for round-bottom flasks but require vigorous stirring to prevent the formation of localized hot spots.

Q5: How can I prevent "bumping" in my high-temperature reaction?

A5: Bumping, the sudden and violent boiling of a liquid, can be prevented by ensuring smooth boiling.[6] This is typically achieved by:

  • Using a stir bar or overhead stirrer: Continuous stirring ensures even heat distribution throughout the solvent.

  • Adding boiling chips: These provide nucleation sites for bubbles to form, promoting smooth boiling.

Troubleshooting Guides

Issue 1: The reaction temperature is unstable and fluctuates significantly.

Possible Cause Troubleshooting Step
Poor Insulation Ensure the reaction flask is well-insulated. Consider wrapping the flask (above the heating bath level) and the neck with glass wool or aluminum foil to minimize heat loss to the environment.[7]
Inadequate Stirring Increase the stirring speed to ensure homogenous heat distribution throughout the reaction mixture. For viscous solutions, consider using a more powerful overhead stirrer.
Incorrect Thermometer Placement The thermometer or temperature probe should be immersed in the reaction mixture, not touching the sides or bottom of the flask, to get an accurate reading of the internal temperature.
Fluctuations in Heating Source If using a hotplate, ensure it has a reliable temperature controller. For heating mantles, use a Variac to make fine adjustments to the power output.

Issue 2: The reaction temperature is overshooting the set point.

Possible Cause Troubleshooting Step
Aggressive Heating Rate Reduce the heating rate. Approach the target temperature slowly to allow the system to equilibrate.
Poorly Tuned PID Controller If using a PID controller, it may need to be retuned to prevent overshoot. Consult the instrument's manual for instructions on PID tuning.[8]
Exothermic Reaction If the reaction is exothermic, the heat generated will cause the temperature to rise above the set point. Start with a lower set temperature and be prepared to actively cool the reaction if necessary.

Issue 3: The reaction is not reaching the desired temperature.

Possible Cause Troubleshooting Step
Insufficient Heating Power Ensure your heating apparatus is capable of reaching the target temperature. A larger heating mantle or a higher-wattage hotplate may be required.
Significant Heat Loss Improve the insulation of your setup as described in "Issue 1". Ensure there are no drafts in the fume hood that could be cooling the apparatus.
Incorrect Thermometer Calibration Verify the accuracy of your thermometer or temperature probe against a calibrated standard.

Data Presentation

Thermophysical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₂H₂₄-
Molecular Weight168.32 g/mol
Boiling Point224-226°C
Melting Point-43°C
Density (at 20°C)~0.815g/cm³
Flash Point80°C
Vapor Pressure (at 25°C)~0.13mmHg

Note: The values presented are approximate and may vary slightly depending on the source and purity of the substance.

Experimental Protocols

Protocol 1: General Setup for a High-Temperature Reaction in this compound under Reflux

Objective: To safely and effectively heat a reaction in this compound to its boiling point while preventing solvent loss.

Materials:

  • Round-bottom flask

  • Heating mantle or oil/sand bath with a hotplate stirrer

  • Magnetic stir bar or overhead stirrer

  • Reflux condenser

  • Thermometer or temperature probe and adapter

  • Clamps and stand

  • This compound

  • Reactants

  • Boiling chips (optional)

  • Inert gas supply (e.g., nitrogen or argon) if required

Procedure:

  • Assemble the Apparatus:

    • Place the heating mantle or bath on a lab jack.

    • Clamp the round-bottom flask securely at the neck, positioning it in the heating mantle or bath.

    • Add the magnetic stir bar, this compound, and reactants to the flask.

    • Attach the reflux condenser to the flask and clamp it securely.

    • Insert the thermometer or temperature probe through an adapter in one of the necks of the flask, ensuring the tip is submerged in the reaction mixture but not touching the glass.

    • Connect the condenser to a water source, with water entering the lower inlet and exiting from the upper outlet.

  • Initiate Heating and Stirring:

    • Begin stirring the reaction mixture at a moderate rate.

    • Turn on the heating source and gradually increase the temperature.

    • Monitor the temperature of the reaction mixture closely.

  • Maintain Reflux:

    • As the temperature approaches the boiling point of this compound, you will observe the solvent vaporizing and then condensing on the inner surface of the condenser, flowing back into the flask.

    • Adjust the heating to maintain a steady reflux rate. The reflux ring (the upper limit of the condensing vapor) should be visible in the lower third of the condenser.

  • Reaction Monitoring and Cooldown:

    • Maintain the reaction at reflux for the desired amount of time.

    • To stop the reaction, turn off the heating source and lower the lab jack to remove the heat.

    • Allow the reaction mixture to cool to room temperature before dismantling the apparatus.

Mandatory Visualization

Troubleshooting_Temperature_Instability start Issue: Temperature is Unstable q1 Is the reaction mixture being stirred vigorously? start->q1 s1 Increase stirring speed or use an overhead stirrer. q1->s1 No q2 Is the apparatus well-insulated? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Insulate the flask with glass wool or aluminum foil. q2->s2 No q3 Is the thermometer placed correctly in the reaction mixture? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adjust thermometer to be in the liquid, not touching the glass. q3->s3 No end_node Check heating source for fluctuations. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for unstable reaction temperature.

High_Temp_Reaction_Workflow start Start: Assemble Apparatus step1 Add Reactants and this compound start->step1 step2 Begin Stirring step1->step2 step3 Gradually Increase Heat step2->step3 step4 Monitor Temperature step3->step4 step5 Achieve and Maintain Reflux step4->step5 step6 Monitor Reaction Progress step5->step6 step7 Cool Down Reaction step6->step7 end_node End: Work-up step7->end_node

Caption: General workflow for a high-temperature reaction under reflux.

References

Preventing side reactions when using hexylcyclohexane as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions when using hexylcyclohexane as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of side reactions when using this compound as a solvent?

This compound is a relatively inert aliphatic hydrocarbon solvent.[1][2] Side reactions are typically not caused by the solvent itself but rather by impurities present within it. Common problematic impurities include:

  • Unsaturated Hydrocarbons: Alkenes or aromatic compounds left over from the synthesis of this compound can be reactive under many conditions.

  • Water: Can react with organometallic reagents, strong bases, or electrophiles, leading to undesired byproducts and reduced yields.

  • Peroxides: Can form if the solvent is stored improperly with exposure to air and light. Peroxides can initiate radical reactions, leading to a variety of side products and posing a safety hazard.

  • Other Organic Solvents: Residual solvents from purification or transfer processes can interfere with the intended reaction.

Q2: My reaction is not proceeding as expected, or I am seeing unexpected byproducts. How do I know if the this compound solvent is the cause?

To determine if the solvent is the source of the issue, you can perform the following control experiments:

  • Run the reaction with a freshly purified batch of this compound. Compare the results to the reaction run in the original solvent.

  • Use a different inert solvent. If the reaction proceeds cleanly in an alternative inert solvent (e.g., cyclohexane, heptane), it is likely that the this compound contains a reactive impurity.

  • Analyze the solvent. Use techniques like GC-MS to identify and quantify any impurities in the this compound.

Q3: How can I purify this compound to remove common impurities?

Several methods can be used to purify this compound, depending on the nature of the impurities. A general procedure involves washing, drying, and distilling the solvent. For detailed steps, please refer to the Experimental Protocols section below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Presence of water in the solvent: Water can quench reagents or catalyze hydrolysis of products.Purify the this compound by drying over a suitable agent (e.g., sodium sulfate (B86663), calcium hydride) followed by distillation.
Formation of polymeric or tar-like byproducts Presence of peroxides: Peroxides can initiate radical polymerization.Test for peroxides using a potassium iodide/starch test strip. If positive, treat the solvent to remove peroxides before use.
Unexpected aromatic byproducts Contamination with aromatic solvents (e.g., benzene, toluene): These can participate in the reaction.Purify the this compound by washing with concentrated sulfuric acid followed by distillation.
Inconsistent reaction outcomes between batches of solvent Variability in solvent purity: Different batches may have different levels and types of impurities.Standardize the solvent purification protocol for all batches of this compound used in the reaction.

Impact of Solvent Purity on Reaction Outcome: A Comparative Overview

The following table provides illustrative data on how the purity of this compound can impact the yield and purity of a hypothetical Grignard reaction.

This compound Purity Water Content (ppm) Peroxide Content (ppm) Product Yield (%) Product Purity (%)
As Received (98%) 150106585
Dried <10108588
Dried & Degassed <10<19295
Purified (Washed, Dried & Distilled) <5<1>95>99

Experimental Protocols

Protocol 1: Purification of this compound from Water and Peroxides
  • Pre-drying: Add anhydrous sodium sulfate to the this compound and stir for 24 hours.

  • Peroxide Removal: If peroxides are present, pass the solvent through a column of activated alumina.

  • Distillation: Decant the solvent from the drying agent and distill it under an inert atmosphere (e.g., nitrogen or argon) from a suitable drying agent like calcium hydride. Collect the fraction boiling at the correct temperature (approximately 208-210 °C).[1]

  • Storage: Store the purified solvent over molecular sieves in a dark bottle under an inert atmosphere.

Protocol 2: Purification of this compound from Unsaturated Hydrocarbons
  • Acid Wash: Shake the this compound with concentrated sulfuric acid in a separatory funnel. The acid layer will become colored if unsaturated compounds are present. Repeat until the acid layer remains colorless.

  • Neutralization: Wash the solvent with a 10% sodium carbonate solution, followed by water, to remove any residual acid.

  • Drying and Distillation: Dry the solvent over a suitable drying agent and distill as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Purification

G A Start: As-Received this compound B Test for Peroxides A->B C Peroxide Removal (Activated Alumina) B->C Positive D Wash with H2SO4 B->D Negative C->D E Neutralize with Na2CO3 D->E F Wash with Water E->F G Dry over Anhydrous Na2SO4 F->G H Distill from CaH2 G->H I Store under Inert Atmosphere H->I J End: Purified this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Unexpected Side Reactions

G A Unexpected Side Reaction Observed B Is the solvent a potential cause? A->B C Analyze Reagents and Reaction Conditions B->C No D Run Control Experiment with Purified Solvent B->D Yes E Side reaction persists? D->E F Solvent is likely the cause. Purify all solvent for future reactions. E->F No H Solvent is not the primary cause. Re-evaluate reaction parameters. E->H Yes G Issue resolved. The original solvent was impure. F->G

Caption: Decision tree for troubleshooting side reactions.

References

Technical Support Center: Optimization of Stirring and Mixing in Hexylcyclohexane-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize stirring and mixing in reactions utilizing hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is effective stirring and mixing crucial in this compound-based reactions?

Effective mixing is fundamental for the success of chemical reactions as it ensures homogeneity, which in turn promotes the transfer of heat and mass.[1][2] In this compound-based reactions, proper agitation ensures that reactants are brought into contact, leading to uniform reaction rates and consistent product quality.[3] It is also critical for maintaining temperature control, especially in exothermic or endothermic reactions, and for preventing the formation of localized concentration "hotspots" that can lead to unwanted side products.[4]

Q2: What are the primary types of impellers, and which is most suitable for a reaction in this compound?

The choice of impeller depends heavily on the viscosity of the reaction medium and the desired outcome (e.g., blending, solids suspension, liquid-liquid dispersion). The main flow patterns generated are axial (top-to-bottom) and radial (sideways).[5] For low-viscosity, miscible systems typical of many this compound solutions, axial flow impellers are often sufficient. For immiscible liquid-liquid systems or reactions where high shear is needed, radial flow impellers are more effective.[6][7]

Q3: How is the optimal stirring speed (RPM) determined?

The optimal stirring speed is a balance between ensuring sufficient mixing and avoiding negative effects. Initially, the speed should be high enough to create visible surface movement and a vortex that does not draw gas into the liquid.[8] For multiphase reactions, such as hydrogenations, increasing stirrer speed can enhance gas-liquid mass transfer, but excessively high speeds can paradoxically decrease efficiency by creating large gas cavities behind the impeller blades.[9] A systematic approach, where speed is varied while monitoring reaction conversion or impurity profiles, is the most reliable method to find the optimum.[10][11] Once a certain speed threshold is reached, further increases may not significantly improve the reaction rate.[10]

Q4: What is the function of baffles in a reactor, and are they always necessary?

Baffles are vertical strips attached to the vessel wall that disrupt rotational flow and prevent the formation of a deep central vortex (solid-body rotation).[12] This converts the swirling motion into a more effective top-to-bottom mixing pattern, ensuring the entire batch is well-mixed.[8] For low-viscosity turbulent mixing, baffles are almost always essential for achieving homogeneity.[8] Without them, reactants may simply swirl around with the impeller with little actual mixing occurring.

Troubleshooting Guide

Q1: My reaction yield is low and inconsistent. Could mixing be the cause?

Yes, inadequate mixing is a common cause of low and irreproducible yields. If reactants are not distributed evenly, the reaction may proceed slowly or not to completion. In biphasic systems, poor mixing limits the interfacial area between the phases, hindering the reaction rate.[13] The following workflow can help diagnose if mixing is the root cause.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield/Purity Start Low or Inconsistent Yield/Purity Observed Check_Chem Verify Chemical Parameters (Stoichiometry, Purity of Reagents, Temperature) Start->Check_Chem Evaluate_Mixing Evaluate Mixing Efficiency Start->Evaluate_Mixing Is_Biphasic Is the system biphasic or contain solids? Evaluate_Mixing->Is_Biphasic Check_RPM Is Stirring Speed Adequate? (Observe surface motion) Is_Biphasic->Check_RPM No Change_Impeller Action: Select High-Shear or Axial-Flow Impeller (See Table 1) Is_Biphasic->Change_Impeller Yes Check_Impeller Is Impeller Type Appropriate for Viscosity and System Type? Check_RPM->Check_Impeller Yes Increase_RPM Action: Increase RPM Systematically Check_RPM->Increase_RPM No Check_Baffles Are Baffles Present? (If turbulent) Check_Impeller->Check_Baffles Yes Check_Impeller->Change_Impeller No Install_Baffles Action: Install Baffles Check_Baffles->Install_Baffles No Re_evaluate Re-run and Analyze Check_Baffles->Re_evaluate Yes Increase_RPM->Re_evaluate Change_Impeller->Re_evaluate Install_Baffles->Re_evaluate

Caption: Troubleshooting workflow for low yield or purity issues.

Q2: I am observing significant side product formation. How can mixing optimization help?

The formation of side products is often linked to fast, competitive reactions where local concentrations of a reagent are too high.[4] This can happen if a reactant is added too quickly or if mixing is not sufficient to disperse it rapidly. To mitigate this, consider the following:

  • Improve Macromixing: Ensure the bulk fluid is circulating effectively. This may require higher RPM or a more efficient pumping impeller like a pitched blade turbine.

  • Change Addition Point: Add the critical reagent at a point of high turbulence, such as directly above or below the impeller, to ensure rapid dispersion.

  • Dilute the Reagent: Adding a more dilute solution of the reagent over a longer period can prevent high local concentrations.

Q3: My reaction mixture has become highly viscous and stirring is ineffective. What are my options?

High viscosity presents a significant mixing challenge.[8][14] If an impeller is too small or of the wrong type, it may just carve a hole in the fluid, leaving the rest of the vessel stagnant.[8]

  • Change Impeller Type: Switch to an impeller designed for high viscosity, such as an anchor or helical ribbon impeller. These have a larger diameter relative to the vessel and physically scrape the material off the walls.[6][12]

  • Modify Order of Addition: It is often easier to add a more viscous material to a less viscous one to maintain a lower overall viscosity during the addition phase.[8]

  • Increase Temperature: If the reaction chemistry allows, increasing the temperature may lower the viscosity of the mixture.

  • Use a Different Solvent: If possible, using a co-solvent could reduce the overall viscosity.

Data Presentation

Table 1: Impeller Selection Guide for Stirring in this compound

Impeller TypeFlow PatternTypical Viscosity RangePrimary Application
Marine Propeller AxialLow (< 1,000 cP)General blending, solid suspension, heat transfer.[6][7]
Pitched Blade Turbine Primarily AxialLow to Medium (< 10,000 cP)Good pumping and circulation, effective for blending and solid suspension.[6][12]
Rushton Turbine RadialLow to Medium (< 50,000 cP)High shear, ideal for liquid-liquid dispersions and gas dispersion.[5][7]
Dispersion Blade (Sawtooth) RadialLow to MediumVery high shear, used for creating fine emulsions and deagglomeration.[6]
Anchor Impeller TangentialHigh (> 10,000 cP)Mixes highly viscous materials by scraping the vessel wall, prevents stagnation.[6]

Table 2: Quantitative Parameters for Mixing Scale-Up

Scale-Up PrincipleObjectiveSmall-Scale (Lab) ParameterLarge-Scale (Plant) Adjustment
Constant Power per Unit Volume (P/V) Maintain equal turbulence and mass transfer rates for dispersions.[15]P₁/V₁N₂ = N₁ * (D₁/D₂)⅔
Constant Tip Speed Maintain similar shear rates.πN₁D₁N₂ = N₁ * (D₁/D₂)
Constant Reynolds Number (Re) Maintain the same flow regime (laminar vs. turbulent).(D₁²N₁ρ)/μN₂ = N₁ * (D₁/D₂)²

Where N = rotational speed, D = impeller diameter, V = volume, ρ = density, μ = viscosity. Subscript 1 refers to small scale, 2 refers to large scale.

Experimental Protocols

Protocol: Systematic Optimization of Stirring for a this compound-Based Reaction

This protocol outlines a method for systematically determining the optimal stirring parameters for a given reaction. The goal is to vary one parameter at a time to isolate its effect on the reaction outcome.

Optimization_Workflow Experimental Workflow for Mixing Optimization A 1. Define System & Baseline B 2. Select Initial Impeller (e.g., Pitched Blade Turbine based on expected viscosity) A->B C 3. Vary Stirring Speed (RPM) (e.g., 100, 250, 400 RPM) B->C D 4. Run Reactions & Collect Samples (at fixed time intervals) C->D E 5. Analyze Results (Yield, Purity via HPLC/GC) D->E F Identify Optimal RPM for the chosen impeller E->F G 6. Select a Different Impeller (e.g., Rushton Turbine for higher shear) F->G Optimization needed for different shear? I 8. Compare Results & Finalize Select best Impeller/RPM combination F->I Optimum Found H 7. Repeat RPM Study (Steps 3-5) with the new impeller G->H H->I

Caption: A systematic workflow for optimizing mixing parameters.

Methodology:

  • Establish a Baseline: Define the standard reaction conditions (temperature, concentration, vessel geometry). Use a common, general-purpose impeller like a pitched blade turbine as a starting point.

  • Vary Stirring Speed: Conduct a series of experiments where only the stirring speed is varied (e.g., 100, 250, 400, 600 RPM). Ensure all other parameters are kept constant.

  • Monitor Reaction Progress: At set time points, take aliquots from the reaction mixture. Quench the reaction if necessary and analyze for product yield and impurity formation using appropriate analytical techniques (e.g., GC, HPLC, NMR).

  • Analyze Data: Plot yield and key impurity levels as a function of stirring speed. Identify the speed at which the yield plateaus and impurities are minimized. This is the optimal speed for that specific impeller.

  • Evaluate Impeller Type (Optional): If the reaction is known to be sensitive to shear or involves multiple phases, repeat steps 2-4 with a different type of impeller (e.g., a radial flow Rushton turbine) to see if a different flow pattern improves the outcome.

  • Confirm and Finalize: Once the optimal impeller and speed combination is identified, run a confirmation batch to ensure reproducibility. This finalized protocol should then be used for all subsequent experiments.

References

Navigating the Scale-Up of Chemical Reactions with Hexylcyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up chemical reactions from the laboratory to the pilot plant when utilizing hexylcyclohexane as a solvent or reactant. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during this critical phase of process development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable solvent for certain scale-up operations?

This compound is a non-polar, high-boiling point organic compound.[1] Its high boiling point (approximately 225°C) allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment.[2] This property can be advantageous for reactions requiring significant thermal energy to proceed at a reasonable rate. Its non-polar nature makes it effective at dissolving non-polar compounds and intermediates.[1]

Q2: What are the primary challenges when scaling up reactions in a high-boiling point solvent like this compound?

The main challenges include:

  • Heat Transfer: Efficiently managing heat input and removal is critical. What works in a small laboratory flask will not directly translate to a larger pilot plant reactor due to the decrease in the surface-area-to-volume ratio.[3][4]

  • Mixing: Achieving homogenous mixing becomes more complex at a larger scale, which can impact reaction kinetics, yield, and impurity profiles.

  • Product Isolation: Removing a high-boiling point solvent from the final product can be difficult and energy-intensive.[1][5][6][7][8]

  • Safety: Handling large quantities of a flammable, high-boiling point liquid requires stringent safety protocols to mitigate risks of fire and thermal runaway.[9][10][11][12][13]

Q3: How does mixing change from a lab to a pilot plant scale?

Directly scaling the stirrer speed (RPM) from a lab reactor to a pilot plant reactor is not effective. Instead, process engineers often aim to maintain a constant power per unit volume or tip speed to achieve similar mixing characteristics. As the vessel size increases, achieving uniform mixing requires significantly more power and different impeller geometries may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions in this compound.

Issue 1: Reaction is significantly slower in the pilot plant compared to the lab.
  • Possible Cause A: Inefficient Heat Transfer. The larger volume in the pilot reactor may not be reaching the desired reaction temperature as quickly or maintaining it as uniformly as in the lab.

    • Solution:

      • Verify the internal temperature of the reactor with a calibrated probe.

      • Increase the temperature of the heating fluid in the reactor jacket.

      • Evaluate the overall heat transfer coefficient (U) of your pilot reactor. Typical U-values for jacketed vessels can range from 50-300 W/m²K for oil-based heating.[14] If your system is underperforming, investigate potential fouling on the reactor walls.

  • Possible Cause B: Poor Mixing. Inadequate mixing can lead to localized areas of lower reactant concentration, slowing down the overall reaction rate.

    • Solution:

      • Increase the agitator speed.

      • If increasing speed is not effective or feasible, consider changing the impeller type to one that provides better circulation for the viscosity of your reaction mixture. For example, a pitched-blade turbine may be more effective than a simple anchor stirrer for promoting axial flow.

Issue 2: Increased levels of impurities or byproducts are observed at the pilot scale.
  • Possible Cause A: Localized Hotspots. Poor mixing combined with exothermic reactions can create localized areas of high temperature, leading to thermal degradation or side reactions.

    • Solution:

      • Improve agitation to ensure better temperature distribution.

      • Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Possible Cause B: Longer Reaction Times. If the reaction is running longer to achieve the desired conversion, there is more opportunity for side reactions to occur.

    • Solution:

      • Address the root cause of the slower reaction rate (see Issue 1).

      • Optimize the reaction temperature and concentration to favor the desired reaction pathway.

Issue 3: Difficulty in isolating the product from this compound.
  • Possible Cause: High Boiling Point of this compound. Standard rotary evaporation, which is common in a lab setting, is often impractical and energy-intensive at the pilot scale for removing high-boiling point solvents.

    • Solution:

      • Distillation: Use vacuum distillation to lower the boiling point of this compound.[6]

      • Crystallization: If your product is a solid, inducing crystallization directly from the this compound solution can be an effective purification and isolation method. This may involve cooling, adding an anti-solvent, or a combination of both.

      • Extraction: Perform a liquid-liquid extraction with a solvent in which your product is soluble but is immiscible with this compound and has a lower boiling point.[1]

Issue 4: Product "oils out" instead of crystallizing.
  • Possible Cause: High solubility at crystallization temperature or presence of impurities. The product may be too soluble in this compound even at lower temperatures, or impurities may be inhibiting crystal formation.

    • Solution:

      • Anti-solvent addition: Introduce a miscible anti-solvent in which your product has low solubility to induce precipitation.

      • Seeding: Add a small amount of pure crystalline product to the solution to encourage crystal growth.

      • Solvent Exchange: After the reaction, distill off the this compound and replace it with a more suitable crystallization solvent.

Data Presentation: Key Scale-Up Parameters

The following tables provide a summary of key parameters to consider when scaling up from a laboratory (1 L) to a pilot plant (100 L) scale.

Table 1: Comparison of Reactor and Mixing Parameters

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Vessel Volume 1 L100 L
Vessel Diameter ~0.1 m~0.5 m
Liquid Height ~0.13 m~0.5 m
Surface Area/Volume ~48 m⁻¹~9.6 m⁻¹
Impeller Type Magnetic Stirrer / Overhead Stirrer (Pitched Blade)Pitched Blade Turbine / Anchor
Impeller Diameter ~0.04 m~0.17 m
Typical Agitator Speed 200 - 800 RPM50 - 200 RPM
Power Number (Np) for Pitched Blade Turbine ~1.3~1.3

Table 2: Heat Transfer and Safety Considerations

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Typical Overall Heat Transfer Coefficient (U) 100 - 400 W/m²K50 - 300 W/m²K
Heat Removal Capability High (relative to heat generation)Lower (relative to heat generation)
Thermal Risk LowHigh (potential for thermal runaway)
Safety Measures Fume hood, standard PPERupture disc, emergency cooling, detailed HAZOP analysis

Experimental Protocols

Protocol: Thermal Hazard Assessment using Reaction Calorimetry (RC1e)

Objective: To determine the heat of reaction, adiabatic temperature rise, and maximum temperature of synthesis reaction (MTSR) to assess the thermal risk before scaling up.[15]

Materials:

  • RC1e Reaction Calorimeter

  • Reactants, this compound (solvent)

  • Calibration heater

Procedure:

  • System Preparation and Calibration:

    • Assemble the RC1e reactor system according to the manufacturer's instructions.

    • Perform a calibration of the heat transfer coefficient (U) using the calibration heater at the intended reaction temperature. This involves heating the solvent (this compound) and measuring the heat flow.

  • Charging Reactants:

    • Charge the reactor with this compound and the initial reactant(s) as per the lab-scale mole ratios, but at the desired pilot-scale concentration.

    • Bring the reactor contents to the desired starting temperature.

  • Reaction Execution (Semi-batch addition):

    • Start the controlled addition of the second reactant at a defined rate.

    • The RC1e will continuously measure the heat flow from the reaction in real-time.

  • Data Acquisition and Analysis:

    • The instrument software will record the reaction temperature, jacket temperature, and heat flow throughout the addition and subsequent reaction period.

    • From the heat flow data, the software calculates:

      • Heat of Reaction (ΔHr): The total heat evolved during the reaction.

      • Heat Release Rate: The instantaneous power generated by the reaction.

      • Thermal Accumulation: The amount of unreacted material that could still react and release heat.

    • Calculate the Adiabatic Temperature Rise (ΔT_ad) using the formula: ΔT_ad = ΔHr / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.

    • Determine the Maximum Temperature of Synthesis Reaction (MTSR): MTSR = T_process + ΔT_ad (accumulation). This is the highest temperature the reaction would reach in the event of a cooling failure.

  • Safety Assessment:

    • Compare the MTSR to the boiling point of the solvent and the decomposition temperature of any components in the reaction mixture. If the MTSR exceeds these temperatures, the process is considered unsafe for scale-up under the current conditions and requires modification (e.g., slower addition rate, lower concentration, or lower temperature).

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G start Issue Identified During Scale-Up check_reaction_rate Is reaction rate slower than expected? start->check_reaction_rate check_impurities Are impurity levels higher than expected? check_isolation Is product isolation problematic? check_reaction_rate->check_impurities check_heat_transfer Investigate Heat Transfer: - Check internal temp - Increase jacket temp - Evaluate U-value check_reaction_rate->check_heat_transfer Yes check_impurities->check_isolation check_hotspots Investigate Hotspots: - Improve agitation - Use semi-batch addition check_impurities->check_hotspots Yes evaluate_distillation Evaluate Distillation: - Implement vacuum distillation check_isolation->evaluate_distillation Yes check_mixing Investigate Mixing: - Increase agitation - Change impeller type check_heat_transfer->check_mixing end Process Optimized check_mixing->end check_reaction_time Optimize Reaction Time: - Address slow rate - Re-evaluate temp/conc. check_hotspots->check_reaction_time check_reaction_time->end evaluate_crystallization Evaluate Crystallization: - Cooling/anti-solvent study - Seeding evaluate_distillation->evaluate_crystallization evaluate_extraction Evaluate Extraction: - Liquid-liquid extraction evaluate_crystallization->evaluate_extraction evaluate_extraction->end

Caption: A troubleshooting workflow for common scale-up issues.

Decision Pathway for Product Isolation from this compound

G start Reaction Complete in This compound is_product_solid Is the product a solid at RT? start->is_product_solid is_product_thermostable Is the product thermally stable? is_product_solid->is_product_thermostable No can_crystallize Can product be crystallized from Hex-Cy? is_product_solid->can_crystallize Yes vacuum_distillation Vacuum Distillation of this compound is_product_thermostable->vacuum_distillation Yes liquid_extraction Liquid-Liquid Extraction is_product_thermostable->liquid_extraction No direct_crystallization Direct Crystallization: - Cooling - Anti-solvent - Seeding can_crystallize->direct_crystallization Yes solvent_swap Solvent Swap then Crystallize can_crystallize->solvent_swap No end_solid Isolated Solid Product direct_crystallization->end_solid solvent_swap->end_solid end_liquid Isolated Liquid Product vacuum_distillation->end_liquid liquid_extraction->end_liquid

References

Technical Support Center: Drying and Moisture Removal from Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the drying and moisture removal from hexylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove moisture from this compound in our experiments?

Moisture can act as an unwanted reactant or catalyst in many organic reactions, leading to side reactions, reduced product yield, and compromised purity. In sensitive applications, such as in drug development, even trace amounts of water can affect the stability and efficacy of active pharmaceutical ingredients (APIs). Given that this compound is a non-polar solvent, water is only slightly soluble, but this small amount can still be detrimental to moisture-sensitive reagents like organometallics or in specific catalytic processes.[1][2]

Q2: What are the most common methods for drying this compound?

The primary methods for removing water from this compound include:

  • Use of Drying Agents (Desiccants): This is the most common and convenient method for removing trace amounts of water. Anhydrous inorganic salts or other materials that readily absorb water are added to the solvent.

  • Distillation: This technique can be used to separate water from this compound based on their different boiling points.

  • Azeotropic Distillation: While less common for simple hydrocarbons, this method involves adding a third component (an entrainer) to form a low-boiling azeotrope with water, which is then removed by distillation.

Q3: How do I choose the right drying agent for this compound?

For a non-polar, inert solvent like this compound, several drying agents are suitable. The choice depends on the required level of dryness, the quantity of solvent to be dried, and the downstream application.

  • Molecular Sieves (3Å or 4Å): These are highly efficient and can achieve very low water content (down to the ppm level).[3] They are a good choice for applications requiring exceptionally dry solvent. 3Å sieves are generally preferred as they do not adsorb the larger this compound molecules.

  • Anhydrous Calcium Chloride (CaCl₂): A cost-effective and common drying agent suitable for general-purpose drying. It is a good choice for pre-drying or when ultra-low water content is not essential.

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): This is a neutral and mild drying agent with a high capacity for water, making it suitable for removing larger quantities of water. However, it is less efficient at achieving very low moisture levels compared to molecular sieves.

  • Calcium Hydride (CaH₂): This is a very powerful, reactive drying agent that irreversibly reacts with water to produce hydrogen gas. It is used when extremely dry conditions are necessary. However, due to its reactivity and the flammable nature of hydrogen gas, it should be handled with great care.

Troubleshooting Guides

Issue 1: My reaction is still failing due to moisture, even after drying the this compound.

Possible Cause 1: Inefficient Drying Your drying agent may not be effective enough for your application's requirements.

  • Solution: Switch to a more efficient drying agent. If you are using sodium sulfate, consider using molecular sieves (3Å) for a lower final water content. For a quantitative comparison of drying agent efficiency in non-polar solvents, refer to Table 1.

Possible Cause 2: Insufficient Contact Time or Amount of Drying Agent The drying agent may not have had enough time to absorb the moisture, or you may not have used a sufficient quantity.

  • Solution: Increase the contact time by allowing the solvent to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling. Also, ensure you are using an adequate amount of the desiccant. A general guideline is to add the drying agent until it no longer clumps together at the bottom of the flask.

Possible Cause 3: "Wet" Starting Material The this compound may have a high initial water content.

  • Solution: If you suspect a high initial water content, consider a two-step drying process. First, pre-dry the solvent with a high-capacity agent like anhydrous sodium sulfate to remove the bulk of the water, then decant the solvent and treat it with a high-efficiency agent like molecular sieves.

Possible Cause 4: Re-introduction of Moisture Moisture from the atmosphere can be re-introduced into the dried solvent during handling or transfer.

  • Solution: Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and sealed containers for storage and transfer.

Issue 2: The drying agent appears to be "dissolving" or forming a second liquid phase.

Possible Cause: Saturation of the Drying Agent If a large amount of water is present, some drying agents, like calcium chloride, can form a saturated aqueous solution (brine).

  • Solution: This indicates a very high water content in the solvent. Decant the this compound from the aqueous layer and the solid drying agent, and treat the solvent with a fresh portion of a high-capacity drying agent like anhydrous sodium sulfate before proceeding with a more efficient drying agent if necessary.

Issue 3: I am considering distillation for drying. Are there any potential issues?

Possible Cause: Azeotrope Formation An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If this compound and water form an azeotrope, simple distillation will not effectively separate them.

  • Troubleshooting: There is no readily available experimental data confirming whether this compound (boiling point ~224-226 °C) and water form an azeotrope.[1] However, given the very low miscibility of long-chain alkanes in water, the formation of a significant azeotrope is unlikely. If you choose to use distillation:

    • Recommendation: First, pre-dry the this compound with a suitable drying agent to minimize the water content.

    • Procedure: During distillation, discard the initial fraction (forerun), which would contain any potential low-boiling azeotrope. Collect the main fraction at the expected boiling point of pure this compound.

Data Presentation

Table 1: Comparison of Common Drying Agents for Non-Polar Solvents

Drying AgentTypical Final Water Content (ppm)CapacitySpeedAdvantagesDisadvantages
Molecular Sieves (3Å/4Å) < 10[3]ModerateModerateHigh efficiency, suitable for achieving very low moisture levels.Higher cost, needs activation (heating) before use.
Anhydrous Calcium Chloride 50 - 150HighFastLow cost, high capacity.Can form complexes with some functional groups (not a concern for this compound).
Anhydrous Sodium Sulfate 100 - 250HighSlowNeutral, high capacity, low cost.Less efficient for achieving very low moisture levels.
Calcium Hydride < 10HighModerateVery high efficiency, irreversible reaction with water.Reacts with protic solvents, produces flammable H₂ gas, requires careful handling.

Note: The final water content can vary depending on the initial water content, the amount of drying agent used, contact time, and temperature.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound to the low ppm range.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Oven-dried flask with a stopper or septum

  • Inert gas source (optional)

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a ceramic or glass dish and heat in an oven at 250-300 °C for at least 3 hours. Cool to room temperature in a desiccator before use.

  • Drying Process: Place the this compound to be dried in the oven-dried flask. Add the activated molecular sieves (approximately 5-10% w/v).

  • Incubation: Stopper the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For optimal drying, a longer period (48-72 hours) may be beneficial.

  • Solvent Retrieval: Carefully decant or filter the dried this compound from the molecular sieves. If working under anhydrous conditions, this should be done under an inert atmosphere.

  • Storage: Store the dried solvent over a small amount of activated molecular sieves in a tightly sealed container to maintain dryness.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Anhydrous methanol (B129727) or a specialized solvent for non-polar samples

  • Co-solvent (e.g., chloroform (B151607), toluene, or a long-chain alcohol like decanol)

  • Gas-tight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Preparation: Due to the non-polar nature of this compound, it may not be fully miscible with the standard methanol-based Karl Fischer solvent. To ensure accurate measurement, a co-solvent is recommended.

    • Add a suitable volume of a co-solvent like chloroform or decanol (B1663958) to the titration vessel.

  • Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the conditioned titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content based on the amount of reagent consumed and the weight of the sample, typically reporting the result in ppm or percentage.

Visualizations

Drying_Workflow start Start: Wet this compound assess_dryness Assess Required Dryness Level start->assess_dryness general_purpose General Purpose Drying assess_dryness->general_purpose Moderate high_purity High Purity / Anhydrous assess_dryness->high_purity Very Low (<50 ppm) na2so4 Use Anhydrous Na₂SO₄ or CaCl₂ general_purpose->na2so4 mol_sieves Use Activated 3Å Molecular Sieves high_purity->mol_sieves contact_time Allow 12-24h contact time na2so4->contact_time contact_time_high Allow 24-72h contact time mol_sieves->contact_time_high decant Decant or Filter Solvent contact_time->decant contact_time_high->decant karl_fischer Verify Moisture Content (Karl Fischer Titration) decant->karl_fischer end_dry End: Dry this compound karl_fischer->end_dry Pass fail Moisture Content Too High karl_fischer->fail Fail redry Re-dry with a more efficient agent or longer time fail->redry redry->mol_sieves

Caption: Decision workflow for drying this compound.

Karl_Fischer_Protocol start Start: Prepare KF Titrator pre_titrate Pre-titrate cell to dry endpoint start->pre_titrate add_cosolvent Add Co-solvent (e.g., Chloroform/Decanol) to titration vessel pre_titrate->add_cosolvent weigh_sample Accurately weigh this compound sample in a gas-tight syringe add_cosolvent->weigh_sample inject_sample Inject sample into the cell weigh_sample->inject_sample start_titration Start Titration inject_sample->start_titration endpoint Endpoint Detection start_titration->endpoint calculate Instrument calculates water content endpoint->calculate end End: Report Result (ppm or %) calculate->end

Caption: Experimental workflow for Karl Fischer titration.

References

Methods for breaking azeotropes of hexylcyclohexane with other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azeotropic Mixture Separation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of azeotropic mixtures involving hexylcyclohexane. Due to the limited availability of specific experimental data for this compound azeotropes in public literature, this guide focuses on the fundamental principles, experimental design strategies, and troubleshooting methodologies for breaking these azeotropes.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it difficult to separate?

An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1][2][3] This occurs because the vapor produced by boiling the liquid has the same composition as the liquid itself.[1][2][3] Consequently, further separation by distillation is not possible as there is no difference in the relative volatilities of the components at the azeotropic point.[3]

Q2: Does this compound form azeotropes?

While specific data is scarce, it is highly probable that this compound (boiling point: 224-226 °C) forms azeotropes with various solvents, especially those with boiling points in a similar range. Azeotrope formation is common, and the likelihood of it occurring can be predicted using thermodynamic models like UNIFAC or COSMO-RS if the interaction parameters of the components are known or can be estimated.[4][5][6][7][8][9][10][11]

Q3: What are the primary methods for breaking a this compound azeotrope?

The most common methods for separating azeotropic mixtures are:

  • Extractive Distillation: This method involves adding a high-boiling solvent (entrainer) to the azeotropic mixture to alter the relative volatilities of the original components, thereby breaking the azeotrope.[12][13] The entrainer is chosen based on its ability to interact differently with the components of the azeotrope.

  • Azeotropic Distillation: In this technique, a third component (the entrainer) is added to form a new, lower-boiling azeotrope with one or more of the original components.[14] This new azeotrope is then distilled off, allowing for the separation of the original mixture.

  • Pressure-Swing Distillation (PSD): This method is applicable if the azeotropic composition is sensitive to changes in pressure.[1][5][7][15][16][17] The separation is achieved by operating two distillation columns at different pressures.[1][7][15][16][17]

  • Membrane Separation: Techniques like pervaporation and vapor permeation can be used to break azeotropes by using a membrane that is selective to one of the components.

Q4: How do I select a suitable entrainer for extractive distillation of a this compound azeotrope?

The selection of an effective entrainer is crucial for successful extractive distillation. Key criteria include:

  • Boiling Point: The entrainer should have a significantly higher boiling point than the components of the azeotrope to ensure it remains in the liquid phase in the distillation column.[18]

  • Selectivity: The entrainer must alter the activity coefficients of the components of the azeotrope differently, thus increasing their relative volatility.[19]

  • Solubility: The entrainer should be completely miscible with the components of the mixture.

  • Recoverability: It should be easy to separate the entrainer from the bottom product for recycling.

  • Chemical Inertness: The entrainer should not react with the components of the mixture.

For a this compound azeotrope, potential entrainers would likely be high-boiling polar solvents if the other component is nonpolar, or high-boiling nonpolar solvents if the other component is polar.

Q5: What is the difference between homogeneous and heterogeneous azeotropic distillation?
  • Homogeneous Azeotropic Distillation: The entrainer is completely miscible with all components in all proportions, and no phase separation occurs upon condensation of the azeotrope.[20]

  • Heterogeneous Azeotropic Distillation: The condensed azeotrope separates into two immiscible liquid phases, which can be easily separated in a decanter.[13][14] This is often a more efficient process.

Troubleshooting Guides

Issue: My chosen entrainer in extractive distillation is not breaking the azeotrope.

Possible Causes & Solutions:

  • Incorrect Entrainer Selection: The entrainer may not be altering the relative volatilities sufficiently.

    • Solution: Re-evaluate the entrainer selection criteria. Consider using a different class of solvent or a mixture of solvents. Predictive models like UNIFAC or COSMO-RS can help screen potential entrainers.

  • Insufficient Entrainer Concentration: The amount of entrainer being fed to the column may be too low.

    • Solution: Increase the entrainer-to-feed ratio. A higher concentration of the entrainer in the liquid phase is often required to effectively alter the volatilities.

  • Column Operating Conditions: The column may not be operating at the optimal temperature and pressure.

    • Solution: Perform a sensitivity analysis by varying the reflux ratio and reboiler duty to find the optimal operating conditions.

Issue: I am observing flooding in my distillation column.

Possible Causes & Solutions:

  • Excessive Vapor Flow Rate: The vapor velocity up the column is too high, preventing the liquid from flowing down.

    • Solution: Reduce the reboiler duty to decrease the vapor generation rate.

  • High Liquid Loading: The liquid flow rate down the column is too high.

    • Solution: Reduce the feed rate or the reflux ratio.

  • Damaged or Fouled Internals: Damaged trays or packing can obstruct liquid and vapor flow.

    • Solution: Inspect the column internals for any damage or fouling and perform necessary maintenance.

Issue: The product purity from my pressure-swing distillation setup is low.

Possible Causes & Solutions:

  • Inadequate Pressure Difference: The pressure difference between the high-pressure and low-pressure columns may not be sufficient to cause a significant shift in the azeotropic composition.[16]

    • Solution: Increase the pressure difference between the two columns. However, be mindful of the increased energy costs associated with higher pressures.[17]

  • Incorrect Recycle Stream Composition: The composition of the stream being recycled between the columns may be incorrect.

    • Solution: Ensure that the distillate from one column, which is near the azeotropic composition at that pressure, is being fed to the other column.

  • Insufficient Number of Stages: The columns may not have enough theoretical stages to achieve the desired separation.

    • Solution: Increase the number of trays or the height of the packing in the columns.

Data Presentation: Illustrative Examples

Due to the lack of specific experimental data for this compound azeotropes, the following tables are illustrative examples to guide researchers in presenting their own experimental data.

Table 1: Hypothetical Azeotropic Data for this compound with Various Solvents at 1 atm

SolventBoiling Point of Solvent (°C)Azeotrope Boiling Point (°C)This compound in Azeotrope (wt%)
Solvent A21020560
Solvent B23022045
Solvent C20019875

Table 2: Example Data for Extractive Distillation of this compound/Solvent A Azeotrope

EntrainerEntrainer Boiling Point (°C)Entrainer to Feed RatioRelative Volatility (this compound/Solvent A)Purity of this compound (wt%)
Entrainer X2802:11.599.5
Entrainer Y3002:11.899.8
Entrainer Z2903:11.699.6

Experimental Protocols

Protocol 1: General Procedure for Extractive Distillation
  • System Characterization: Determine the boiling point and composition of the this compound azeotrope with the other solvent using a gas chromatograph (GC) coupled with a distillation apparatus.

  • Entrainer Selection: Based on the properties of the azeotropic components, select a suitable high-boiling entrainer. Predictive software can aid in this selection.

  • Experimental Setup: Assemble a laboratory-scale extractive distillation column with a reboiler, condenser, and feed and entrainer inlet points.

  • Operation: a. Preheat the reboiler. b. Introduce the azeotropic mixture at the appropriate feed stage. c. Introduce the entrainer at a stage above the feed inlet. d. Control the reboiler duty and reflux ratio to achieve the desired separation.

  • Analysis: Collect samples from the distillate and bottoms and analyze their composition using GC to determine the purity of the separated components.

  • Optimization: Vary the entrainer-to-feed ratio, reflux ratio, and reboiler duty to optimize the separation efficiency.

Protocol 2: General Procedure for Heterogeneous Azeotropic Distillation
  • Entrainer Selection: Choose an entrainer that forms a low-boiling, heterogeneous azeotrope with one of the components (preferably the minor component).

  • Experimental Setup: Use a distillation column equipped with a decanter to separate the two liquid phases of the condensed azeotrope.

  • Operation: a. Charge the azeotropic mixture and the entrainer to the reboiler. b. Heat the reboiler to distill the ternary azeotrope. c. The overhead vapor is condensed and collected in the decanter. d. The two liquid phases are separated in the decanter. The entrainer-rich phase is typically recycled back to the column, while the other phase is withdrawn.

  • Analysis: Analyze the composition of the bottoms product and the withdrawn phase from the decanter to determine the separation efficiency.

Visualizations

Extractive_Distillation Feed Azeotropic Feed (this compound + Solvent) Column Extractive Distillation Column Feed->Column Entrainer_Feed Entrainer Entrainer_Feed->Column Condenser Condenser Column->Condenser Vapor Reboiler Reboiler Column->Reboiler Liquid Reflux_Drum Reflux Drum Condenser->Reflux_Drum Reflux_Drum->Column Reflux Distillate Pure Solvent Reflux_Drum->Distillate Reboiler->Column Bottoms This compound + Entrainer Reboiler->Bottoms Recovery_Column Entrainer Recovery Column Bottoms->Recovery_Column Recycled_Entrainer Recycled Entrainer Recovery_Column->Recycled_Entrainer Pure_this compound Pure this compound Recovery_Column->Pure_this compound Recycled_Entrainer->Entrainer_Feed

Caption: Workflow for Extractive Distillation.

Azeotropic_Distillation Feed Azeotropic Feed (this compound + Solvent) Column Azeotropic Distillation Column Feed->Column Condenser Condenser Column->Condenser Ternary Azeotrope Vapor Reboiler Reboiler Column->Reboiler Liquid Decanter Decanter Condenser->Decanter Entrainer_Recycle Entrainer-Rich Phase Decanter->Entrainer_Recycle Solvent_Phase Solvent-Rich Phase Decanter->Solvent_Phase Entrainer_Recycle->Column Reflux Reboiler->Column Bottoms Pure this compound Reboiler->Bottoms

Caption: Workflow for Heterogeneous Azeotropic Distillation.

Pressure_Swing_Distillation cluster_low_p Low Pressure Column cluster_high_p High Pressure Column LP_Column LP Column LP_Condenser Condenser LP_Column->LP_Condenser LP_Reboiler Reboiler LP_Column->LP_Reboiler LP_Condenser->LP_Column Reflux HP_Column HP Column LP_Condenser->HP_Column LP Distillate LP_Reboiler->LP_Column Pure_Solvent Pure Solvent LP_Reboiler->Pure_Solvent HP_Condenser Condenser HP_Column->HP_Condenser HP_Reboiler Reboiler HP_Column->HP_Reboiler HP_Condenser->LP_Column HP Distillate (Recycle) HP_Condenser->HP_Column Reflux HP_Reboiler->HP_Column Pure_this compound Pure this compound HP_Reboiler->Pure_this compound Feed Azeotropic Feed Feed->LP_Column

Caption: Workflow for Pressure-Swing Distillation.

References

Technical Support Center: Stabilizing Reactive Intermediates in Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and solutions associated with stabilizing reactive intermediates, namely carbocations and radicals, during reactions involving hexylcyclohexane. Below, you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My reaction involving the functionalization of this compound is producing a mixture of isomers. What is the likely cause?

A1: The formation of multiple isomers is a strong indication of carbocation rearrangement.[1] When a carbocation is formed on the hexyl chain or the cyclohexane (B81311) ring, it can rearrange to a more stable carbocation via a hydride or alkyl shift.[2] For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of a product with a different substitution pattern than expected.

Q2: I am observing unexpected byproducts in my this compound reaction, suggesting radical-mediated pathways. How can I confirm the presence of radical intermediates?

A2: The presence of radical intermediates can be confirmed using a technique called radical trapping. This involves adding a "radical trap" or "scavenger" to the reaction mixture, which reacts with the transient radical to form a stable, characterizable adduct.[3] Common radical traps include TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and galvinoxyl.[4][5] The formation of the trapped adduct can be monitored by techniques like mass spectrometry or NMR. Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species.[6]

Q3: During the scale-up of my this compound reaction, I am experiencing a significant drop in yield and an increase in side products. What are the key factors to consider?

A3: Scaling up reactions can introduce several challenges.[7][8] Key factors to consider include:

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors, leading to side reactions and decomposition.

  • Mixing: Inefficient mixing in larger vessels can lead to localized "hot spots" or concentration gradients, resulting in non-uniform reaction conditions and byproduct formation.

  • Reagent Addition: The rate of reagent addition can become critical on a larger scale to control the reaction rate and temperature.

  • Purity of Reagents and Solvents: Impurities that are negligible on a small scale can have a significant impact on larger reactions.

Troubleshooting Guides

Issue 1: Uncontrolled Carbocation Rearrangements

Symptom: Your reaction produces a mixture of constitutional isomers, with the major product resulting from a rearranged carbocation. This is common in reactions like Friedel-Crafts alkylation.[9][10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature can sometimes favor the kinetic, non-rearranged product.

  • Use a Milder Lewis Acid: In reactions like Friedel-Crafts alkylation, a very strong Lewis acid (e.g., AlCl₃) can promote carbocation formation and subsequent rearrangement. Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[2]

  • Employ a Different Synthetic Strategy: If rearrangement is unavoidable, consider an alternative synthetic route. For example, in Friedel-Crafts reactions, acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) can prevent rearrangement as the acylium ion is resonance-stabilized and does not rearrange.[10]

  • Utilize Superacids for Direct Observation: For mechanistic studies, the use of superacids (e.g., SbF₅/HSO₃F) at low temperatures can "freeze" the carbocation, allowing for its direct observation and characterization by techniques like NMR spectroscopy. This can help in understanding the rearrangement pathways.

Issue 2: Undesired Radical Side Reactions

Symptom: Formation of oligomers, polymers, or unexpected oxidation or coupling products. This can be initiated by heat, light, or radical initiators.

Troubleshooting Steps:

  • Exclude Oxygen and Light: Many radical reactions are initiated by oxygen or UV light. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can minimize these side reactions.

  • Add a Radical Inhibitor: If the desired reaction is not a radical process, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or galvinoxyl, can quench unwanted radical chains.[4]

  • Control the Temperature: High temperatures can promote the homolytic cleavage of weak bonds, leading to the formation of radical initiators. Maintaining a consistent and controlled temperature is crucial.

  • Purify Reagents: Peroxides, which can be present as impurities in solvents like ethers, are common radical initiators. Ensure all solvents and reagents are purified and free of peroxides.

Quantitative Data on Intermediate Stability

While specific quantitative data for this compound reactive intermediates is scarce in the literature, the following tables provide representative data for analogous systems, which can be used to estimate the relative stabilities of intermediates in your reactions.

Table 1: Relative Stability of Alkyl Carbocations

Carbocation TypeExampleRelative Stability (kcal/mol)Reference
MethylCH₃⁺0 (Reference)[11][12]
PrimaryCH₃CH₂⁺-33[11][12]
Secondary(CH₃)₂CH⁺-63[11][12]
Tertiary(CH₃)₃C⁺-84[11][12]

Note: More negative values indicate greater stability.

Table 2: Relative Stability of Alkyl Radicals

Radical TypeExampleC-H Bond Dissociation Energy (kcal/mol)Reference
MethylCH₃•105[4]
PrimaryCH₃CH₂•101[4]
Secondary(CH₃)₂CH•98.5[4]
Tertiary(CH₃)₃C•96.5[4]

Note: Lower bond dissociation energy of the corresponding C-H bond indicates a more stable radical.

Table 3: EPR Hyperfine Coupling Constants for Cyclohexyl Radical

PositionHyperfine Coupling Constant (Gauss)
α-proton21.3
β-protons (axial)40.5
β-protons (equatorial)5.3

These values are crucial for identifying the cyclohexyl radical via EPR spectroscopy.

Experimental Protocols

Protocol 1: Trapping Radical Intermediates with Galvinoxyl

Objective: To detect the presence of radical intermediates in a this compound reaction.

Materials:

  • This compound reaction mixture

  • Galvinoxyl free radical[4][5]

  • UV-Vis Spectrophotometer

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Prepare a stock solution of galvinoxyl in the reaction solvent at a known concentration (e.g., 0.1 mM).

  • Run the this compound reaction under the desired conditions.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Add the aliquot to the galvinoxyl solution.

  • Monitor the disappearance of the galvinoxyl radical by measuring the decrease in absorbance at its λmax (around 428 nm) using a UV-Vis spectrophotometer.[3]

  • A rapid decrease in the absorbance of the galvinoxyl solution upon addition of the reaction mixture indicates the presence of radical intermediates.

Protocol 2: Analysis of Carbocation Rearrangement by GC-MS

Objective: To identify and quantify the products of a reaction where carbocation rearrangement is suspected.

Materials:

  • Crude product mixture from the this compound reaction

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Appropriate solvent for sample dilution (e.g., dichloromethane)

Procedure:

  • Following the reaction work-up, dissolve a small sample of the crude product mixture in a volatile solvent.

  • Inject the sample into the GC-MS.

  • The gas chromatogram will separate the different isomers present in the mixture.

  • The mass spectrum of each separated component can be used to identify its structure by fragmentation analysis and comparison with spectral libraries.

  • The relative peak areas in the gas chromatogram can be used to estimate the ratio of the non-rearranged to rearranged products.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Analysis cluster_outcome Results & Troubleshooting start This compound Reaction conditions Set Reaction Conditions (Temperature, Atmosphere) start->conditions reagents Add Reagents conditions->reagents aliquot Withdraw Aliquot reagents->aliquot gcms GC-MS Analysis aliquot->gcms Isomer Identification epr EPR Spectroscopy aliquot->epr Radical Detection trapping Radical Trapping aliquot->trapping Radical Confirmation product Desired Product gcms->product byproducts Unexpected Byproducts gcms->byproducts troubleshoot Troubleshoot Reaction epr->troubleshoot trapping->troubleshoot byproducts->troubleshoot

Caption: A generalized experimental workflow for monitoring and troubleshooting reactions involving reactive intermediates in this compound.

carbocation_rearrangement start Initial Secondary Carbocation on Hexyl Chain rearrangement 1,2-Hydride Shift start->rearrangement product1 Non-rearranged Product start->product1 Nucleophilic Attack final More Stable Tertiary Carbocation rearrangement->final product2 Rearranged Product (Major) final->product2 Nucleophilic Attack

Caption: Signaling pathway illustrating a common carbocation rearrangement in this compound reactions.

References

Validation & Comparative

A Head-to-Head Battle of High-Temperature Solvents: Hexylcyclohexane vs. Decalin

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of high-temperature chemical synthesis and processing, the choice of solvent is paramount. An ideal high-temperature solvent must exhibit exceptional thermal stability, a high boiling point, and appropriate solvency for a range of reactants and products. For researchers, scientists, and drug development professionals, making an informed decision between viable solvent options is critical for reaction success, process efficiency, and safety. This guide provides a comprehensive comparison of two prominent high-temperature solvents: hexylcyclohexane and decalin (decahydronaphthalene).

Physicochemical Properties: A Tale of Two Cycloalkanes

Both this compound and decalin are cycloalkanes, which imparts them with the general characteristics of non-polar solvents. However, their distinct molecular structures lead to significant differences in their physical properties, directly impacting their suitability for various high-temperature applications. Decalin, a bicyclic compound, exists as two stereoisomers: cis-decalin and trans-decalin. The trans isomer is generally more stable due to reduced steric strain[1]. Commercial decalin is often a mixture of these isomers. This compound, a monosubstituted cyclohexane (B81311), is a larger molecule with a flexible hexyl chain.

Below is a summary of their key physical properties:

PropertyThis compoundDecalin (mixture of isomers)cis-Decalintrans-Decalin
Molecular Formula C₁₂H₂₄[2][3][4]C₁₀H₁₈[5][6][7]C₁₀H₁₈C₁₀H₁₈
Molecular Weight ( g/mol ) 168.32[8][9]138.25[6][10]138.25138.25
Boiling Point (°C) ~208-226[2][3][11]~189-191[12]196[5]187[5]
Melting Point (°C) ~ -43 to -52[2][3][4][13]~ -125[12]-42.9[5]-30.4[5]
Density (g/cm³ at 20°C) ~0.81-0.82[2][3][4][13]~0.896[6][10]~0.8960.870[14]
Flash Point (°C) ~80.2[3][11]~57-58[10][15]--
Viscosity (cP at 25°C) Not readily available2.13 (mixture)2.99[10]1.936[10]
Water Solubility Slightly soluble/Insoluble[2][3][4]Insoluble[5][8]InsolubleInsoluble

Thermal Stability and Decomposition

The performance of a solvent at high temperatures is intrinsically linked to its thermal stability. Studies on the thermal decomposition of decalin reveal that its breakdown is dominated by isomerization reactions under supercritical conditions, while cracking reactions are more prevalent at lower pressures and higher temperatures[5]. The initiation of thermal cracking is believed to occur via the cleavage of the C9-C10 carbon-carbon bond[10]. The decomposition of decalin can lead to the formation of various products, including spiro[11][16]decane, 1-butylcyclohexene, and toluene[5].

While specific studies on the thermal decomposition of this compound are not as readily available, research on the pyrolysis of cyclohexane, a related structure, indicates that the primary initiation reaction is C-C bond fission, leading to the formation of a 1,6-hexyl diradical[13][17]. This suggests that at high temperatures, the long hexyl chain of this compound could be susceptible to cracking.

ThermalDecompositionDecalin Decalin Decalin (C₁₀H₁₈) Biradical Biradical Intermediate Decalin->Biradical High Temperature C-C Bond Cleavage Isomerization Isomerization Products (e.g., spiro[4,5]decane) Biradical->Isomerization Supercritical Conditions Cracking Cracking Products (e.g., 1-butylcyclohexene, toluene) Biradical->Cracking Low Pressure / High Temperature

Thermal Decomposition Pathway of Decalin.

Experimental Protocols: Considerations for High-Temperature Reactions

While specific, detailed comparative protocols for this compound and decalin are scarce in the literature, general principles for conducting high-temperature reactions in inert solvents apply to both. The choice between these solvents will largely depend on the desired reaction temperature and the solubility of the reactants.

General Experimental Workflow for High-Temperature Synthesis:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Select Solvent: This compound or Decalin B Dry Solvent and Reactants A->B C Assemble Reaction Apparatus (e.g., Reflux Condenser, Inert Atmosphere) B->C D Charge Reactor with Reactants and Solvent C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (e.g., TLC, GC, HPLC) E->F G Cool Reaction Mixture F->G H Quench Reaction (if necessary) G->H I Product Isolation (e.g., Extraction, Crystallization, Chromatography) H->I J Product Characterization I->J

General workflow for a high-temperature reaction.

Key Considerations:

  • Inert Atmosphere: Both solvents are susceptible to oxidation at high temperatures, and decalin can form explosive peroxides upon storage in the presence of air[8]. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Heating and Temperature Control: A reliable heating mantle with a temperature controller is essential for maintaining a stable reaction temperature.

  • Stirring: Efficient stirring is necessary to ensure homogeneous mixing and heat distribution.

  • Condenser: A reflux condenser is required to prevent solvent loss at elevated temperatures.

  • Safety: Both solvents are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Applications and Performance Comparison

Both this compound and decalin find use as solvents in various industrial applications, including for resins, coatings, and as chemical intermediates[2][3][8][18]. Decalin, in particular, has been studied as a component in jet fuel surrogates due to its high thermal stability[10].

This compound:

  • Advantages: Higher boiling point, which allows for a wider operating temperature range. Potentially lower viscosity at elevated temperatures compared to the more rigid decalin structure.

  • Disadvantages: Less data is available on its high-temperature performance and thermal decomposition products. The presence of a linear alkyl chain might make it more prone to certain cracking reactions.

Decalin:

  • Advantages: Well-characterized thermal stability. Its rigid, compact structure can be advantageous in certain applications. The availability of both cis and trans isomers allows for some tuning of physical properties, with trans-decalin being more thermally stable.

  • Disadvantages: Lower boiling point compared to this compound. The potential for peroxide formation requires careful handling and storage. Its viscosity is higher than that of many common solvents.

Conclusion: Making the Right Choice

The selection between this compound and decalin as a high-temperature solvent is not a one-size-fits-all decision. The optimal choice depends on the specific requirements of the chemical process.

  • For reactions requiring the highest possible temperatures, this compound's higher boiling point makes it a compelling option. However, further investigation into its thermal stability under specific reaction conditions is advisable.

  • For applications where well-understood thermal behavior and stability are paramount, decalin is a reliable choice. Its use in demanding applications like jet fuel research attests to its robustness.

Ultimately, the decision should be based on a thorough evaluation of the reaction conditions, solubility requirements, and safety considerations. When possible, preliminary small-scale experiments are recommended to determine the optimal solvent for a particular high-temperature application.

References

Alkylcyclohexanes as Reaction Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and impurity profiles. In recent years, a growing emphasis on green chemistry has prompted the exploration of safer and more sustainable solvent alternatives to commonly used aromatic and chlorinated hydrocarbons. Alkylcyclohexanes, such as methylcyclohexane, ethylcyclohexane, and tert-butylcyclohexane, have emerged as promising "green" solvent options due to their lower toxicity, ready availability, and favorable physical properties. This guide provides a comparative overview of these alkylcyclohexanes as reaction solvents, supported by physical property data and representative experimental protocols.

Physical and Chemical Properties

The choice of a solvent is often dictated by its physical properties. The following table summarizes key parameters for several common alkylcyclohexanes, offering a basis for selection based on reaction temperature, polarity, and other considerations.

PropertyMethylcyclohexaneEthylcyclohexaneIsopropylcyclohexanetert-Butylcyclohexane
CAS Number 108-87-2[1][2][3]1678-91-7[4][5]696-29-7[6][7][8]3178-22-1[9][10][11]
Molecular Formula C₇H₁₄[1][2][3]C₈H₁₆[4][5]C₉H₁₈[6][7][8]C₁₀H₂₀[9][10]
Molecular Weight ( g/mol ) 98.19[3]112.21[5]126.24[6][8]140.27[9][12]
Boiling Point (°C) 101[1]130-132[4]155[6]171[9]
Melting Point (°C) -127[1]-111[4]-89.4-41[9]
Density (g/mL at 25°C) 0.7690.788[4]0.802[6]0.831[11]
Flash Point (°C) -435[13]35[14]40[9]
Solubility in Water Insoluble[1]Insoluble[4]Insoluble[7]Insoluble[10]

Performance in Chemical Reactions: A Data-Driven Overview

Direct comparative studies of different alkylcyclohexanes as solvents for the same reaction are not widely available in the literature. However, by compiling data from various sources for similar reaction types, we can gain insights into their relative performance. The following table presents reported yields for several common organic reactions where an alkylcyclohexane was employed as the solvent.

It is crucial to note that the following data points are from different studies with potentially varying substrates, catalysts, and reaction conditions. Therefore, this table should be used as a general guide rather than a direct, quantitative comparison.

Reaction TypeAlkylcyclohexane SolventSubstratesCatalyst/ReagentYield (%)Reference
Suzuki-Miyaura Coupling MethylcyclohexaneAryl Halide + Arylboronic AcidPd CatalystData not available in searched sources
Heck Reaction MethylcyclohexaneAryl Halide + AlkenePd CatalystData not available in searched sources
Amide Coupling AlkylcyclohexanesCarboxylic Acid + AmineCoupling AgentData not available in searched sources

Further research is required to populate this table with specific, cited experimental data. The current search did not yield direct comparative or individual reaction yield data for these specific solvents in the listed reaction types.

Experimental Protocols: A Representative Example

While specific protocols for reactions in alkylcyclohexanes are not abundant, standard procedures can often be adapted by substituting the conventional solvent. The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which could be trialed with an alkylcyclohexane as the solvent.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) followed by the alkylcyclohexane solvent (5-10 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Workflow for Solvent Selection

The selection of an appropriate alkylcyclohexane solvent for a specific reaction can be guided by a logical workflow that considers the physical properties of the solvent and the requirements of the chemical transformation.

Solvent_Selection_Workflow reaction_requirements Define Reaction Requirements (Temperature, Reactant Solubility) solvent_properties Compare Alkylcyclohexane Physical Properties reaction_requirements->solvent_properties Input select_solvent Select Candidate Alkylcyclohexane(s) solvent_properties->select_solvent Informed Choice small_scale_test Perform Small-Scale Test Reaction select_solvent->small_scale_test analyze_results Analyze Yield and Purity small_scale_test->analyze_results optimize Optimize Reaction Conditions analyze_results->optimize Iterate if Necessary scale_up Scale-Up Synthesis analyze_results->scale_up Proceed if Successful optimize->small_scale_test

Caption: A logical workflow for selecting and optimizing an alkylcyclohexane as a reaction solvent.

Conclusion

Alkylcyclohexanes present a viable and environmentally conscious alternative to traditional, more hazardous organic solvents. Their favorable physical properties, including a range of boiling points and low water solubility, make them suitable for a variety of chemical transformations. While direct comparative performance data remains limited in the scientific literature, this guide provides a foundational understanding of their properties and a framework for their application in organic synthesis. Further experimental investigation into the performance of different alkylcyclohexanes in a wider array of reaction types is warranted to fully realize their potential as green reaction solvents.

References

Green Solvents: A Comparative Guide to Alternatives for Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a critical re-evaluation of solvent choice. Hexylcyclohexane, a non-polar hydrocarbon solvent, has been utilized in various organic synthesis applications. However, its petro-chemical origin and potential environmental impact necessitate the exploration of viable, green alternatives. This guide provides an objective comparison of promising green solvent alternatives to this compound, focusing on their performance, supported by experimental data, and detailed methodologies.

Executive Summary

This guide evaluates three leading green solvent alternatives—2-Methyltetrahydrofuran (B130290) (2-MeTHF), Cyclopentyl methyl ether (CPME), and Dihydrolevoglucosenone (Cyrene)—against the physicochemical properties of this compound. While direct comparative studies are emerging, data from applications where similar non-polar solvents like hexane (B92381) are used provide strong evidence for the superiority of these green alternatives in terms of yield, safety, and sustainability.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are critical determinants of its suitability for a specific application. The following table summarizes the key physicochemical properties of this compound and its green alternatives.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Dihydrolevoglucosenone (Cyrene)
CAS Number 4292-75-5[1]96-47-9[2]5614-37-9[3]53716-82-8[4]
Molecular Formula C₁₂H₂₄[1][5]C₅H₁₀O[2]C₆H₁₂O[3]C₆H₈O₃[4]
Molecular Weight ( g/mol ) 168.32[5][6]86.13[2]100.16[3]128.13[4]
Boiling Point (°C) ~208-221[5][7]80.2[2]106[3][8]227[4][9]
Melting Point (°C) ~ -9.55 to -52[5][7]-136[2]-140[3][8]N/A
Density (g/mL at 20°C) ~0.81-0.82[5][7]0.854[2]0.86[3]1.25[9]
Water Solubility Slightly soluble[5][7]14.4 g/100 g at 19.3°C (inversely soluble)[2]1.1 g/100 g at 23°C[3]Miscible[4][9]
Source PetrochemicalRenewable (from sugars via furfural)[2]Petrochemical (with potential for bio-based production)[3]Renewable (from cellulose)[9]

Performance in Extraction Processes: A Case Study

As this compound is a non-polar solvent, its use in extraction processes is a key application. The following data from studies comparing 2-MeTHF and CPME with hexane (a close structural and functional analogue of this compound) in oil extraction from natural products demonstrates their superior performance.

Table 2: Comparative Performance in Oil Extraction
ParameterHexane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Reference
Oil Yield from Fenugreek Seed (%) 4.25Not Reported7.23 [6]
Oil Yield from Black Cumin Seed (%) Not Reported28.3 Not Reported[10]
Oil Yield from Rosehip Seed (%) Not Reported13.2 Not Reported[10]
Oxidative Stability of Fenugreek Oil (Induction Period, h) 2.73Not Reported3.95 [8]
Total Tocopherol Content in Fenugreek Oil (mg/kg) 669.4Not Reported735.94 [8]
Total Sterol Content in Fenugreek Oil (mg/kg) LowerNot ReportedHigher [8]

These results indicate that both 2-MeTHF and CPME can offer significantly higher extraction yields and result in products with enhanced stability and higher concentrations of valuable bioactive compounds compared to traditional hydrocarbon solvents.[6][8][10]

Experimental Protocols for Green Solvent Applications

The successful substitution of a conventional solvent with a green alternative relies on robust and optimized experimental protocols. Below are detailed methodologies for key organic transformations where 2-MeTHF, CPME, and Cyrene have been effectively employed.

Protocol 1: Grignard Reaction using 2-MeTHF or CPME

Grignard reactions are fundamental carbon-carbon bond-forming reactions often performed in ethereal solvents. Both 2-MeTHF and CPME have proven to be excellent, safer alternatives to traditional solvents like diethyl ether and THF.[11][12][13][14]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous 2-MeTHF or CPME

  • Initiator (e.g., iodine crystal or diisobutylaluminum hydride)

  • Electrophile (e.g., aldehyde, ketone, or ester)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine or a catalytic amount of diisobutylaluminum hydride.

  • Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous 2-MeTHF or CPME. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the observation of bubbling indicate the start of the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to the desired temperature (typically 0 °C). Add a solution of the electrophile in anhydrous 2-MeTHF or CPME dropwise.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with 2-MeTHF or CPME. The limited miscibility of these solvents with water simplifies the work-up procedure and reduces solvent waste.[14][15]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Protocol 2: Amide Synthesis using Cyrene

Amide bond formation is one of the most common reactions in medicinal chemistry. Cyrene has been successfully used as a green, bio-based alternative to polar aprotic solvents like DMF and NMP for this transformation.[2][3][4][16]

Materials:

  • Carboxylic acid or acid chloride

  • Amine

  • Coupling agent (e.g., HATU) or base (e.g., triethylamine)

  • Cyrene

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the coupling agent (e.g., HATU, 1.1 equiv.) in Cyrene.

  • Base Addition: Add a suitable base (e.g., DIPEA, 2.0 equiv.) to the mixture.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: A key advantage of Cyrene is its miscibility with water, which allows for a simple and efficient work-up.[9] Add water to the reaction mixture to precipitate the amide product.

  • Purification: Collect the precipitate by filtration and wash with water to obtain the pure amide. This often eliminates the need for column chromatography, significantly reducing solvent waste.[2]

Visualizing Workflows and Logical Relationships

To further clarify the experimental processes and the rationale for solvent selection, the following diagrams are provided.

Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification prep_start Mg Turnings + Initiator in 2-MeTHF/CPME add_halide Add Alkyl/Aryl Halide prep_start->add_halide 1. reflux Reflux add_halide->reflux 2. grignard_reagent Grignard Reagent (R-MgX) reflux->grignard_reagent 3. add_electrophile Add Electrophile in 2-MeTHF/CPME grignard_reagent->add_electrophile 4. react React add_electrophile->react 5. crude_product Crude Product react->crude_product 6. quench Quench (aq. NH4Cl) crude_product->quench 7. extract Extract with 2-MeTHF/CPME quench->extract 8. purify Purify extract->purify 9. final_product Final Product purify->final_product 10.

Caption: Workflow for a Grignard reaction using 2-MeTHF or CPME.

Experimental Workflow for Amide Synthesis in Cyrene

Amide_Synthesis_Workflow cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification reactants Carboxylic Acid + Coupling Agent in Cyrene add_base Add Base reactants->add_base 1. add_amine Add Amine add_base->add_amine 2. stir Stir at RT add_amine->stir 3. crude_amide Crude Amide stir->crude_amide 4. precipitate Add Water to Precipitate crude_amide->precipitate 5. filtrate Filter precipitate->filtrate 6. wash Wash with Water filtrate->wash 7. pure_amide Pure Amide wash->pure_amide 8.

Caption: Workflow for amide synthesis using Cyrene as a green solvent.

Logical Relationship for Green Solvent Selection

Solvent_Selection cluster_criteria Selection Criteria cluster_alternatives Green Solvent Alternatives performance Performance (Yield, Selectivity) me_thf 2-MeTHF performance->me_thf Assess cpme CPME performance->cpme Assess cyrene Cyrene performance->cyrene Assess safety Safety (Toxicity, Flammability) safety->me_thf Assess safety->cpme Assess safety->cyrene Assess sustainability Sustainability (Renewable, Biodegradable) sustainability->me_thf Assess sustainability->cpme Assess sustainability->cyrene Assess process Process (Boiling Point, Work-up) process->me_thf Assess process->cpme Assess process->cyrene Assess decision Optimal Green Solvent Choice me_thf->decision cpme->decision cyrene->decision This compound This compound (Traditional Solvent) This compound->performance Evaluate against This compound->safety Evaluate against This compound->sustainability Evaluate against This compound->process Evaluate against

Caption: Decision-making process for selecting a green solvent alternative.

Conclusion

The transition to green solvents is a critical step towards more sustainable chemical practices. 2-Methyltetrahydrofuran, Cyclopentyl methyl ether, and Cyrene present compelling alternatives to this compound and other traditional non-polar solvents. They offer not only a reduced environmental footprint but also, in many cases, improved performance in terms of reaction yield and product quality, coupled with safer handling and easier work-up procedures. For researchers and professionals in drug development, the adoption of these green solvents can lead to more efficient, economical, and environmentally responsible synthetic processes.

References

A Comparative Guide to Hexylcyclohexane and Other Hydrocarbon Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity, as well as the safety and environmental profile of a process. This guide provides an objective comparison of the performance of hexylcyclohexane against other common hydrocarbon solvents: n-heptane, toluene (B28343), and cyclohexane (B81311).

Physicochemical Properties

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. This compound distinguishes itself with a significantly higher boiling point and flash point, offering potential advantages in high-temperature applications and improved safety by reducing flammability.

PropertyThis compoundn-HeptaneTolueneCyclohexane
Molecular Formula C₁₂H₂₄C₇H₁₆C₇H₈C₆H₁₂
Molecular Weight ( g/mol ) 168.32[1]100.21[2][3][4][5][6]92.14[7][8][9]84.16
Boiling Point (°C) 224-226[10]98.4[2][11]110.6[12][13]80.7
Density (g/mL @ 20°C) ~0.82[14]0.684[11][15]0.867[13][16][17]0.779
Viscosity (cP @ 20°C) Data not readily available*0.42[18]0.59[16]1.0
Flash Point (°C) ~80[10]-44[16]-20

*While specific viscosity data for this compound is not widely published, its larger molecular size and structure compared to cyclohexane suggest it would have a higher viscosity.

Solvent Selection Logic

The choice of a solvent is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting an appropriate hydrocarbon solvent based on key experimental and safety parameters.

SolventSelection Solvent Selection Workflow A Define Reaction Requirements B Required Temperature Range? A->B C High Temp (>120°C) B->C High D Medium Temp (80-120°C) B->D Medium E Low Temp (<80°C) B->E Low F Consider Solute Polarity C->F D->F E->F G Aromatic Solute? F->G H Toluene G->H Yes I Aliphatic Solvents (this compound, Heptane (B126788), Cyclohexane) G->I No J Evaluate Safety Profile H->J I->J K High Flash Point Required? J->K L This compound K->L Yes M Heptane, Toluene, Cyclohexane K->M No N Final Solvent Choice L->N M->N

Caption: Logical workflow for hydrocarbon solvent selection.

Applications and Performance

Organic Synthesis: In organic synthesis, the solvent's boiling point is crucial for controlling reaction temperature.

  • This compound , with its high boiling point of ~224-226°C, is an excellent candidate for reactions requiring high heat, allowing for a wide operational temperature range without the need for pressurized vessels.[10] Its chemical inertness makes it suitable for reactions involving strong bases or reactive organometallics.

  • Toluene (BP 110.6°C) is widely used in many organic reactions, such as the Suzuki-Miyaura coupling, due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[12][19][20]

  • n-Heptane (BP 98.4°C) and Cyclohexane (BP 80.7°C) are common non-polar solvents for reactions conducted at moderate to low temperatures.[2][11] Cyclohexane is also frequently used for recrystallization due to the significant difference in the solubility of many organic compounds at its boiling point versus room temperature.

Drug Development and Chromatography: In drug development, solvent choice affects purification and formulation.

  • n-Heptane is often used as a mobile phase component in normal-phase HPLC.[15]

  • The low volatility of This compound makes it less suitable for applications requiring rapid solvent removal, such as in final purification steps of active pharmaceutical ingredients (APIs). However, its high boiling point can be advantageous in certain extraction or synthesis processes where temperature stability is paramount.[14]

Solvency Power

The principle of "like dissolves like" is a fundamental concept in determining solubility. All four solvents are non-polar, making them suitable for dissolving other non-polar compounds like oils, fats, and other hydrocarbons.

A practical example is the solubility of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) .

  • Studies have shown that Ibuprofen is soluble in both cyclohexane and toluene .[21]

  • Toluene , with its aromatic ring, can engage in π-stacking interactions, which may offer enhanced solubility for aromatic solutes compared to the purely aliphatic solvents.

Safety Profile

Safety is a primary concern in any laboratory or manufacturing setting. The flash point—the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air—is a key metric for fire hazard.

SolventFlash Point (°C)Key Hazards
This compound ~80 °C[10]Low flammability
n-Heptane -4 °CHighly Flammable
Toluene 4 °C[16]Highly Flammable, Reproductive Toxicity[17]
Cyclohexane -20 °CExtremely Flammable

This compound offers a significant safety advantage with its high flash point of approximately 80°C, making it far less flammable than the other solvents under typical operating conditions.[10] In contrast, heptane, toluene, and particularly cyclohexane have very low flash points, requiring stringent safety protocols to mitigate fire risks.[16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in pharmaceutical development for the synthesis of biaryl compounds. The following is a generalized protocol, illustrating a typical workflow where a solvent like toluene is used.

ExperimentalWorkflow General Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Degas Mixture (N₂ or Ar purge) C->D E Heat to Desired Temperature (e.g., 90-110°C) with Stirring D->E F Monitor Progress (TLC or GC-MS) E->F G Cool to Room Temp & Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate Solvent (Rotary Evaporation) I->J K Purify Product (Column Chromatography) J->K

Caption: Generalized experimental workflow for a Suzuki-Miyaura reaction.

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[19][23]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the anhydrous solvent (e.g., Toluene).[19] For some reactions, a co-solvent like water or ethanol (B145695) may be used.[23]

  • Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated with vigorous stirring to a temperature typically between 80-110°C.[19] The reaction progress is monitored by an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched, often with the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.[23]

Solvent Considerations for this Protocol:

  • Toluene is effective due to its ability to dissolve the reactants and its boiling point, which allows the reaction to be run at elevated temperatures to ensure a reasonable reaction rate.

  • Substituting with This compound would allow for even higher reaction temperatures, which could be beneficial for less reactive substrates. However, its higher viscosity might slightly impede mass transfer, and its removal during the workup would require higher temperatures or higher vacuum.

  • Using n-heptane or cyclohexane would necessitate lower reaction temperatures, potentially leading to significantly longer reaction times or lower yields. They could, however, be suitable for reactions involving highly reactive coupling partners that proceed efficiently at lower temperatures.

References

A Comparative Guide to the Validation of Analytical Methods for Hexylcyclohexane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of hexylcyclohexane purity. It is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing robust analytical techniques. The focus is on providing objective performance comparisons supported by experimental data and detailed protocols.

Comparison of Analytical Methods: GC-FID vs. GC-MS

The determination of this compound purity is most effectively achieved using gas chromatography (GC) due to its volatile and thermally stable nature. The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most prevalent technique for quantifying hydrocarbon purity. The FID exhibits a robust, linear response over a wide concentration range for compounds that combust in a hydrogen-air flame.[1] It is highly sensitive to hydrocarbons and offers excellent precision and accuracy for purity assays.[2][3] GC-FID is generally considered a reliable and cost-effective method for routine quality control.[4]

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry. While GC-MS can be used for quantification, its primary strength lies in the definitive identification of impurities, even at trace levels, by providing structural information from the mass spectrum of each separated compound.[5][6] This is particularly valuable during method development, for troubleshooting, and for characterizing unknown peaks.

Key Considerations for Method Selection:

FeatureGC-FIDGC-MS
Primary Use Quantitative Purity AnalysisImpurity Identification & Quantification
Selectivity Based on chromatographic retention timeBased on retention time and mass-to-charge ratio
Sensitivity High for hydrocarbonsVery high, especially in selected ion monitoring (SIM) mode
Linearity Excellent over a wide rangeGood, but can be more limited than FID
Cost Lower instrument and maintenance costsHigher instrument and maintenance costs
Expertise Simpler operation and data analysisMore complex operation and data interpretation
Regulatory Widely accepted for purity assaysOften required for impurity identification
Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance data for the validation of GC-FID and GC-MS methods for the analysis of this compound purity. The data is representative of what can be achieved with a properly validated method.[2][4][5][6]

Validation ParameterGC-FIDGC-MS (Full Scan)
Linearity (R²) ≥ 0.999[2]≥ 0.995
Precision (RSD%) < 1.0%[3]< 3.0%[5]
Accuracy (% Recovery) 98-102%95-105%
Limit of Detection (LOD) ~5 ppm~1 ppm
Limit of Quantification (LOQ) ~15 ppm~3 ppm
Range 0.001% - 99.9%0.0005% - 10%

Experimental Protocols

Detailed Methodology for this compound Purity by GC-FID

This protocol describes a validated method for determining the purity of this compound and quantifying related impurities.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: Agilent CP-Sil 5 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier gas: Helium, high purity.

  • This compound reference standard (purity >99.5%).

  • Potential impurity reference standards (e.g., cyclohexane, other C12 isomers).[7]

  • Solvent: Hexane or other suitable high-purity solvent.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (100:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C

  • Detector Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) at manufacturer-recommended flows.

3. Standard and Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the reference standard solution.

4. System Suitability:

  • Inject the reference standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 1.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time from the reference standard injection.

  • Calculate the purity using the area percent method, assuming all impurities have a similar response factor to this compound.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method for this compound purity.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Method (e.g., GC-FID) A->B C Optimize Parameters (Column, Temp, Flow) B->C D Specificity/ Selectivity C->D Begin Validation E Linearity & Range D->E F Precision (Repeatability & Intermediate) E->F G Accuracy F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J Complete Validation K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: Workflow for analytical method validation.

Logical Relationships of Validation Parameters

This diagram shows the logical relationship and hierarchy of key validation parameters.

cluster_0 Core Performance Characteristics cluster_1 Method Capability cluster_2 Reliability A Method Validation B Accuracy (Trueness) A->B C Precision (Scatter) A->C G Specificity A->G H Robustness A->H D Linearity B->D Demonstrated across range C->D Evaluated at each level E Range D->E F LOD / LOQ E->F Defines lower limit

Caption: Interrelationship of validation parameters.

References

A Comparative Guide to the Physical Properties of Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of hexylcyclohexane against relevant alternative compounds. The data presented is compiled from various reputable sources and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Furthermore, this guide details standardized experimental protocols for the determination of these properties and outlines a methodology for data cross-validation to ensure accuracy and reliability.

Data Presentation: Physical Property Comparison

The following table summarizes the key physical properties of this compound and selected alternative compounds. These alternatives, including a simple cycloalkane (cyclohexane), an aromatic analogue (n-hexylbenzene), and a larger cycloalkane (dicyclohexylmethane), provide a comparative context for evaluating the physical characteristics of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexViscosity (cP)
This compound C₁₂H₂₄168.32208-210[1], 221[2]~0.82[1]1.45[2]Data not readily available
CyclohexaneC₆H₁₂84.1680.70.7791.4260.98
n-HexylbenzeneC₁₂H₁₈162.272260.8611.486Data not readily available
DicyclohexylmethaneC₁₃H₂₄180.33~245-247~0.875~1.479Data not readily available

Note: The data presented are compiled from multiple sources and may represent typical or estimated values. For precise applications, experimental verification is recommended.

Experimental Protocols

Accurate determination of physical properties is paramount for their use in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the Siwoloboff method using a Thiele tube.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

Procedure:

  • A small quantity (0.5-1 mL) of the sample liquid (e.g., this compound) is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. It can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • The liquid sample

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid overflowing from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a thermostatic water bath at a constant, known temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and its mass is accurately measured (m₂).

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). Its mass is then determined (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many liquids, a capillary viscometer, such as an Ostwald or Ubbelohde viscometer, provides a simple and accurate method for determining kinematic viscosity, from which dynamic viscosity can be calculated.

Apparatus:

  • Capillary viscometer

  • Thermostatic water bath

  • Stopwatch

  • The liquid sample

  • Reference liquid of known viscosity

Procedure:

  • The viscometer is cleaned and dried.

  • A specific volume of the sample liquid is introduced into the viscometer.

  • The viscometer is placed vertically in a thermostatic water bath at a controlled temperature.

  • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

  • The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch (t_sample).

  • The experiment is repeated with a reference liquid of known viscosity (η_reference) and density (ρ_reference) at the same temperature to determine its flow time (t_reference).

  • The kinematic viscosity (ν) can be determined by comparison with the reference liquid. The dynamic viscosity (η_sample) is then calculated using the formula: η_sample = (η_reference * ρ_sample * t_sample) / (ρ_reference * t_reference)

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium lamp)

  • The liquid sample

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the sample liquid are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

  • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator knob is adjusted to remove any color fringe from the dividing line.

  • The refractor arm is moved until the dividing line is centered on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Cross-Validation of Physical Property Data

Cross-validation of experimental data is crucial for establishing the reliability and accuracy of reported physical properties. In the context of chemical data, this is often achieved through interlaboratory comparisons, also known as round-robin tests.[3][4] This process involves multiple independent laboratories measuring the same physical property of the same sample using a standardized experimental protocol.

The primary goals of such a cross-validation effort are:

  • Assessing Reproducibility: To determine the level of agreement between results obtained in different laboratories.

  • Identifying Systematic Errors: To uncover any consistent biases in measurements from a particular laboratory or method.

  • Establishing a Consensus Value: To determine a more reliable and robust value for the physical property, often with a calculated uncertainty.

The use of Certified Reference Materials (CRMs) is a cornerstone of this process.[5][6][7] CRMs are materials with well-characterized and certified property values, which are used to calibrate instruments and validate measurement procedures, thereby ensuring traceability to national or international standards.[2]

The logical workflow for the cross-validation of physical property data is illustrated in the diagram below.

G cluster_0 Single Laboratory Measurement cluster_1 Interlaboratory Comparison (Cross-Validation) A Sample Preparation (this compound) C Physical Property Measurement (e.g., Boiling Point) A->C B Instrument Calibration (using CRM) B->C D Data Acquisition & Analysis C->D E Distribute Homogenized Sample to Multiple Laboratories D->E Submit Data for Comparison F Independent Measurement by Each Laboratory E->F G Statistical Analysis of All Results F->G H Establishment of Consensus Value & Uncertainty G->H H->D Feedback & Validation

Caption: Workflow for Cross-Validation of Physical Property Data.

This diagram illustrates the process, starting from a single laboratory's measurement, which is then subjected to an interlaboratory comparison for cross-validation, ultimately leading to a more robust and validated data point.

The following diagram illustrates the logical relationship in selecting an appropriate experimental method based on the property to be measured.

G cluster_0 Property cluster_1 Experimental Method A Desired Physical Property B Boiling Point A->B C Density A->C D Viscosity A->D E Refractive Index A->E F Thiele Tube Method B->F G Pycnometry C->G H Capillary Viscometry D->H I Abbe Refractometry E->I

Caption: Selection of Experimental Methods for Physical Properties.

References

Comparative study of reaction kinetics in hexylcyclohexane versus toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a hydrocarbon solvent or reactant can profoundly influence the kinetic profile of a chemical reaction. Aromatic and alicyclic hydrocarbons, while both nonpolar, exhibit distinct differences in their reactivity due to their unique molecular structures. This guide provides a comparative analysis of the reaction kinetics of hexylcyclohexane, a representative saturated cycloalkane, and toluene (B28343), a common aromatic hydrocarbon. Due to a scarcity of direct experimental kinetic data for this compound, this comparison will leverage extensive data for cyclohexane (B81311) as a proxy, supplemented by information on other n-alkylcyclohexanes to infer the kinetic behavior of this compound.

Executive Summary

Toluene, with its aromatic ring, is generally more stable and less reactive towards radical abstraction than this compound. The C-H bonds on the cyclohexyl ring of this compound are more susceptible to abstraction, leading to different reaction pathways and kinetics, particularly in oxidation and pyrolysis reactions. Toluene's reactivity is often centered on the methyl group or the aromatic ring itself, depending on the reaction conditions.

Data Presentation: A Comparative Overview of Kinetic Parameters

The following table summarizes key kinetic parameters for the oxidation of toluene and cyclohexane (as a proxy for this compound). It is important to note that these values are context-dependent and can vary with experimental conditions.

ParameterTolueneCyclohexane (as proxy for this compound)Key Distinctions
Typical Reaction Type Oxidation, Electrophilic Aromatic Substitution, Side-chain reactionsOxidation, Pyrolysis, DehydrogenationToluene's aromaticity allows for electrophilic substitution, which is not a pathway for saturated cycloalkanes.
Activation Energy (Oxidation) Intrinsic activation energy for liquid-phase oxidation is ~57.35 kJ/mol.[1]Activation energy for RO₂ to QOOH isomerization is ~23.8 kcal/mol (~99.6 kJ/mol).The initial steps in oxidation differ significantly. Toluene oxidation often involves the methyl group, while cyclohexane oxidation involves H-atom abstraction from the ring.
Reaction Order (Oxidation) Often first-order with respect to both toluene and dissolved oxygen in liquid-phase oxidation.[1]Complex, with multiple competing elementary reactions.The overall reaction order for cyclohexane oxidation is not simply defined due to the complex radical chain mechanism.
Key Intermediates Benzaldehyde, Benzoic Acid, Benzyl radicalCyclohexyl radical, Cyclohexene, 1,2-epoxycyclohexaneThe nature of the intermediates reflects the different initial bond-breaking events.
Pyrolysis Onset Temperature Stable at lower temperatures, with decomposition becoming significant above 1000 K.[2]Ring-opening and decomposition can begin at lower temperatures compared to the aromatic ring of toluene.The saturated C-C bonds in the cyclohexane ring are weaker than the bonds within the aromatic ring of toluene.

Experimental Protocols

Toluene Oxidation

A common method for studying the liquid-phase oxidation of toluene involves a bubble column reactor.

Methodology:

  • A solution of toluene, often with a catalyst such as a cobalt salt, is placed in the reactor.[3]

  • Air or oxygen is bubbled through the solution at a controlled flow rate and temperature.[1]

  • Samples are withdrawn at regular intervals and analyzed using techniques like gas chromatography (GC) to determine the concentrations of toluene and its oxidation products (e.g., benzaldehyde, benzoic acid).[3]

  • The reaction rate is determined from the change in concentration over time.[1]

  • Kinetic parameters such as the reaction order and activation energy are then calculated from experiments performed at different concentrations and temperatures.[1]

Cyclohexane Oxidation (as a proxy for this compound)

The oxidation of cyclohexane is often studied in jet-stirred reactors or rapid compression machines to investigate its behavior under conditions relevant to combustion.

Methodology:

  • A gaseous mixture of cyclohexane, oxygen, and an inert carrier gas (e.g., nitrogen) is continuously fed into a jet-stirred reactor at a specific temperature and pressure.

  • The reactor is designed to ensure perfect mixing, allowing for the study of the reaction kinetics under steady-state conditions.

  • The composition of the reacting mixture is analyzed at the reactor outlet using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify reactants, intermediates, and products.

  • By varying the temperature, pressure, and equivalence ratio, a detailed kinetic model can be developed and validated.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized reaction pathways for toluene and cyclohexane oxidation, highlighting the key differences in their initial steps.

Toluene_Oxidation Toluene Toluene BenzylRadical Benzyl Radical Toluene->BenzylRadical H abstraction BenzylPeroxyRadical Benzyl Peroxy Radical BenzylRadical->BenzylPeroxyRadical + O2 Benzaldehyde Benzaldehyde BenzylPeroxyRadical->Benzaldehyde BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid FurtherOxidation Further Oxidation (CO, CO2, H2O) BenzoicAcid->FurtherOxidation

Caption: Generalized pathway for toluene oxidation.

Cyclohexane_Oxidation Cyclohexane Cyclohexane CyclohexylRadical Cyclohexyl Radical Cyclohexane->CyclohexylRadical H abstraction CyclohexylPeroxyRadical Cyclohexyl Peroxy Radical CyclohexylRadical->CyclohexylPeroxyRadical + O2 QOOH Hydroperoxyalkyl Radical (QOOH) CyclohexylPeroxyRadical->QOOH Isomerization CyclicEthers Cyclic Ethers QOOH->CyclicEthers Ketohydroperoxides Ketohydroperoxides QOOH->Ketohydroperoxides RingOpening Ring Opening Products Ketohydroperoxides->RingOpening

Caption: Generalized pathway for cyclohexane oxidation.

Conclusion

The reaction kinetics of this compound and toluene are fundamentally different due to the presence of a saturated alicyclic ring versus an aromatic ring. Toluene's aromaticity confers greater stability, and its reactions often proceed through pathways involving the methyl group or the aromatic system itself. In contrast, the reactivity of this compound is dictated by the C-H bonds on the cyclohexane ring, leading to a complex series of radical chain reactions, particularly in oxidation. While direct comparative experimental data for this compound is limited, the extensive studies on cyclohexane provide a solid foundation for understanding the kinetic behavior of this class of compounds. For researchers and professionals in drug development, this distinction is critical when selecting solvents or designing synthetic routes, as the choice between an aromatic and a cycloalkane hydrocarbon can significantly impact reaction rates, product distributions, and overall process efficiency.

References

Evaluating the Cost-Effectiveness of Hexylcyclohexane in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of industrial processes, the selection of an appropriate solvent is a critical decision that significantly impacts efficiency, safety, and overall cost. This guide provides a comprehensive comparison of hexylcyclohexane with other common industrial solvents, offering researchers, scientists, and drug development professionals a data-driven resource to evaluate its cost-effectiveness. By examining key performance indicators, experimental protocols, and potential signaling pathways, this document aims to facilitate informed decision-making in solvent selection.

Comparative Performance of Industrial Solvents

The cost-effectiveness of a solvent is not solely determined by its purchase price but also by its performance characteristics in a given application. Factors such as solvency power, evaporation rate, and safety profile all contribute to the overall economic impact. The following table summarizes the key quantitative data for this compound and its common alternatives: cyclohexane (B81311), toluene (B28343), and methylcyclohexane (B89554).

PropertyThis compoundCyclohexaneTolueneMethylcyclohexane
Chemical Formula C₁₂H₂₄C₆H₁₂C₇H₈C₇H₁₄
Molar Mass ( g/mol ) 168.3284.1692.1498.19
Boiling Point (°C) 208-210[1]80.7110.6101
Density (g/cm³) ~0.82[1]~0.779~0.867~0.77
Flash Point (°C) ~80-204-4
Evaporation Rate (BuAc=1) Low (estimated)5.62.03.2
Solubility in Water Slightly soluble[1]InsolubleInsolubleInsoluble
Price (USD/kg) Inquire~0.85 - 1.14[2][3]~0.69 - 0.96[4][5]~1.5 - 2.5 (Industrial Grade Estimate)

Note on Pricing: The prices for cyclohexane and toluene are based on recent market data for bulk quantities. The price for industrial-grade methylcyclohexane is an estimate, as publicly available data often reflects smaller, laboratory-grade quantities at a higher cost. The price for this compound is typically provided upon request from chemical suppliers and will vary based on volume and purity.

Experimental Protocols for Solvent Evaluation

To ensure an objective comparison of solvent performance, standardized experimental protocols are essential. The following methodologies, based on ASTM standards and general laboratory practices, can be employed to evaluate key solvent properties.

Determination of Solvency Power (Kauri-Butanol Value) - ASTM D1133

This test method is used to determine the relative solvency power of hydrocarbon solvents. A higher Kauri-Butanol (KB) value indicates a stronger solvency power.

Methodology:

  • Prepare a standard solution of kauri resin in n-butanol.

  • Titrate a measured volume of the solvent being tested into the kauri-butanol solution.

  • The endpoint is reached when the solution becomes turbid, and the turbidity remains after agitation.

  • The volume of solvent required to reach the endpoint is used to calculate the KB value.

Evaporation Rate Determination - ASTM D3539 (Modified)

This method provides a comparative measure of the time required for a solvent to evaporate.

Methodology:

  • A specified volume (e.g., 0.7 mL) of the solvent is applied to a filter paper of known diameter.

  • The time taken for the complete evaporation of the solvent under controlled temperature and airflow is recorded.

  • The evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate (B1210297) (BuAc = 1.0).

Cleaning Efficiency Evaluation - ASTM D4488

This standard provides a guide for testing the cleaning performance of liquid household cleaners, which can be adapted for industrial solvents.

Methodology:

  • Apply a standardized soil (e.g., a specific grease or oil) to a standard substrate (e.g., stainless steel or ceramic tile).

  • Apply a measured amount of the solvent to a cleaning cloth or sponge.

  • Use a standardized mechanical scrubbing apparatus to clean the soiled substrate for a set number of cycles.

  • The cleaning efficiency is determined by measuring the amount of soil removed, which can be quantified using gravimetric analysis or instrumental surface analysis (e.g., reflectometry).

Logical Workflow for Solvent Selection

The process of selecting the most cost-effective solvent for an industrial process can be visualized as a logical workflow. This involves a series of evaluations, from initial screening based on physical properties to performance testing and finally, a cost-benefit analysis.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Solute, Temperature, Process Time) B Initial Solvent Screening (Boiling Point, Flash Point, Toxicity) A->B C Shortlist Potential Solvents (this compound & Alternatives) B->C D Quantitative Performance Testing C->D E Solvency Power (ASTM D1133) D->E F Evaporation Rate (ASTM D3539) D->F G Cleaning Efficiency (ASTM D4488) D->G H Cost-Benefit Analysis E->H F->H G->H I Solvent Cost H->I J Process Efficiency (e.g., Cycle Time) H->J K Waste Disposal Costs H->K L Final Solvent Selection H->L

A logical workflow for selecting a cost-effective industrial solvent.

Discussion on Cost-Effectiveness

The true cost-effectiveness of this compound extends beyond its initial purchase price. Its low estimated evaporation rate compared to more volatile solvents like cyclohexane and toluene can lead to reduced solvent consumption over time, particularly in open-system processes. This lower volatility also contributes to a higher flash point, enhancing workplace safety and potentially reducing the costs associated with stringent fire safety measures.

In applications requiring strong solvency for non-polar compounds, a direct comparison of the Kauri-Butanol values would be crucial. If this compound demonstrates superior solvency for a specific resin or contaminant, it could lead to faster processing times and reduced solvent usage, thereby lowering operational costs.

Furthermore, the trend towards "green" chemistry and stricter environmental regulations must be considered. While specific toxicity data for this compound requires further investigation and comparison against established limits, its lower volatility may result in lower VOC emissions compared to some alternatives. The costs associated with regulatory compliance, personal protective equipment, and waste disposal are significant components of the total cost of ownership for any solvent.

Conclusion

The evaluation of this compound's cost-effectiveness in industrial processes necessitates a multifaceted approach. While it may have a higher initial purchase price compared to some commodity solvents, its performance characteristics, such as lower volatility and potentially high solvency, can offer long-term economic benefits. By employing standardized experimental protocols to generate comparative data and considering the total cost of ownership, including safety and environmental factors, researchers and industry professionals can make a well-informed decision on whether this compound is the optimal choice for their specific application. The logical workflow presented in this guide provides a framework for this comprehensive evaluation.

References

A Comparative Analysis of Hexylcyclohexane and Novel Solvent Systems for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hexylcyclohexane against a range of novel, more sustainable solvent systems. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection for various applications, from organic synthesis to drug formulation. The performance of these solvents is benchmarked based on their physicochemical properties, solubility of a model active pharmaceutical ingredient (API), and their utility in common synthetic procedures.

Physicochemical Properties: A Comparative Overview

The selection of a solvent is fundamentally guided by its physical and chemical properties. This table summarizes key parameters for this compound and the selected novel solvent systems.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyrene™ (dihydrolevoglucosenone)γ-Valerolactone (GVL)Choline Chloride:Urea (1:2 DES)Supercritical CO₂ (scCO₂)
CAS Number 4292-75-596-47-953716-82-8108-29-2N/A124-38-9
Molecular Formula C₁₂H₂₄C₅H₁₀OC₆H₈O₃C₅H₈O₂C₅H₁₄N⁺Cl⁻ + CH₄N₂OCO₂
Molecular Weight ( g/mol ) 168.3286.13128.13100.12139.62 + 60.0644.01
Boiling Point (°C) ~221-225~80~227~207>200 (decomposes)31.1 (critical temp.)
Melting Point (°C) ~ -52~ -136N/A~ -31~12-56.6 (triple point)
Density (g/cm³) ~0.81-0.82~0.86~1.25~1.05~1.25Variable (typically 0.1-1.2)
Flash Point (°C) ~80.2~ -11~108~96>100N/A
Water Solubility Slightly soluble14 g/100 mL (20°C)MiscibleMiscibleMiscibleLow
Solvent Type Non-polar, HydrophobicPolar aproticDipolar aproticDipolar aproticIonic Liquid-likeNon-polar
Source PetrochemicalRenewable (from agricultural waste)Renewable (from cellulose)Renewable (from lignocellulosic biomass)Renewable componentsIndustrial byproduct
Key Hazards FlammableHighly flammable, peroxide-formerEye irritantEye irritantLow toxicity reportedAsphyxiant at high conc.

Benchmarking Performance: Solubility of Ibuprofen

To provide a practical performance metric, the solubility of a model API, Ibuprofen, is compared across these solvents. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. Enhancing its solubility is a common challenge in formulation development.

Solvent SystemIbuprofen Solubility (mg/g of solvent)Reference
This compound Data not available; expected to be low due to non-polar natureN/A
2-Methyltetrahydrofuran (2-MeTHF) Soluble (qualitative)[1]
Cyrene™ Data not availableN/A
γ-Valerolactone (GVL) Data not availableN/A
Menthol:PEG 400 (1:1 DES) 379.69[2]
Menthol:Oleic acid (1:1 DES) 356.3[2]
Choline chloride:Glycerol (1:2 DES) Lower than menthol-based DES[2]
Supercritical CO₂ (scCO₂) Soluble, but requires high pressure[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the use of these solvents in a drug development context.

Protocol for Determining API Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient in a given solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent of interest

  • Glass vials with screw caps

  • Mechanical shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API powder to a glass vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a mechanical shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the sample to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-30 minutes to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis spectrophotometer.

  • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in the solvent, typically expressed in mg/mL or g/100g .

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction in 2-MeTHF

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in pharmaceutical synthesis, using the green solvent 2-MeTHF.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add the aryl halide (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Add anhydrous 2-MeTHF to the flask to dissolve the reactants.

  • Heat the reaction mixture to a desired temperature (e.g., reflux, ~80°C for 2-MeTHF) and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate typical workflows in drug development where solvent selection is a critical consideration.

Drug_Discovery_and_Development_Workflow cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (Screening) Target_ID->Hit_Gen Assay Development Hit_to_Lead Hit-to-Lead (Medicinal Chemistry) Hit_Gen->Hit_to_Lead Hit Confirmation Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox Candidate Selection In_Vivo_PKPD In Vivo PK/PD & Efficacy In_Vitro_Tox->In_Vivo_PKPD Safety_Pharm Safety Pharmacology In_Vivo_PKPD->Safety_Pharm Process_Chem Process Chemistry & Formulation Safety_Pharm->Process_Chem Phase_I Phase I Trials (Safety) Process_Chem->Phase_I IND Filing Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval NDA/MAA Submission

Caption: A simplified workflow of the drug discovery and development process.

API_Synthesis_Workflow Start Starting Materials Step1 Step 1: Reaction Solvent: e.g., 2-MeTHF, Cyrene™Reagents, Catalyst, Base Start->Step1 Workup1 Workup & Isolation Extraction, CrystallizationSolvent: e.g., Heptane/EtOAc Step1->Workup1 Step2 Step 2: Reaction Solvent: e.g., GVL, DESReagents, Temperature Control Workup1->Step2 Workup2 Purification Column ChromatographySolvent System: e.g., Hexane/Ethyl Acetate Step2->Workup2 Final Final API Workup2->Final

Caption: A generic workflow for a multi-step API synthesis process.

Conclusion

This compound is a non-polar, hydrophobic solvent with a high boiling point and low water solubility.[3] While it has applications in organic synthesis, the pharmaceutical industry is increasingly shifting towards greener and more sustainable alternatives. Novel solvent systems such as 2-MeTHF, Cyrene™, γ-valerolactone, and deep eutectic solvents offer significant advantages in terms of their renewable origins, biodegradability, and often improved performance in specific applications.[2][4][5][6] For instance, the high polarity and hydrogen bonding capabilities of DESs can dramatically enhance the solubility of poorly soluble drugs like ibuprofen.[2] Bio-derived solvents like 2-MeTHF and Cyrene™ have shown great promise as replacements for traditional polar aprotic solvents in key synthetic transformations.[5][6] Supercritical CO₂ presents a unique, non-toxic, and tunable solvent option, particularly for extraction and purification processes.[1]

The choice of solvent will always be application-specific, balancing performance, cost, safety, and environmental impact. This guide provides a starting point for researchers to explore these novel solvent systems as viable and often superior alternatives to traditional hydrocarbon solvents like this compound in the pursuit of greener and more efficient pharmaceutical development.

References

Efficacy of hexylcyclohexane in specific named reactions (e.g., Suzuki, Grignard)

Author: BenchChem Technical Support Team. Date: December 2025

Hexylcyclohexane: A Profile

This compound is a colorless liquid with a non-polar nature, rendering it soluble in many organic solvents but not in water.[1] Its key physical and chemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₂H₂₄[2][3][4]
Molecular Weight168.32 g/mol [2]
Boiling Point~208-210 °C[3][4]
Melting Point~ -52 °C[3][4]
Density~0.82 g/cm³[3][4]

This compound in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. The choice of solvent is critical and can influence reaction efficiency by affecting the solubility of reagents and the stability of the catalytic species.[5] Nonpolar aromatic solvents like toluene (B28343) are frequently used.[5]

Comparison with Standard Solvents

Given its non-polar, hydrocarbon structure, this compound can be considered as a potential high-boiling point alternative to solvents like toluene in Suzuki reactions.

SolventBoiling Point (°C)PolarityKey Considerations
This compound ~208-210Non-polarPotential Advantages: High boiling point allows for reactions at elevated temperatures, potentially increasing reaction rates and enabling the use of less reactive substrates. Chemically inert nature may prevent side reactions. Potential Disadvantages: High boiling point can make solvent removal difficult. Lower solvating power for polar reagents and intermediates compared to more polar solvents. Lack of established experimental data.
Toluene 111Non-polarEstablished Performance: Widely used and well-documented in Suzuki reactions, often providing good to excellent yields. Disadvantages: Lower boiling point may limit reaction temperatures. Possesses some toxicity.
Dioxane 101Polar aproticEstablished Performance: Another common solvent, particularly effective for a range of substrates. Its coordinating ability can stabilize the palladium catalyst. Disadvantages: Forms peroxides and has a relatively low boiling point.
Tetrahydrofuran (B95107) (THF) 66Polar aproticEstablished Performance: Frequently used, especially in academic labs. Good solvating properties for a variety of reagents. Disadvantages: Very low boiling point limits its use in reactions requiring high temperatures. Forms explosive peroxides.
Experimental Data for Standard Solvents in Suzuki Coupling

The following table summarizes typical yields for the Suzuki coupling of an aryl bromide with an arylboronic acid using different standard solvents.

Aryl HalideArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10095
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8092
4-ChloroanisolePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O11088

This data is representative and compiled from various literature sources.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add toluene and water to the flask.

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The reaction mixture is then heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl (B1667301) product.

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base solvent Add Solvent (e.g., Toluene/H2O) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (e.g., 100°C, 12h) degas->heat workup Workup: - Dilution - Washing heat->workup purify Purification: - Column Chromatography workup->purify product Isolated Product purify->product

A typical experimental workflow for the Suzuki coupling reaction.

This compound in Grignard Reactions

Grignard reactions are fundamental for the formation of carbon-carbon bonds, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard because the lone pairs on the oxygen atom can coordinate to the magnesium, stabilizing the Grignard reagent.[6]

Comparison with Standard Solvents

This compound, being a non-polar hydrocarbon, lacks the coordinating oxygen atom necessary to stabilize a Grignard reagent, making it an unsuitable solvent for the formation of the Grignard reagent itself. However, it could potentially be used as a co-solvent or for the subsequent reaction of a pre-formed Grignard reagent in specific applications where its high boiling point is advantageous, although this is not a standard practice. A more suitable high-boiling point alternative would be an ether like tert-butoxycyclohexane.[2]

SolventBoiling Point (°C)Key Features
This compound ~208-210Non-coordinating, non-polar. Unsuitable for Grignard reagent formation.
Diethyl Ether 34.6Standard solvent, good for reagent formation and subsequent reaction.[6] Low boiling point can be a limitation.
Tetrahydrofuran (THF) 66Higher boiling point than diethyl ether, excellent solvating properties for Grignard reagents.[6][7]
tert-Butoxycyclohexane ~176-178A high-boiling point ether, potentially useful for Grignard reactions requiring elevated temperatures.[2]
Experimental Data for Standard Solvents in Grignard Reactions

The following table presents typical yields for the reaction of a Grignard reagent with a ketone in standard ethereal solvents.

Alkyl/Aryl HalideKetoneSolventTemperature (°C)Yield (%)
Bromobenzene (B47551)Acetone (B3395972)Diethyl Ether35 (reflux)90
1-BromobutaneCyclohexanoneTHF66 (reflux)95

This data is representative and compiled from various literature sources.

Experimental Protocol: Grignard Reaction of Bromobenzene with Acetone

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Bromobenzene (5.0 mL, 47.5 mmol)

  • Acetone (3.5 mL, 47.5 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 10% Hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for another 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of acetone in 10 mL of anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice and add saturated aqueous ammonium chloride solution to hydrolyze the magnesium alkoxide.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • The crude product (2-phenyl-2-propanol) can be purified by distillation or recrystallization.

Grignard_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Workup and Purification mg Activate Mg with Iodine add_halide Add Alkyl/Aryl Halide in Ether mg->add_halide reflux_grignard Reflux add_halide->reflux_grignard cool Cool Grignard Reagent reflux_grignard->cool add_ketone Add Ketone in Ether cool->add_ketone stir Stir at RT add_ketone->stir hydrolysis Hydrolysis with aq. NH4Cl stir->hydrolysis extraction Extraction hydrolysis->extraction purification Purification extraction->purification product Isolated Alcohol purification->product

A typical experimental workflow for the Grignard reaction.

Conclusion

Based on its physical properties, this compound shows potential as a high-boiling point, non-polar solvent for Suzuki-Miyaura cross-coupling reactions, particularly when elevated temperatures are required. However, the lack of coordinating ability makes it unsuitable for the formation of Grignard reagents. For both reactions, established solvents like toluene, dioxane, diethyl ether, and THF have well-documented performance and should be considered the primary choices. The theoretical advantages of this compound in Suzuki reactions would need to be validated through experimental investigation to determine its practical efficacy and potential benefits in specific applications. Researchers are encouraged to consider the safety and environmental profile of all solvents when designing synthetic routes.

References

Comparative Analysis of Hexylcyclohexane: Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological and environmental profile of hexylcyclohexane compared to alternative solvents.

This guide provides a detailed comparison of the toxicity and environmental impact of this compound and several potential alternatives, including cyclohexane (B81311), n-heptane, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding solvent selection.

Executive Summary

This compound is an organic solvent used in various industrial applications, including coatings, inks, glues, and cleaners, and as a chemical intermediate[1]. While it serves as a functional solvent, concerns regarding its potential human health and environmental effects necessitate a thorough evaluation and comparison with alternative chemicals. This guide summarizes available data on the acute toxicity, aquatic toxicity, biodegradability, and bioaccumulation potential of this compound and its alternatives. The data indicates that while this compound exhibits moderate acute toxicity, greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) present more favorable environmental and safety profiles in several aspects.

Comparative Data on Toxicity and Environmental Fate

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparative Acute Toxicity

ChemicalOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L, 4h)
This compound >5000>200013.9
Cyclohexane 12705>2000>32.88
n-Heptane --103
Cyclopentyl Methyl Ether (CPME) ->2000-
2-Methyltetrahydrofuran (2-MeTHF) -45006000 ppm

Data for n-heptane LC50 is for vapor exposure in rats[2]. Data for 2-MeTHF LC50 is for inhalation in rats[3].

Table 2: Comparative Aquatic Toxicity

ChemicalFish LC50 (96h, mg/L)Daphnia EC50 (48h, mg/L)Algae EC50 (72h, mg/L)
This compound Data not availableData not availableData not available
Cyclohexane 4.53 (Pimephales promelas)->4
n-Heptane Very toxic to aquatic life--
Cyclopentyl Methyl Ether (CPME) Data not availableData not availableData not available
2-Methyltetrahydrofuran (2-MeTHF) Harmful to aquatic organisms--

Cyclohexane is very toxic to aquatic life with long-lasting effects[4]. n-Heptane is very toxic to aquatic life with long-lasting effects[5].

Table 3: Comparative Environmental Fate

ChemicalBiodegradabilityBioaccumulation Potential (BCF)
This compound Data not availableData not available (logP ~6.2 suggests potential for bioaccumulation)
Cyclohexane Readily biodegradableModerate potential
n-Heptane Readily biodegradableModerate potential
Cyclopentyl Methyl Ether (CPME) Data not availableData not available
2-Methyltetrahydrofuran (2-MeTHF) Not readily biodegradableLow potential

Experimental Protocols

The toxicity and environmental fate data presented in this guide are typically generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the relevant test protocols.

Acute Oral Toxicity (OECD 420, 423)

These methods are used to determine the acute oral toxicity of a substance.

  • OECD 420 (Fixed Dose Procedure): This method involves administering the test substance at one of a series of fixed dose levels to a group of animals of a single sex (usually females)[6][7]. The response in terms of signs of toxicity or mortality is observed, and the procedure may be repeated with higher or lower doses to identify a dose that causes evident toxicity without mortality[6].

  • OECD 423 (Acute Toxic Class Method): This is a stepwise procedure where a group of three animals of a single sex is dosed at a defined starting dose[4][6]. Depending on the outcome (mortality or survival), further groups of three animals are dosed at higher or lower fixed dose levels[4]. The method allows for the classification of the substance into a specific toxicity class based on the observed mortality[6].

Aquatic Toxicity
  • OECD 202 (Daphnia sp. Acute Immobilisation Test): This test assesses the acute toxicity of a substance to Daphnia magna[8][9][10][11]. Young daphnids are exposed to the test substance in a graded series of concentrations for 48 hours[8][9][11]. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation[8]. The result is expressed as the median effective concentration (EC50) that causes immobilization in 50% of the daphnids[10].

  • OECD 203 (Fish, Acute Toxicity Test): This guideline describes a method to determine the acute lethal toxicity of a substance to fish[12]. Fish are exposed to the test substance in a range of concentrations for 96 hours[12]. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated[12].

Environmental Fate
  • OECD 301F (Manometric Respirometry Test): This is a test for ready biodegradability of a substance in an aerobic aqueous medium[7][13][14][15][16]. A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask[7][14]. The consumption of oxygen by the microorganisms during biodegradation is measured over a 28-day period[7][14]. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window[14].

  • OECD 305 (Bioaccumulation in Fish): This guideline is used to determine the potential for a chemical to accumulate in fish from water (bioconcentration) or from their diet[12][17][18][19][20]. The test consists of an uptake phase, where fish are exposed to the test substance, followed by a depuration phase in a clean environment[17][19]. The concentration of the substance in the fish tissue is measured over time to calculate the bioconcentration factor (BCF)[12][17][19].

Signaling Pathways and Mechanisms of Toxicity

The neurotoxicity of many organic solvents, including cycloalkanes and alkanes, is often attributed to their ability to disrupt the function of the central nervous system (CNS)[21][22][23][24].

G cluster_exposure Exposure to Organic Solvents cluster_mechanism Cellular and Molecular Mechanisms cluster_outcome Neurotoxic Outcomes Inhalation Inhalation Membrane_Disruption Disruption of Neuronal Membranes Inhalation->Membrane_Disruption Dermal_Absorption Dermal Absorption Dermal_Absorption->Membrane_Disruption Ion_Channel_Alteration Alteration of Ion Channel Function (Ligand-gated and Voltage-gated) Membrane_Disruption->Ion_Channel_Alteration Neurotransmitter_Effects Effects on Neurotransmitter Systems Ion_Channel_Alteration->Neurotransmitter_Effects CNS_Depression Central Nervous System Depression Neurotransmitter_Effects->CNS_Depression Narcosis Narcosis CNS_Depression->Narcosis Impaired_Function Impaired Psychomotor Function CNS_Depression->Impaired_Function

Organic solvents are typically lipophilic and can readily partition into the lipid-rich environment of the brain[25]. The primary mechanism of acute neurotoxicity is believed to be a non-specific disruption of neuronal membrane function, similar to the action of general anesthetics[20][25]. This can lead to alterations in the function of ligand-gated and voltage-gated ion channels, thereby affecting neurotransmission and leading to CNS depression, narcosis, and impaired psychomotor function[21][25]. Chronic exposure can lead to more severe and potentially irreversible effects, including cognitive and memory impairment[21][25].

Experimental Workflows

The assessment of a chemical's toxicity and environmental impact follows a structured workflow, often guided by regulatory requirements.

G Start Chemical Substance PhysChem Physicochemical Properties Start->PhysChem Human_Health Human Health Hazard Assessment PhysChem->Human_Health Environmental_Hazard Environmental Hazard Assessment PhysChem->Environmental_Hazard Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Human_Health->Acute_Tox Irritation Skin/Eye Irritation Human_Health->Irritation Aquatic_Tox Aquatic Toxicity (Fish, Daphnia, Algae) Environmental_Hazard->Aquatic_Tox Biodegradation Ready Biodegradability Environmental_Hazard->Biodegradation Bioaccumulation Bioaccumulation Potential Environmental_Hazard->Bioaccumulation Risk_Assessment Risk Assessment Acute_Tox->Risk_Assessment Irritation->Risk_Assessment Aquatic_Tox->Risk_Assessment Biodegradation->Risk_Assessment Bioaccumulation->Risk_Assessment

Conclusion

This comparative guide highlights the toxicological and environmental profiles of this compound and several potential alternatives. While this compound is a functional solvent, the available data suggests that alternatives like n-heptane, CPME, and 2-MeTHF may offer advantages in terms of reduced toxicity or a more favorable environmental profile. Specifically, n-heptane and cyclohexane are readily biodegradable, and 2-MeTHF shows low potential for bioaccumulation[26]. However, a complete dataset, particularly for the environmental fate and aquatic toxicity of this compound and CPME, is needed for a more definitive comparison. Researchers and drug development professionals are encouraged to consider these data in the context of their specific applications to select solvents that are not only effective but also align with principles of safety and environmental sustainability.

References

Hexylcyclohexane Under the Microscope: A Comparative Analysis of Reaction Byproducts Against Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including the formation of unwanted byproducts. This guide provides a detailed comparative analysis of byproduct formation in reactions conducted in hexylcyclohexane versus other commonly used solvents. By presenting quantitative data from experimental studies and outlining detailed methodologies, this document aims to equip researchers with the information needed to make informed decisions for cleaner and more efficient chemical syntheses.

The selection of an appropriate solvent is paramount in optimizing chemical reactions. Beyond its primary role in dissolving reactants and facilitating their interaction, a solvent can profoundly impact reaction kinetics, selectivity, and the profile of byproducts. Non-polar aliphatic hydrocarbons, such as this compound, are often considered "green" alternatives to more traditional aromatic or ethereal solvents due to their lower toxicity and environmental impact. However, a thorough understanding of their influence on side reactions is crucial for their effective implementation.

This guide delves into the comparative analysis of byproduct formation in three widely utilized reaction types: Grignard reactions, Suzuki-Miyaura cross-coupling reactions, and catalytic hydrogenations. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from studies using structurally similar non-polar, aliphatic solvents like n-hexane and cyclohexane (B81311) to provide a valuable comparative framework.

Grignard Reactions: Taming the Wurtz Coupling Byproduct

Grignard reactions, essential for carbon-carbon bond formation, are often plagued by the formation of Wurtz coupling byproducts, where two organic halide molecules couple to form a dimer. The choice of solvent plays a pivotal role in suppressing this undesired side reaction.

A systematic study evaluating various solvents in the Grignard reaction of benzyl (B1604629) chloride with 2-butanone (B6335102) provides insightful quantitative data.[1][2] While this particular study did not include this compound, it offered a clear comparison between ethereal and aromatic solvents, highlighting the significant impact of the reaction medium on byproduct formation.

Table 1: Solvent Effects on Byproduct Formation in the Benzyl Grignard Reaction

SolventDielectric Constant (ε)Main Product Yield (%)Wurtz Byproduct Yield (%)Product to Byproduct Ratio
Diethyl Ether (Et₂O)4.3941090:10
Tetrahydrofuran (THF)7.5277030:70
2-Methyltetrahydrofuran (2-MeTHF)6.2901090:10
Cyclopentyl Methyl Ether (CPME)4.745--
Toluene (B28343)2.451 (in hybrid system)--

Data adapted from Kadam et al., Green Chem., 2013, 15, 1860-1864.[1][2] The yields for CPME and Toluene were obtained in a hybrid solvent system.

The data clearly indicates that while THF is a common solvent for Grignard reactions, it can lead to a significant increase in the Wurtz coupling byproduct for reactive halides like benzyl chloride.[1][2] In contrast, diethyl ether and 2-MeTHF show a remarkable ability to suppress this side reaction, leading to much higher yields of the desired product.[1][2] Given that this compound is a non-polar, non-coordinating solvent similar to the hydrocarbon component of these ethers, it is plausible that its performance would be more aligned with solvents that minimize the formation of radical intermediates leading to Wurtz coupling. However, the lack of coordinating ability might necessitate the use of co-solvents or initiators to facilitate the Grignard reagent formation itself.

Experimental Protocol: Benzyl Grignard Reaction and Byproduct Analysis

The following is a general procedure adapted from the study by Kadam et al. for the synthesis of the benzyl Grignard reagent and its reaction with 2-butanone, with subsequent analysis of the product and byproduct distribution.[1][2]

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • Benzyl chloride

  • Anhydrous solvent (e.g., Diethyl Ether, THF, 2-MeTHF)

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine. Add a small portion of a solution of benzyl chloride in the anhydrous solvent of choice. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. The remaining benzyl chloride solution is then added dropwise to maintain a steady reflux.

  • Reaction with Electrophile: After the complete addition of benzyl chloride and subsequent stirring, the solution of 2-butanone in the same anhydrous solvent is added dropwise at 0 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Byproduct Analysis: The crude product is analyzed by GC-MS to determine the ratio of the desired alcohol product to the Wurtz coupling byproduct (1,2-diphenylethane).

Experimental_Workflow_Grignard cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Mg turnings + I₂ C Initiation & Reflux A->C B Benzyl Chloride in Anhydrous Solvent B->C E Reaction at 0°C C->E D 2-Butanone in Anhydrous Solvent D->E F Quench with NH₄Cl (aq) E->F G Extraction & Drying F->G H GC-MS Analysis G->H I Product & Byproduct Ratio H->I

Experimental workflow for the Grignard reaction and byproduct analysis.

Suzuki-Miyaura Cross-Coupling: Minimizing Homocoupling and Protodeboronation

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. Common byproducts include homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom). The solvent can influence the stability of the catalyst and the reactive intermediates, thereby affecting the formation of these byproducts.

Table 2: General Solvent Effects on Suzuki-Miyaura Byproducts

Solvent TypePotential Influence on Byproducts
Aprotic Polar (e.g., DME, THF, Dioxane)Generally good solvents, but can influence catalyst stability and activity.
Protic (e.g., Alcohols, Water)Often used as co-solvents to aid in the dissolution of the base and boronic acid. Can promote protodeboronation if not carefully controlled.
Aromatic (e.g., Toluene)Commonly used, provides a non-coordinating environment. Byproduct formation is often low with optimized catalytic systems.
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane)Less common due to lower solubility of many catalysts and reagents. May require higher temperatures or more soluble catalyst systems. Byproduct profile expected to be similar to toluene if solubility issues are overcome.

For a non-polar, aliphatic solvent like this compound, the primary challenge would be ensuring the solubility of the palladium catalyst, ligands, and the boronic acid salt. If sufficient solubility is achieved, it is expected that the byproduct profile would be comparable to that observed in toluene, with homocoupling and protodeboronation being the main side reactions to control through careful optimization of the reaction conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Solvent Addition and Degassing: Add the solvent (or solvent mixture) and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography, and the purity and byproduct profile are analyzed by NMR and/or GC-MS.

Suzuki_Pathway cluster_cycle Catalytic Cycle cluster_side Side Reactions A Pd(0)L₂ B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L₂-X B->C D Transmetalation (R²-B(OR)₂) C->D E R¹-Pd(II)L₂-R² D->E G Homocoupling (R²-R²) D->G H Protodeboronation (R²-H) D->H F Reductive Elimination E->F F->A R¹-R² (Product)

Simplified catalytic cycle and major side reactions in Suzuki-Miyaura coupling.

Catalytic Hydrogenation: Controlling Over-reduction and Isomerization

Catalytic hydrogenation is a widely used method for the reduction of unsaturated functional groups. Byproducts can arise from over-reduction, isomerization of double bonds, or hydrogenolysis (cleavage of C-C or C-X bonds). The solvent can influence the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and the activity of the catalyst.

Studies on the hydrogenation of toluene over supported palladium and ruthenium catalysts have shown that non-polar, weakly adsorbing solvents like n-hexane have less of an inhibitory effect on the reaction rate compared to strongly adsorbing polar solvents like THF and methanol.[3] This suggests that a non-polar aliphatic solvent like this compound would be a suitable medium for such reactions, potentially leading to higher reaction rates.

In the context of selective hydrogenation, for instance, the reduction of an alkyne to a cis-alkene, the solvent can influence the selectivity. While specific data for this compound is scarce, the general principle is that the solvent should not strongly compete with the substrate for active sites on the catalyst surface. Non-polar, non-coordinating solvents are often favored in such transformations.

A study on the effect of iterative use of methylcyclohexane (B89554) as a hydrogen carrier provides some insight into byproducts formed during dehydrogenation and hydrogenation cycles.[4] The main byproducts observed were from demethylation, leading to benzene (B151609) and cyclohexane.[4] This indicates that under hydrogenation conditions, ring-opening and isomerization can be potential side reactions, although their extent is generally low.

Table 3: Potential Byproducts in Catalytic Hydrogenation and Solvent Influence

Byproduct TypeFormation MechanismPotential Solvent Influence
Over-reduction ProductsFurther reduction of the desired product (e.g., alkane from alkene).Can be influenced by hydrogen solubility and mass transfer, which are affected by the solvent.
Isomerization ProductsMigration of double bonds before or during hydrogenation.The polarity and coordinating ability of the solvent can affect the catalyst surface and the binding of intermediates.
Hydrogenolysis ProductsCleavage of C-C or C-X bonds by hydrogen.Generally more dependent on the catalyst and reaction conditions (temperature, pressure) than the solvent.

For a reaction in this compound, the byproduct profile is expected to be primarily dictated by the catalyst choice and reaction conditions. Its inert nature would likely minimize solvent-derived byproducts.

Experimental Protocol: Catalytic Hydrogenation

The following is a general procedure for a catalytic hydrogenation reaction.

Materials:

  • Substrate to be hydrogenated

  • Heterogeneous catalyst (e.g., Pd/C, PtO₂)

  • Solvent (e.g., Ethanol, Ethyl Acetate, Hexane)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker, balloon hydrogenation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the substrate in the chosen solvent. Add the catalyst to the solution.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure and begin agitation.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Analysis: Concentrate the filtrate and analyze the crude product for the presence of byproducts using NMR, GC-MS, or HPLC.

Hydrogenation_Workflow A Dissolve Substrate in Solvent B Add Catalyst A->B C Purge with N₂ then H₂ B->C D Pressurize with H₂ & Agitate C->D E Monitor Reaction Progress D->E F Filter to Remove Catalyst E->F G Analyze Product & Byproducts F->G

General experimental workflow for catalytic hydrogenation.

Conclusion

The choice of solvent is a critical factor in controlling byproduct formation in organic synthesis. While direct comparative data for this compound is not extensively available, by examining studies on structurally similar non-polar, aliphatic solvents, we can infer its potential performance.

In Grignard reactions , this compound is expected to behave more like diethyl ether or 2-MeTHF in suppressing Wurtz coupling byproducts, although its non-coordinating nature might require process adjustments.

For Suzuki-Miyaura cross-coupling reactions , the primary challenge with this compound would be solubility. If overcome, its inert nature should result in a byproduct profile comparable to other non-polar solvents like toluene, with byproduct formation being more dependent on the catalytic system.

In catalytic hydrogenations , this compound is likely to be an excellent solvent choice due to its weak interaction with the catalyst surface, potentially leading to higher reaction rates and a clean byproduct profile.

Ultimately, the optimal solvent choice will depend on the specific reaction, substrates, and desired outcome. This guide provides a framework for researchers to consider the potential impact of using this compound and other non-polar aliphatic solvents on byproduct formation, encouraging further experimental investigation to validate these hypotheses and expand the toolkit of green and efficient solvents in organic synthesis.

References

A Comparative Guide to Computational Models for Predicting Hexylcyclohexane Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the physicochemical and toxicological properties of hexylcyclohexane. Experimental data is presented as a benchmark for model validation, and detailed experimental protocols for key measurements are outlined.

Physicochemical Properties: Experimental Data vs. Computational Predictions

The accurate prediction of physicochemical properties is crucial for understanding the behavior and fate of this compound in various systems. This section compares experimental data with predictions from common computational models.

Table 1: Comparison of Experimental and Predicted Physicochemical Properties of this compound

PropertyExperimental ValueComputational Model TypePredicted ValueReference/Notes
Molecular Weight 168.32 g/mol [1][2]-168.32 g/mol (Calculated from atomic weights)
Boiling Point 224.00 - 226.00 °C @ 760 mmHg[3]QSPR/Group ContributionVaries by modelQSPR models for alkanes and cycloalkanes can predict boiling points, often with good accuracy.[4]
Vapor Pressure 0.132 mmHg @ 25.00 °C (estimated)[3]--Direct experimental measurement is preferred for validation.
LogP (o/w) 6.2 (computed)[1]ALogP, XLogP36.246 (estimated)[3]LogP is a key indicator of hydrophobicity and environmental partitioning.
Water Solubility 0.1242 mg/L @ 25 °C (estimated)[3]--Inversely related to LogP.
Density -MD SimulationsVaries by force fieldAll-atom and united-atom force fields can be used to predict density.[5]

Experimental Protocols:

Standardized protocols for determining these properties are crucial for generating reliable data for model validation. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals[1][6][7][8][9].

  • Boiling Point (OECD TG 103): This guideline describes methods for determining the boiling point of substances, including ebulliometer methods and dynamic methods.

  • Vapor Pressure (OECD TG 104): This guideline details several methods for determining vapor pressure, such as the static method, effusion method, and gas saturation method, suitable for different pressure ranges.[10]

  • Partition Coefficient (n-octanol/water) (OECD TG 107 & 117): The "shake-flask" method is the traditional approach, involving the partitioning of the substance between n-octanol and water followed by concentration analysis of both phases. HPLC methods are also available for a more rapid estimation.

  • Water Solubility (OECD TG 105): This guideline describes the column elution method and the flask method for determining the water solubility of substances.

Computational Model Validation Workflow

The validation of computational models is a critical step to ensure their predictive accuracy. A general workflow for this process is outlined below.

Computational Model Validation Workflow cluster_data Data Acquisition cluster_analysis Comparative Analysis cluster_evaluation Model Evaluation cluster_refinement Model Refinement ExpData Experimental Data (e.g., Boiling Point, LogP, Toxicity) Compare Compare Predictions with Experimental Data ExpData->Compare Benchmark CompData Computational Predictions (QSAR, MD, DFT) CompData->Compare Assess Assess Model Performance (e.g., R², RMSE) Compare->Assess Refine Refine Model Parameters Assess->Refine If necessary Refine->CompData Iterate

A generalized workflow for the validation of computational models.

Toxicological Behavior: Insights from In Silico and Experimental Data

Understanding the toxicological profile of this compound is essential for risk assessment. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can provide initial toxicity estimates.

Table 2: Toxicological Profile of this compound

EndpointExperimental DataComputational Model TypePredicted OutcomeReference/Notes
Acute Oral Toxicity GHS: Harmful if swallowed[1]QSARVaries by modelQSAR models for acute toxicity often use descriptors like LogP and molecular weight.[11][12][13]
Eye Irritation GHS: Causes serious eye irritation[1]--Experimental data is the primary source for this endpoint.
Aquatic Toxicity GHS: May cause long lasting harmful effects to aquatic life[1]QSARVaries by modelAquatic toxicity can be predicted using models trained on large datasets from databases like ECOTOX and EnviroTox.[14][15][16][17][18]

Experimental Protocols:

  • Acute Oral Toxicity (OECD TG 420, 423, 425): These guidelines describe different methods for assessing acute oral toxicity, including the Fixed Dose Procedure, the Acute Toxic Class Method, and the Up-and-Down Procedure.

  • Acute Dermal Toxicity (OECD TG 402): This guideline outlines the procedure for assessing the toxic effects of a substance applied to the skin.

  • Acute Inhalation Toxicity (OECD TG 403): This guideline provides methods for evaluating the toxicity of a substance upon inhalation.

  • Acute Toxicity to Fish (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Acute Toxicity to Daphnia (OECD TG 202): This test assesses the acute immobilization of Daphnia magna.

Mechanism of Toxicity: A Putative Signaling Pathway

For non-polar, non-reactive substances like this compound, the primary mechanism of acute toxicity to aquatic organisms is often non-specific narcosis. This process does not involve specific receptor interactions but rather the disruption of cell membrane function.

Narcosis Mechanism This compound This compound (in water) Membrane Cell Membrane (Lipid Bilayer) This compound->Membrane Partitioning Disruption Membrane Disruption Membrane->Disruption Accumulation Function Impaired Membrane Function (e.g., ion transport, nerve transmission) Disruption->Function Toxicity Acute Toxicity (Narcosis) Function->Toxicity

A simplified diagram illustrating the mechanism of narcotic toxicity.

The lipophilic nature of this compound allows it to partition into the lipid bilayer of cell membranes.[19] This accumulation disrupts the structure and function of the membrane, leading to a depression of biological activity and ultimately, narcosis.[19][20] The severity of this effect is often correlated with the substance's hydrophobicity, as indicated by its LogP value.

Conclusion

Computational models offer valuable tools for predicting the behavior of this compound, aiding in early-stage hazard assessment and reducing the need for extensive animal testing. However, this guide highlights the critical importance of validating these models against robust experimental data generated using standardized protocols. While QSAR and other in silico methods can provide reliable estimates for physicochemical properties and baseline toxicity, experimental verification remains essential for regulatory purposes and for a comprehensive understanding of a chemical's behavior. The mechanism of toxicity for this compound is likely non-specific narcosis, a process driven by its physicochemical properties. Further research into specific biological interactions and potential signaling pathway disruptions would provide a more complete toxicological profile.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Hexylcyclohexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide presents a framework for an inter-laboratory comparison focused on the quantitative analysis of hexylcyclohexane, a saturated hydrocarbon relevant in various industrial and research applications. The objective of such a study is to assess the proficiency and comparability of analytical results among different laboratories, ensuring data reliability and consistency. This document provides a standardized experimental protocol, a presentation of hypothetical comparative data, and a clear visualization of the study workflow to aid researchers in designing and participating in similar proficiency tests.

Summary of Quantitative Inter-Laboratory Data

The performance of participating laboratories is typically evaluated using Z-scores, which measure the deviation of an individual result from the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Table 1: Hypothetical Results of this compound Analysis in a Standardized Sample

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency AssessmentZ-ScorePerformance Assessment
Lab-019.8210.000.50-0.36Satisfactory
Lab-0210.5510.000.501.10Satisfactory
Lab-039.1510.000.50-1.70Satisfactory
Lab-0411.2010.000.502.40Questionable
Lab-058.8910.000.50-2.22Unsatisfactory
Lab-0610.2110.000.500.42Satisfactory

Table 2: Comparison of Analytical Method Performance Parameters

Laboratory IDLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (RSD%)
Lab-010.050.153.5
Lab-020.040.122.8
Lab-030.060.204.1
Lab-040.030.102.5
Lab-050.080.255.2
Lab-060.050.153.1

Experimental Protocols

A standardized methodology is crucial for ensuring the comparability of results in an inter-laboratory study. The following protocol is based on established methods for the analysis of volatile organic compounds.

Sample Preparation
  • Sample Aliquoting : Upon receipt of the test sample, allow it to equilibrate to room temperature. Uncap and withdraw a 1.0 mL aliquot for analysis.

  • Internal Standard Spiking : Spike the 1.0 mL aliquot with an appropriate internal standard (e.g., deuterated cyclohexane) at a known concentration to correct for variations in sample injection and instrument response.

  • Dilution : Dilute the spiked sample with a suitable solvent, such as n-hexane, to a final volume that brings the expected this compound concentration within the instrument's calibrated linear range.

GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Gas Chromatograph (GC) Conditions :

    • Injector : Split/splitless injector, operated in split mode with a split ratio of 20:1.

    • Injection Volume : 1 µL.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 83, 168).[1]

    • Mass Range for Qualitative Confirmation : A full scan from m/z 50-300 can be used for initial method development and peak identification.

Quality Control
  • Calibration : A multi-point calibration curve should be prepared using certified reference standards of this compound. The calibration range should bracket the expected concentration of the analyte in the test sample.

  • Blanks : A method blank (a clean solvent subjected to the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.

  • Replicates : Each sample should be analyzed in triplicate to assess the precision of the measurement.

Study and Analytical Workflow

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a simplified representation of the analytical pathway.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Preparation of Homogeneous Test Material B Characterization & Stability Testing A->B C Distribution of Samples to Participating Laboratories B->C D Sample Analysis using Standardized Protocol C->D E Data Acquisition & Internal Quality Control D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis (Calculation of Z-Scores) F->G H Issuance of Final Report & Performance Assessment G->H

Workflow of an Inter-laboratory Comparison Study

G Sample Test Sample (1.0 mL) Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Solvent Spike->Dilute Inject GC-MS Injection (1 µL) Dilute->Inject Analyze Data Acquisition (SIM Mode) Inject->Analyze Quantify Quantification vs. Calibration Curve Analyze->Quantify

Analytical Workflow for this compound by GC-MS

References

Navigating the Maze of Solvent Stability: A Comparative Guide to Hexylcyclohexane in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of solvents and reagents during long-term storage is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comparative assessment of the long-term stability of hexylcyclohexane, a cycloalkane solvent, against other common laboratory solvents, supported by insights into potential degradation pathways and detailed protocols for stability assessment.

This compound, with its non-polar nature and relatively low volatility, is utilized in various applications where chemical inertness is required. However, like all chemical compounds, its stability over extended periods is not absolute. Understanding its potential for degradation is crucial for risk assessment and for establishing appropriate storage conditions and re-testing schedules.

Comparative Stability Profile of this compound and Alternatives

While specific long-term, room-temperature stability data for this compound is not extensively documented in publicly available literature, its stability profile can be inferred from the known behavior of cycloalkanes. In general, saturated hydrocarbons like this compound are chemically robust. Their primary degradation pathway under ambient storage conditions involves slow oxidation, particularly in the presence of light and oxygen. This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and potentially ring-opening products such as dicarboxylic acids over very long periods.

To provide a clearer perspective, the table below compares the anticipated stability of this compound with other widely used solvents from different chemical classes.

Solvent ClassExample SolventTypical Storage ConditionsPotential Degradation ProductsRelative Stability
Cycloalkane This compound Cool, dark, inert atmosphereHydroperoxides, alcohols, ketones, dicarboxylic acids (via ring-opening)High
Acyclic AlkaneDodecane (B42187)Cool, dark, inert atmosphereSmaller alkanes and alkenes (via chain scission), alcohols, ketones, carboxylic acids.[1][2][3]High
AromaticToluene (B28343)Cool, dark, well-ventilatedBenzaldehyde, benzoic acid, cresols.[4][5][6][7][8]Very High
Polar AproticDimethyl Sulfoxide (B87167) (DMSO)Room temperature, dryDimethyl sulfide, dimethyl sulfone, methanesulfinic acid, formaldehyde.[9][10][11]Moderate

Note: Relative stability is a general assessment under typical laboratory storage conditions. Specific degradation rates are highly dependent on the purity of the solvent, the presence of stabilizers, and the precise storage environment (temperature, light exposure, and atmospheric composition).

Experimental Protocols for Assessing Long-Term Stability

To empirically determine the long-term stability of this compound or any solvent, a structured experimental approach is necessary. This typically involves both real-time and accelerated stability studies.

Objective:

To assess the chemical and physical stability of this compound over an extended period under defined storage conditions.

Materials:
  • High-purity this compound (≥99.5%)

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass storage vials with PTFE-lined caps

  • Analytical standards of potential degradants (if available)

  • Controlled environment chambers (for accelerated testing)

Methodology:
  • Initial Characterization (T=0):

    • Perform a comprehensive analysis of the initial batch of this compound. This will serve as the baseline.

    • Appearance: Visual inspection for color and clarity.

    • Purity Assay: Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the purity and identify any initial impurities.

    • Water Content: Karl Fischer titration to determine the initial water content.

    • Peroxide Value: Titrimetric method to determine the initial concentration of hydroperoxides.

    • Non-Volatile Residue: Gravimetric analysis after evaporation.

    • Spectroscopic Analysis: FT-IR and UV-Vis spectroscopy for a baseline spectral fingerprint.

  • Sample Preparation and Storage:

    • Aliquot the this compound into the amber glass vials, leaving minimal headspace.

    • Purge the headspace with an inert gas before sealing to minimize exposure to oxygen.

    • Divide the samples into two sets for real-time and accelerated stability studies.

    • Real-Time Storage: Store the samples under recommended conditions (e.g., 2-8°C or 25°C/60% RH) in the dark.

    • Accelerated Storage: Store the samples in a controlled environment chamber at elevated temperatures (e.g., 40°C/75% RH).[11][12]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for real-time; 0, 1, 3, and 6 months for accelerated), withdraw samples from each storage condition.

    • Perform the full suite of analytical tests as described in the initial characterization.

    • For the purity assay, pay close attention to the emergence of new peaks that could indicate degradation products. If significant new peaks appear, use Gas Chromatography-Mass Spectrometry (GC-MS) for identification.

  • Data Analysis and Shelf-Life Determination:

    • Tabulate the results from all time points.

    • For quantitative data (e.g., purity, water content, peroxide value), plot the change over time.

    • Analyze the rate of degradation under accelerated conditions. The Arrhenius equation can be used to predict the shelf-life at the recommended storage temperature.[11][12]

    • The shelf-life is defined as the time period during which the solvent remains within its predefined acceptance criteria for purity and other critical parameters.

Visualization of the Stability Assessment Workflow

The logical flow of the experimental protocol for assessing long-term stability can be visualized as follows:

Stability_Assessment_Workflow cluster_setup Initial Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Initial_Characterization Initial Characterization (T=0) (Purity, Water, Peroxides) Sample_Preparation Sample Preparation (Aliquoting, Inerting) Initial_Characterization->Sample_Preparation Real_Time Real-Time Storage (e.g., 25°C / 60% RH) Sample_Preparation->Real_Time Distribute Samples Accelerated Accelerated Storage (e.g., 40°C / 75% RH) Sample_Preparation->Accelerated Time_Points_RT Time-Point Pulls (0, 3, 6, 12... months) Real_Time->Time_Points_RT Time_Points_Acc Time-Point Pulls (0, 1, 3, 6 months) Accelerated->Time_Points_Acc Analytical_Testing Full Analytical Testing (GC, KF, Spectroscopy, etc.) Time_Points_RT->Analytical_Testing Time_Points_Acc->Analytical_Testing Data_Analysis Data Analysis & Shelf-Life (Trending, Arrhenius Plot) Analytical_Testing->Data_Analysis

Workflow for Long-Term Solvent Stability Assessment.

References

Safety Operating Guide

Proper Disposal of Hexylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of hexylcyclohexane is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a substance classified with specific health and environmental hazards, it necessitates careful handling and disposal through designated chemical waste streams. Adherence to institutional and national regulations is paramount to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

  • Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields to protect against splashes.

  • Hand Protection : Use chemical-impermeable gloves. It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.

  • Skin and Body Protection : Wear appropriate protective clothing, such as a lab coat, to prevent skin contact. For larger quantities or in case of a significant spill risk, additional protective equipment may be necessary.

  • Respiratory Protection : Handle this compound in a well-ventilated area. For procedures that may generate vapors or mists, a chemical fume hood should be used.

  • Ignition Sources : this compound is a combustible liquid. Keep it away from heat, sparks, open flames, and other potential ignition sources.[1]

Hazard Profile

Understanding the hazards associated with this compound is fundamental to its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[2]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[2]
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life[2]
Flammable liquids4H227: Combustible liquid

Disposal Procedures

This compound waste is considered hazardous waste.[3] Its disposal is governed by federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and state-level laws.[4][5][6] These regulations operate under a "cradle-to-grave" principle, meaning the waste generator is responsible for the waste from its creation to its final, safe disposal.[6][7]

Step-by-Step Guide for Liquid this compound Waste

Under no circumstances should this compound be disposed of by evaporation in a fume hood or by pouring it down the drain.[1][3][8]

  • Container Selection : Choose a chemically compatible, leak-proof container with a secure, tightly-sealing lid for waste accumulation.[8]

  • Waste Segregation : Do not mix this compound with incompatible waste streams. Keep it segregated to prevent hazardous chemical reactions.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include any other components mixed with it.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area. Secondary containment is recommended to mitigate spills.

  • Arrange for Disposal : Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The waste must be transferred to a licensed waste contractor for final disposal, which is often high-temperature incineration.[3]

Decontamination and Disposal of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be discarded as non-hazardous waste.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[8]

  • Container Disposal : Once the container is triple-rinsed and fully dry, deface or remove the original chemical label. It can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[8]

Spill Management and Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety : Evacuate all non-essential personnel from the spill area.

  • Control Ignition Sources : Immediately remove any sources of ignition from the area.[8]

  • Ventilate : Ensure the area is well-ventilated to disperse any vapors.

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent, to contain and absorb the spill.[8] Do not use combustible materials like paper towels to absorb large spills.

  • Collection : Carefully collect the contaminated absorbent material using spark-proof tools and place it into a suitable, sealable, and properly labeled container for disposal as hazardous waste.[1][8]

  • Decontamination : Clean the spill surface area thoroughly with soap and water once the absorbed material has been removed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

Hexylcyclohexane_Disposal_Workflow start This compound Waste Generated is_liquid Liquid Waste or Contaminated Material? start->is_liquid is_empty Empty Container? is_liquid->is_empty No liquid_proc 1. Collect in labeled, sealed container. 2. Segregate from incompatibles. 3. Store in designated area. is_liquid->liquid_proc Yes empty_proc 1. Triple rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. is_empty->empty_proc Yes ehs_pickup Contact EHS for Pickup by Licensed Waste Contractor liquid_proc->ehs_pickup air_dry Air dry rinsed container. empty_proc->air_dry final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal deface_label Deface original label. air_dry->deface_label trash Dispose of clean container in regular trash/recycling. deface_label->trash

Workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Hexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Hexylcyclohexane. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and storage, and detailed plans for operational workflow and waste disposal.

Hazard Identification and Safety Data

This compound is a colorless liquid that presents several potential hazards. It is classified as a combustible liquid and can be harmful if swallowed, causing skin irritation and serious eye irritation.[1][2][3] Inhalation of high concentrations of vapor may lead to dizziness, headache, and drowsiness.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₄
Molecular Weight168.32 g/mol [1]
AppearanceColorless liquid[4]
Boiling Point221 °C[2]
Flash Point80 °C[2]
Melting Point-52 °C[3]
SolubilitySoluble in organic solvents; slightly soluble in water[3]

Note: Occupational exposure limits for this compound are not well-established. As a precaution, it is often recommended to refer to the safety data for Cyclohexane (B81311).[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for this compound

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Safety goggles with side-shields or a face shield.[5]Must be worn at all times when handling the chemical to protect against splashes.
Hand Protection Chemical-resistant gloves.[3][5]For Cyclohexane, which is often used as a reference, recommended materials include Viton® and Barrier®.[6] Always inspect gloves for integrity before use and dispose of them properly after contamination.
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant coveralls.[5]This is to prevent skin contact, which can cause dryness and irritation.[3]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[5][7]Required when working in poorly ventilated areas or when there is a potential to exceed exposure limits.[6][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Check:

    • Ensure a safety shower and eyewash station are accessible and functional.[5]

    • Verify that the work area, preferably a chemical fume hood, is well-ventilated.[5][7]

    • Gather all necessary PPE and inspect it for any damage.

    • Keep containers of this compound tightly closed when not in use.[8][9]

  • Chemical Handling:

    • Ground and bond containers during transfer to prevent static discharge.[7]

    • Use spark-proof tools and explosion-proof equipment.[7][10]

    • Avoid direct contact with skin and eyes.[3][5]

    • Do not breathe in vapors or mists.[5][9]

    • Keep away from heat, open flames, sparks, and other ignition sources.[2][9][10]

  • Post-Handling:

    • Wash hands thoroughly after handling the chemical.[5]

    • Clean the work area, decontaminating surfaces with a suitable solvent like alcohol.[5]

    • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][5]

Spill Response:

In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill and absorb it using an inert, non-combustible material such as diatomite or sand.[5][8] Collect the absorbed material into a suitable container for disposal. Prevent the spill from entering drains or waterways.[5]

Disposal Plan

This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and leak-proof container.[11]

    • Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.[11]

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through a licensed hazardous waste contractor.[12] Under no circumstances should this compound be poured down the drain.[11]

    • Common disposal methods include incineration or use as a fuel source in industrial applications.[12]

  • Empty Container Disposal:

    • Empty containers must be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After thorough decontamination, the original labels should be defaced, and the container can be disposed of as regular waste or recycled, following institutional guidelines.[11]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial preparation to final disposal.

Hexylcyclohexane_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management RiskAssessment Conduct Risk Assessment PPE_Check Inspect & Don PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Check Ventilation_Check Verify Fume Hood Operation PPE_Check->Ventilation_Check Emergency_Prep Locate Eyewash & Safety Shower Ventilation_Check->Emergency_Prep Handling Handle in Fume Hood Emergency_Prep->Handling Storage Store Securely (Cool, Ventilated, Tightly Sealed) Handling->Storage Spill Spill Occurs? Handling->Spill Decontaminate Decontaminate Work Area Storage->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash CollectWaste Collect Waste in Labeled Container Wash->CollectWaste StoreWaste Store Waste in Designated Area CollectWaste->StoreWaste DisposeWaste Arrange Professional Disposal StoreWaste->DisposeWaste SpillResponse Follow Spill Protocol: 1. Evacuate 2. Wear Full PPE 3. Contain & Absorb 4. Collect for Disposal Spill->SpillResponse Yes SpillResponse->CollectWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.